molecular formula C7H13Br B190018 (2-Bromoethyl)cyclopentane CAS No. 18928-94-4

(2-Bromoethyl)cyclopentane

Cat. No.: B190018
CAS No.: 18928-94-4
M. Wt: 177.08 g/mol
InChI Key: GYZRFKCNMIPTEI-UHFFFAOYSA-N
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Description

(2-Bromoethyl)cyclopentane (: 18928-94-4) is a primary bromoalkane with the molecular formula C₇H₁₃Br and a molecular weight of 177.08 g/mol . This compound serves as a versatile and valuable synthetic intermediate in advanced organic chemistry and medicinal chemistry research. Its significance stems from the reactive bromoethyl side chain, where the bromine atom acts as an excellent leaving group, enabling diverse functional group transformations . The primary research applications of this compound involve nucleophilic substitution and elimination reactions. It readily undergoes substitution with a wide range of nucleophiles, such as amines, alkoxides, and cyanides, to form novel cyclopentylethyl derivatives. For instance, it can be used to synthesize N-substituted cyclopentylethylamines like N-[2-(Cyclopentyl)ethyl]benzenemethanamine . In the presence of a strong base, it can undergo elimination reactions to form alkenes such as vinylcyclopentane . This reactivity makes it a crucial building block for constructing more complex molecular architectures, including spirodihydroindenone derivatives and precursors for bicyclic alkaloids . The compound is classified as a hazardous chemical. Please refer to the Safety Data Sheet (SDS) for detailed handling and hazard information. This product is intended for research and further manufacturing applications only. It is not intended for direct human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromoethylcyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13Br/c8-6-5-7-3-1-2-4-7/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYZRFKCNMIPTEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60507686
Record name (2-Bromoethyl)cyclopentane
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Molecular Weight

177.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18928-94-4
Record name (2-Bromoethyl)cyclopentane
Source EPA DSSTox
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Record name (2-bromoethyl)cyclopentane
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Foundational & Exploratory

Synthesis of (2-Bromoethyl)cyclopentane from Cyclopentylethanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (2-Bromoethyl)cyclopentane from cyclopentylethanol. The document details the reaction mechanism, a robust experimental protocol, and expected quantitative and spectroscopic data, making it a valuable resource for professionals in organic synthesis and drug development.

Introduction

This compound is a valuable synthetic intermediate, serving as a building block in the construction of more complex molecular architectures, including those with potential pharmaceutical applications.[1] Its reactive bromoethyl moiety allows for a variety of nucleophilic substitution and elimination reactions, enabling the introduction of the cyclopentylethyl group into diverse molecular scaffolds. The most common and effective method for the synthesis of this compound is the bromination of 2-cyclopentylethanol (B41590) using standard brominating agents like phosphorus tribromide (PBr₃).[1]

Reaction Mechanism and Pathway

The conversion of a primary alcohol, such as cyclopentylethanol, to an alkyl bromide using phosphorus tribromide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] This process involves two main stages:

  • Activation of the Alcohol: The oxygen atom of the alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic phosphorus atom of PBr₃. This forms a protonated intermediate, which is a good leaving group.

  • Nucleophilic Attack by Bromide: A bromide ion, displaced in the initial step or from another PBr₃ molecule, then acts as a nucleophile and attacks the carbon atom bearing the activated hydroxyl group from the backside. This concerted step results in the formation of the C-Br bond and the displacement of the leaving group, leading to an inversion of stereochemistry at the reaction center.

The overall stoichiometry of the reaction involves one mole of phosphorus tribromide reacting with three moles of the alcohol.

The following diagram illustrates the reaction pathway:

reaction_pathway Reaction Pathway for the Synthesis of this compound cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products cyclopentylethanol Cyclopentylethanol activated_complex Activated Alcohol-PBr₂ Complex cyclopentylethanol->activated_complex + PBr₃ pbr3 Phosphorus Tribromide (PBr₃) pbr3->activated_complex product This compound activated_complex->product + 3Br⁻ (from PBr₃) byproduct Phosphorous Acid (H₃PO₃) activated_complex->byproduct

Caption: Reaction pathway for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound from cyclopentylethanol.

ParameterValueReference
Molecular Formula C₇H₁₃Br[1]
Molecular Weight 177.08 g/mol [1]
Typical Yield 60-80%[2]
Purity (typical) >95% (after distillation)N/A

Spectroscopic Data

Accurate characterization of the final product is crucial. The following tables provide predicted and analogous experimental spectroscopic data for this compound.

Table 4.1: Predicted ¹H NMR Data for this compound (CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.40Triplet2H-CH₂-Br
~1.85Multiplet2H-CH₂-CH₂-Br
1.75 - 1.45Multiplet9HCyclopentyl protons

Table 4.2: Predicted ¹³C NMR Data for this compound (CDCl₃)

Chemical Shift (δ, ppm)Assignment
~41.0-CH₂-CH₂-Br
~38.0Cyclopentyl CH
~34.0-CH₂-Br
~32.5Cyclopentyl CH₂
~25.0Cyclopentyl CH₂

Table 4.3: Analogous IR Data for (2-Bromoethyl)cyclohexane (B41411)

Wavenumber (cm⁻¹)Interpretation
2924C-H stretch (alkane)
2853C-H stretch (alkane)
1448C-H bend (alkane)
654C-Br stretch

Experimental Protocol

This protocol is adapted from a similar procedure for the synthesis of (2-bromoethyl)cyclohexane and is expected to provide good yields for the target molecule.

Materials and Equipment
  • Cyclopentylethanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

  • Ice bath

Experimental Workflow

The following diagram outlines the general workflow for the synthesis.

experimental_workflow Experimental Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve Cyclopentylethanol in Diethyl Ether cool Cool to 0°C start->cool add_pbr3 Slowly Add PBr₃ cool->add_pbr3 reflux Warm to Room Temperature and Stir add_pbr3->reflux quench Quench with Water/Ice reflux->quench extract Extract with Diethyl Ether quench->extract wash_bicarb Wash with NaHCO₃ Solution extract->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over MgSO₄ wash_brine->dry filter Filter dry->filter concentrate Concentrate in vacuo filter->concentrate distill Purify by Distillation concentrate->distill

References

An In-depth Technical Guide to (2-Bromoethyl)cyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 18928-94-4

This technical guide provides a comprehensive overview of (2-Bromoethyl)cyclopentane, a versatile halogenated hydrocarbon intermediate with significant applications in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and reactivity, supported by experimental protocols and pathway visualizations.

Chemical and Physical Properties

This compound is a primary bromoalkane characterized by a cyclopentane (B165970) ring attached to a bromoethyl substituent.[1] The presence of the bromine atom makes the terminal carbon of the ethyl group electrophilic and susceptible to nucleophilic attack, rendering the compound a valuable building block in synthetic chemistry.[2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 18928-94-4[1][2][3]
Molecular Formula C₇H₁₃Br[2][3]
Molecular Weight 177.08 g/mol [3]
Appearance Liquid[2]
Boiling Point Data not available
Density Data not available[3]
Solubility Likely soluble in organic solvents[2]

Synthesis of this compound

The most common and effective laboratory-scale synthesis of this compound involves the bromination of 2-cyclopentylethanol (B41590). This precursor can be synthesized through various methods, including the hydroboration-oxidation of vinylcyclopentane (B1346689) or the reduction of cyclopentylacetic acid and its esters.[1]

Synthesis via Bromination of 2-Cyclopentylethanol

The conversion of 2-cyclopentylethanol to this compound is typically achieved using standard brominating agents such as phosphorus tribromide (PBr₃).[1] The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group is converted into a good leaving group, which is subsequently displaced by a bromide ion.[1]

Experimental Protocol: Synthesis of this compound from 2-Cyclopentylethanol using PBr₃

This protocol is a representative procedure based on standard methods for the bromination of primary alcohols and may require optimization.

Materials:

  • 2-Cyclopentylethanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether or dichloromethane

  • Ice bath

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-cyclopentylethanol in anhydrous diethyl ether under a nitrogen atmosphere.

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add phosphorus tribromide (approximately 0.33 to 0.5 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow addition of water, followed by a saturated sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield pure this compound.

G 2-Cyclopentylethanol 2-Cyclopentylethanol Product This compound 2-Cyclopentylethanol->Product Nucleophilic Substitution PBr3 PBr₃

Synthesis of this compound.

Chemical Reactivity and Key Reactions

This compound is a primary alkyl halide, and its reactivity is dominated by bimolecular nucleophilic substitution (Sₙ2) and bimolecular elimination (E2) reactions. The choice of reagents and reaction conditions dictates the predominant pathway.

Nucleophilic Substitution (Sₙ2) Reactions

The carbon atom bonded to the bromine is electrophilic and readily attacked by a variety of nucleophiles, displacing the bromide ion. This allows for the introduction of diverse functional groups.

3.1.1. Reaction with Sodium Azide (B81097)

Reaction with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) yields 2-cyclopentylethyl azide, a precursor to the corresponding primary amine upon reduction.

Experimental Protocol: Synthesis of 2-Cyclopentylethyl Azide

This protocol is based on general procedures for Sₙ2 reactions of alkyl bromides with sodium azide and may require optimization.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Anhydrous dimethylformamide (DMF)

  • Water

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve this compound in anhydrous DMF.

  • Add sodium azide (1.5 to 2.0 equivalents) to the stirred solution.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer multiple times with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude 2-cyclopentylethyl azide. Further purification can be achieved by vacuum distillation.

G Substrate This compound Product 2-Cyclopentylethyl Azide Substrate->Product Sₙ2 Reaction Nucleophile NaN₃ Solvent DMF Product->Solvent Heat

Sₙ2 reaction with sodium azide.

Elimination (E2) Reactions

In the presence of a strong, sterically hindered base, this compound can undergo an E2 elimination reaction to form vinylcyclopentane.

3.2.1. Reaction with Potassium tert-Butoxide

Potassium tert-butoxide (t-BuOK) is a bulky base that favors the abstraction of a proton from the less sterically hindered β-carbon, leading to the formation of the Hofmann elimination product.

Experimental Protocol: Synthesis of Vinylcyclopentane

This protocol is based on general procedures for E2 elimination reactions and may require optimization.

Materials:

  • This compound

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous tetrahydrofuran (B95107) (THF) or tert-butanol

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Diethyl ether

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound in anhydrous THF or tert-butanol.

  • Cool the solution to 0 °C in an ice bath.

  • While stirring, add potassium tert-butoxide (1.1 to 1.5 equivalents) portion-wise.

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours. Monitor the reaction progress by gas chromatography (GC) or TLC.

  • Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of a saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and carefully remove the solvent by distillation at atmospheric pressure to obtain vinylcyclopentane.

G Substrate This compound Product Vinylcyclopentane Substrate->Product E2 Elimination Base KOtBu Solvent THF or t-BuOH

References

(2-Bromoethyl)cyclopentane: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(2-Bromoethyl)cyclopentane is a versatile synthetic intermediate that holds significant promise for applications in medicinal chemistry and drug development. Its unique combination of a cyclopentyl moiety and a reactive bromoethyl group makes it an invaluable building block for the synthesis of complex molecular architectures, including novel therapeutic agents and agrochemicals. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a discussion of its applications in modern organic synthesis.

Core Physical and Chemical Properties

This compound is a primary bromoalkane with the chemical formula C₇H₁₃Br.[1][2] The presence of the bromine atom makes the terminal carbon of the ethyl chain electrophilic and susceptible to nucleophilic attack, while the cyclopentyl ring provides a nonpolar scaffold that can be crucial for molecular recognition and binding in biological systems.

Physical Properties

While some specific physical properties of this compound are not extensively reported in publicly available literature, the following table summarizes the known data and provides context based on related compounds. The physical form has been described as a liquid, solid, or semi-solid, suggesting a melting point near ambient temperature.[3] It is recommended to store the compound in a dry environment at 2-8°C.[3]

PropertyValue/DescriptionSource(s)
Molecular Formula C₇H₁₃Br[1][2]
Molecular Weight 177.08 g/mol [1][2]
CAS Number 18928-94-4[1][2]
Physical Form Liquid, solid, or semi-solid[3]
Boiling Point Data not available. For comparison, (Bromomethyl)cyclopentane has a boiling point of 58-60 °C at 15 Torr.[1]
Melting Point Data not available.
Density Data not available.
Refractive Index Data not available.
Solubility Likely exhibits moderate solubility in organic solvents.[4]
Chemical Properties

The chemical reactivity of this compound is dominated by the carbon-bromine bond. Bromine is an excellent leaving group, making the compound susceptible to two main types of reactions: nucleophilic substitution and elimination.[1]

  • Nucleophilic Substitution (Sₙ2): As a primary alkyl halide, this compound readily undergoes Sₙ2 reactions with a variety of nucleophiles. This allows for the introduction of diverse functional groups at the terminus of the ethyl chain. Common nucleophiles include cyanides, azides, alkoxides, and amines.[1][5]

  • Elimination (E2): In the presence of strong, sterically hindered bases, this compound can undergo E2 elimination to form vinylcyclopentane (B1346689).[1] The choice of base and reaction conditions can be tuned to favor either substitution or elimination.[6][7]

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of this compound and its subsequent use in key chemical transformations.

Synthesis of this compound

A common and effective route for the synthesis of this compound involves a two-step process starting from vinylcyclopentane.[1] The first step is the hydroboration-oxidation of vinylcyclopentane to produce 2-cyclopentylethanol (B41590). The subsequent step is the bromination of the alcohol to yield the final product.

Step 1: Synthesis of 2-Cyclopentylethanol via Hydroboration-Oxidation

This procedure is based on the well-established anti-Markovnikov hydration of alkenes.

  • Materials: Vinylcyclopentane, Borane-tetrahydrofuran complex (BH₃·THF), Tetrahydrofuran (THF, anhydrous), Sodium hydroxide (B78521) (NaOH) solution, Hydrogen peroxide (H₂O₂) solution, Diethyl ether, Anhydrous magnesium sulfate (B86663) (MgSO₄).

  • Procedure:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve vinylcyclopentane in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of BH₃·THF to the stirred solution of vinylcyclopentane.

    • Allow the reaction mixture to warm to room temperature and stir for several hours to ensure the completion of the hydroboration.

    • Cool the reaction mixture back to 0 °C and slowly add an aqueous solution of sodium hydroxide.

    • Carefully add hydrogen peroxide solution dropwise, maintaining the temperature below 30 °C.

    • After the addition is complete, stir the mixture at room temperature for at least one hour.

    • Extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 2-cyclopentylethanol.

    • The product can be purified by distillation.

Step 2: Bromination of 2-Cyclopentylethanol using Phosphorus Tribromide (PBr₃)

This protocol describes the conversion of the alcohol to the corresponding alkyl bromide.

  • Materials: 2-Cyclopentylethanol, Phosphorus tribromide (PBr₃), Anhydrous diethyl ether, Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve 2-cyclopentylethanol in anhydrous diethyl ether.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add PBr₃ dropwise to the stirred solution.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Carefully pour the reaction mixture over ice water.

    • Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

    • The crude this compound can be purified by vacuum distillation.

Representative Chemical Reactions

Nucleophilic Substitution: Synthesis of 3-Cyclopentylpropanenitrile

This protocol exemplifies the reaction of this compound with a cyanide nucleophile.

  • Materials: this compound, Sodium cyanide (NaCN), Ethanol (B145695), Water.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve this compound in ethanol.

    • Add a solution of sodium cyanide in a mixture of ethanol and water.

    • Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction by TLC or gas chromatography (GC).

    • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Add water to the residue and extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • The resulting 3-cyclopentylpropanenitrile can be purified by distillation.

Elimination Reaction: Synthesis of Vinylcyclopentane

This protocol demonstrates the E2 elimination of HBr from this compound.

  • Materials: this compound, Potassium tert-butoxide (t-BuOK), Anhydrous tert-butanol (B103910) or another suitable aprotic solvent.

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound in the chosen anhydrous solvent.

    • Add potassium tert-butoxide portion-wise to the stirred solution at room temperature.

    • Stir the reaction mixture for several hours. The progress of the reaction can be monitored by GC.

    • Upon completion, quench the reaction by the addition of water.

    • Extract the product with a low-boiling organic solvent such as pentane.

    • Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

    • Filter and carefully remove the solvent by distillation to obtain vinylcyclopentane.

Visualizing Synthetic Pathways and Reactions

The following diagrams, generated using the DOT language, illustrate the key synthetic and reaction pathways involving this compound.

Synthesis_of_2_Bromoethylcyclopentane Vinylcyclopentane Vinylcyclopentane TwoCyclopentylethanol 2-Cyclopentylethanol Vinylcyclopentane->TwoCyclopentylethanol 1. BH₃·THF 2. H₂O₂, NaOH Bromoethylcyclopentane This compound TwoCyclopentylethanol->Bromoethylcyclopentane PBr₃

Synthetic pathway to this compound.

Nucleophilic_Substitution Bromoethylcyclopentane This compound Product Substituted Product Bromoethylcyclopentane->Product LeavingGroup Br⁻ Bromoethylcyclopentane->LeavingGroup Nucleophile Nucleophile (e.g., CN⁻, N₃⁻, RO⁻) Nucleophile->Bromoethylcyclopentane Sₙ2 Attack

General nucleophilic substitution of this compound.

Elimination_Reaction Bromoethylcyclopentane This compound Vinylcyclopentane Vinylcyclopentane Bromoethylcyclopentane->Vinylcyclopentane Byproducts H-Base⁺ + Br⁻ Bromoethylcyclopentane->Byproducts Base Strong, Hindered Base (e.g., t-BuOK) Base->Bromoethylcyclopentane E2 Reaction

Elimination reaction of this compound.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly within the realms of pharmaceutical and agrochemical research. Its straightforward synthesis and predictable reactivity make it an attractive starting material for the introduction of the cyclopentylethyl scaffold into a wide range of molecules. The detailed protocols and reaction pathways provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this compound in their synthetic endeavors, ultimately accelerating the discovery and development of novel chemical entities.

References

1H NMR and 13C NMR spectroscopic data for (2-Bromoethyl)cyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for (2-Bromoethyl)cyclopentane. Due to the limited availability of public, experimentally verified spectra for this specific compound, this guide is based on established theoretical predictions and spectral data from analogous structures. It serves as a valuable resource for the synthesis, purification, and structural elucidation of this compound and its derivatives.

Predicted ¹H and ¹³C NMR Spectroscopic Data

The following tables summarize the predicted chemical shifts (δ) for this compound. These values are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm. Actual experimental values may vary based on the solvent, concentration, and spectrometer frequency.

Table 1: Predicted ¹H NMR Data for this compound
ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
-CH₂-Br~3.4Triplet (t)2H
-CH₂- (next to ring)MultipletMultiplet (m)2H
Cyclopentane Ring Protons~1.5 - 2.5Multiplet (m)9H
Table 2: Predicted ¹³C NMR Data for this compound
CarbonPredicted Chemical Shift (δ, ppm)
-CH₂-Br~30 - 40
-CH₂- (next to ring)~35 - 45
Cyclopentane Ring Carbons~25 - 45

Experimental Protocols for NMR Spectroscopy

A standard protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of a compound like this compound is as follows:

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent is crucial to avoid overlapping signals with the analyte.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard to reference the chemical shifts to 0.00 ppm.

2. Instrumentation:

  • Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

3. ¹H NMR Acquisition:

  • Acquire a one-dimensional ¹H NMR spectrum.

  • Typical acquisition parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • Process the raw data by applying a Fourier transform, followed by phase and baseline corrections.

4. ¹³C NMR Acquisition:

  • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling. This simplifies the spectrum by collapsing carbon-proton couplings into single lines for each unique carbon atom.

  • A larger number of scans is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

5. 2D NMR (Optional but Recommended):

  • For unambiguous assignment of all proton and carbon signals, especially in complex regions of the spectrum, it is advisable to perform two-dimensional (2D) NMR experiments.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart.

Mandatory Visualizations

The following diagrams illustrate the molecular structure and a general workflow for spectroscopic analysis.

Molecular structure of this compound.

G cluster_workflow General NMR Experimental Workflow SamplePrep Sample Preparation (Dissolution in Deuterated Solvent + TMS) NMR_Acquisition NMR Data Acquisition (1H, 13C, and optional 2D) SamplePrep->NMR_Acquisition Data_Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Peak Picking, Integration, Multiplicity Analysis) Data_Processing->Spectral_Analysis Structure_Elucidation Structure Elucidation / Verification Spectral_Analysis->Structure_Elucidation

A generalized workflow for NMR spectroscopy experiments.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of (2-Bromoethyl)cyclopentane

Predicted Mass Spectrum and Fragmentation Principles

This compound (C₇H₁₃Br) has a molecular weight of approximately 177.08 g/mol .[3] Its mass spectrum is expected to be characterized by several key features common to bromoalkanes.

1.1 Molecular Ion Peak

Due to the presence of two stable bromine isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (approximately a 1:1 ratio), the molecular ion will appear as a pair of peaks of almost equal intensity.[1][4]

  • [M]⁺•: The molecular ion containing ⁷⁹Br will be observed at m/z 176.

  • [M+2]⁺•: The molecular ion containing ⁸¹Br will be observed at m/z 178.

The presence of this characteristic doublet is a strong indicator of a monobrominated compound.[5]

1.2 Major Fragmentation Pathways

Upon electron ionization, the this compound molecular ion will undergo fragmentation through several predictable pathways. The fragmentation is driven by the formation of the most stable carbocations and radicals.[6][7]

  • Loss of Bromine Radical: The most significant fragmentation pathway for primary bromoalkanes is the heterolytic cleavage of the carbon-bromine bond.[8] This is due to the C-Br bond being relatively weak and bromine being a good leaving group. This pathway results in the loss of a bromine radical (•Br) and the formation of a stable secondary carbocation. This fragment is expected to be the base peak or one of the most abundant ions in the spectrum.[3]

    • [M - Br]⁺ at m/z 97: This ion corresponds to the cyclopentylethyl cation (C₇H₁₃⁺).

  • Alpha-Cleavage (C-C Bond Cleavage): Cleavage of the C-C bond adjacent to the cyclopentyl ring can occur, leading to the formation of a bromonium-containing ion.

    • [CH₂CH₂Br]⁺ at m/z 107 & 109: This fragmentation pathway involves the loss of a cyclopentyl radical. The resulting fragment will also exhibit the characteristic 1:1 isotopic pattern for bromine.

  • Fragmentation of the Cyclopentyl Ring: The [M - Br]⁺ ion at m/z 97 can undergo further fragmentation. A common fragmentation for cyclic alkanes is the loss of a neutral ethene molecule (C₂H₄, 28 Da).[9]

    • [C₅H₉]⁺ at m/z 69: This corresponds to the cyclopentyl cation, resulting from the cleavage of the ethyl side chain from the [M - Br]⁺ fragment, or a rearranged C₅ fragment after the loss of ethene.

  • Further Ring Fragmentation: Smaller fragments resulting from the breakdown of the cyclopentane (B165970) ring structure are also expected, typically appearing at m/z 41 ([C₃H₅]⁺) and m/z 55 ([C₄H₇]⁺).

Quantitative Data Summary

The following table summarizes the predicted major fragment ions for this compound under electron ionization conditions. The relative abundances are estimations based on ion stability.

m/z (mass-to-charge ratio)Proposed Fragment IonFormulaNotesPredicted Relative Abundance
178[C₇H₁₃⁸¹Br]⁺•C₇H₁₃⁸¹BrMolecular Ion (M+2)Low
176[C₇H₁₃⁷⁹Br]⁺•C₇H₁₃⁷⁹BrMolecular Ion (M)Low
109[C₂H₄⁸¹Br]⁺C₂H₄⁸¹BrAlpha-cleavage productModerate
107[C₂H₄⁷⁹Br]⁺C₂H₄⁷⁹BrAlpha-cleavage productModerate
97[C₇H₁₃]⁺C₇H₁₃Loss of •Br radicalHigh (likely Base Peak)
69[C₅H₉]⁺C₅H₉Loss of C₂H₄ from m/z 97High
55[C₄H₇]⁺C₄H₇Cyclopentyl ring fragmentModerate
41[C₃H₅]⁺C₃H₅Cyclopentyl ring fragmentModerate

Experimental Protocols

The following provides a standard methodology for acquiring an electron ionization mass spectrum of this compound.

3.1 Sample Preparation and Introduction

  • Sample: this compound (liquid at room temperature).

  • Preparation: Dilute the sample to approximately 1 µg/µL in a volatile solvent such as hexane (B92381) or dichloromethane.

  • Introduction: Introduce the sample into the mass spectrometer via a gas chromatography (GC-MS) system for separation and controlled introduction, or via a direct insertion probe if analyzing a pure sample.

    • GC Column (for GC-MS): Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injection Volume: 1 µL.

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

3.2 Mass Spectrometer Conditions

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns and allows for library matching.

  • Source Temperature: 230°C.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 35 - 300. This range will cover the molecular ion and all significant fragments.

  • Scan Rate: 2 scans/second.

  • Detector: Electron Multiplier.

3.3 Data Acquisition and Processing

  • Acquire data using the instrument's control software.

  • Process the raw data to generate a mass spectrum, which plots relative ion abundance versus m/z.

  • Identify the molecular ion peaks and major fragment ions.

  • Compare the resulting spectrum with spectral libraries (e.g., NIST) and the predicted fragmentation patterns outlined in this guide.

Visualized Fragmentation Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the primary fragmentation pathways and a typical experimental workflow.

Fragmentation_Pathway Predicted EI Fragmentation of this compound M [(C₅H₉)CH₂CH₂Br]⁺• m/z = 176/178 F1 [C₇H₁₃]⁺ m/z = 97 M->F1 - •Br F2 [C₂H₄Br]⁺ m/z = 107/109 M->F2 - •C₅H₉ F3 [C₅H₉]⁺ m/z = 69 F1->F3 - C₂H₄

Caption: Predicted fragmentation pathways of this compound.

Experimental_Workflow GC-MS Experimental Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Sample Injection Column GC Column Separation Injector->Column IonSource Ionization (EI, 70 eV) Column->IonSource Transfer Line MassAnalyzer Mass Analyzer (Quadrupole) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Data Data System Detector->Data

Caption: Standard workflow for GC-MS analysis.

References

Reactivity profile of (2-Bromoethyl)cyclopentane with nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity Profile of (2-Bromoethyl)cyclopentane with Nucleophiles

Abstract

This compound (CAS: 18928-94-4) is a primary bromoalkane of significant interest in synthetic organic and medicinal chemistry. Its utility as a versatile building block stems from the reactive bromoethyl side chain, which allows for a wide array of functional group transformations through nucleophilic substitution and elimination reactions. This technical guide provides a comprehensive analysis of the reactivity profile of this compound with various nucleophiles. It details the predominant reaction mechanisms, summarizes quantitative data, provides representative experimental protocols, and illustrates key pathways and workflows through diagrams. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent in complex molecular synthesis.

General Reactivity Profile

The chemical behavior of this compound is dominated by the carbon-bromine bond. The bromine atom is an excellent leaving group, making the adjacent primary carbon atom electrophilic and susceptible to attack by nucleophiles. The primary reaction pathways are bimolecular nucleophilic substitution (SN2), unimolecular nucleophilic substitution (SN1), and bimolecular elimination (E2). The operative mechanism is dictated by the nature of the nucleophile, the reaction conditions, and the solvent.

  • SN2 (Bimolecular Nucleophilic Substitution): As a primary alkyl halide, this compound is highly prone to SN2 reactions, especially with good, non-basic nucleophiles. This pathway involves a backside attack by the nucleophile, leading to inversion of stereochemistry if the carbon were chiral.

  • E2 (Bimolecular Elimination): In the presence of strong, sterically hindered bases, the E2 mechanism competes with SN2. This reaction involves the abstraction of a proton from the carbon adjacent to the bromo-substituted carbon (β-hydrogen), resulting in the formation of vinylcyclopentane.

  • SN1/E1 (Unimolecular Pathways): These pathways are less common for primary alkyl halides due to the instability of the resulting primary carbocation. However, under specific conditions, such as in polar, solvolytic reactions, these mechanisms may be observed. Rearrangement of the primary carbocation to a more stable secondary or tertiary carbocation via a hydride shift is a possibility to consider.

Reactions with Nucleophiles: A Detailed Overview

This compound readily engages with a variety of heteroatom-centered nucleophiles. The following sections categorize these reactions and provide quantitative data where available. Note that due to a scarcity of published data for this specific compound, some information is extrapolated from reactions of analogous structures.

Oxygen Nucleophiles

When treated with oxygen-based nucleophiles like hydroxide (B78521) or alkoxides, this compound undergoes substitution to yield alcohols and ethers, respectively.

  • Hydroxide: Reaction with aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH), typically under reflux in an ethanol/water mixture, yields 2-cyclopentylethanol (B41590).

  • Alkoxides: Reaction with sodium alkoxides (e.g., sodium ethoxide) in an alcoholic solvent provides the corresponding ether. This reaction can face competition from E2 elimination, especially at higher temperatures or with bulkier alkoxides.

  • Water: Water can act as a nucleophile in solvolysis reactions, though the reaction is considerably slower than with anionic nucleophiles.

Nitrogen Nucleophiles

Nitrogen-containing nucleophiles, such as amines and azides, react efficiently to produce cyclopentylethylamines and azides.

  • Amines: Primary and secondary amines react to form N-substituted cyclopentylethylamines. The reaction is typically carried out in a polar aprotic solvent.

  • Azide (B81097): Sodium azide (NaN₃) is an excellent nucleophile for introducing the azido (B1232118) group via an SN2 mechanism. The resulting 2-azidoethylcyclopentane is a stable intermediate that can be readily converted to a primary amine via reduction.

Carbon Nucleophiles

Carbon nucleophiles, such as cyanide, are used to extend the carbon chain.

  • Cyanide: The reaction with sodium or potassium cyanide in an ethanolic solution under reflux conditions displaces the bromide to form 3-cyclopentylpropanenitrile. It is crucial to use an anhydrous alcoholic solvent to prevent the formation of 2-cyclopentylethanol as a byproduct from the competing reaction with hydroxide ions that may be present in aqueous cyanide solutions.

Sulfur Nucleophiles

Thiolate anions are potent nucleophiles and react readily with this compound.

  • Thiolates: Thiolate salts (RS⁻Na⁺), generated by treating a thiol with a base, are excellent nucleophiles that react via an SN2 mechanism to form thioethers (sulfides). Sulfur nucleophiles are generally more reactive than their oxygen counterparts.

Data Presentation

The following table summarizes the reactivity of this compound with various nucleophiles. Yields are based on analogous reactions and should be considered representative.

Nucleophile (Reagent)SolventConditionsProductPredominant MechanismTypical Yield (%)
OH⁻ (NaOH/KOH)Ethanol/WaterReflux2-CyclopentylethanolSN270-85
N₃⁻ (NaN₃)DMF60 °C(2-Azidoethyl)cyclopentaneSN2>90
CN⁻ (KCN)EthanolReflux3-CyclopentylpropanenitrileSN265-80
RNH₂ (e.g., Benzylamine)AcetonitrileRoom Temp.N-(2-Cyclopentylethyl)benzylamineSN275-90
t-BuO⁻ (t-BuOK)DMSORoom Temp.VinylcyclopentaneE2Major Product

Mandatory Visualizations

Diagram 1: Competing Reaction Pathways

G sub This compound sn2_product Substitution Product (e.g., 3-Cyclopentylpropanenitrile) sub->sn2_product SN2 e2_product Elimination Product (Vinylcyclopentane) sub->e2_product E2 carbocation Primary Carbocation (Unstable) sub->carbocation Solvolysis (slow) sn2_reagent Strong Nucleophile (e.g., CN⁻, N₃⁻) Polar Aprotic Solvent sn2_reagent->sub e2_reagent Strong, Bulky Base (e.g., t-BuOK) High Temp. e2_reagent->sub sn1e1_reagent Weak Nucleophile/Base (e.g., H₂O, EtOH) Polar Protic Solvent sn1e1_reagent->sub sn1_product SN1 Product carbocation->sn1_product + Nucleophile e1_product E1 Product carbocation->e1_product - H⁺

Caption: Competing SN2, E2, and SN1/E1 pathways for this compound.

Diagram 2: SN2 Reaction Mechanism with Cyanide

Workflow A Reaction Setup - this compound (1.0 eq.) - Nucleophile (1.2-1.5 eq.) - Anhydrous Solvent (e.g., DMF) - Inert Atmosphere (N₂ or Ar) B Reaction - Stir at specified temperature (e.g., Room Temp or 60 °C) - Monitor by TLC A->B C Aqueous Work-up - Quench reaction (e.g., with water) - Extract with organic solvent (e.g., Ethyl Acetate) B->C D Purification - Wash organic layer with brine - Dry over Na₂SO₄ or MgSO₄ - Concentrate in vacuo C->D E Final Product Isolation - Column Chromatography or - Distillation D->E F Characterization - NMR - IR - Mass Spectrometry E->F

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This document provides a comprehensive technical guide on the stability, recommended storage conditions, and safe handling of (2-Bromoethyl)cyclopentane (CAS No. 18928-94-4). This compound is a primary bromoalkane utilized as a versatile synthetic intermediate in organic and medicinal chemistry.[1] Its stability is primarily influenced by its susceptibility to nucleophilic substitution and elimination reactions.[1][2] Optimal preservation of its chemical integrity requires stringent storage conditions, including refrigeration, protection from moisture and air, and segregation from incompatible materials. This guide outlines the compound's stability profile, detailed storage and handling protocols, and methods for assessing its purity over time.

Chemical Identity and Properties

This compound is a cyclic organic compound featuring a bromoethyl substituent on a cyclopentane (B165970) ring.[3] The key to its reactivity is the carbon-bromine bond, which makes the carbon atom electrophilic and susceptible to nucleophilic attack.[1][3][4]

PropertyValueSource(s)
CAS Number 18928-94-4[5]
Molecular Formula C₇H₁₃Br[1][5]
Molecular Weight 177.08 g/mol [1][5]
Physical Form Solid, semi-solid, or liquid[3]
Purity ≥98% (typical)[5]
IUPAC Name This compound
Synonyms β-cyclopentylethyl bromide[5]

Stability Profile

General Stability

Under recommended storage conditions, this compound is generally stable.[2] However, its utility as a reactive intermediate means its long-term stability can be compromised by exposure to moisture, elevated temperatures, strong bases, and other incompatible substances.[2]

Degradation Pathways

The primary degradation routes for this compound involve its reactive bromoethyl group.[1] The two main competing pathways are nucleophilic substitution (Sₙ2) and elimination (E2).[4]

  • Nucleophilic Substitution (Sₙ2): As a primary alkyl halide, the compound readily undergoes Sₙ2 reactions with a wide range of nucleophiles.[1][6] Contaminants such as water can lead to hydrolysis, displacing the bromide ion.[2] Other nucleophiles like amines, alkoxides, and cyanides will also react to form new cyclopentylethyl derivatives.[1]

  • Elimination (E2): In the presence of strong bases, the compound can undergo dehydrobromination via an E2 mechanism to yield an alkene, primarily vinylcyclopentane (B1346689).[1][2]

Diagram 1: Key Degradation Pathways cluster_main Diagram 1: Key Degradation Pathways cluster_sub Nucleophilic Substitution (SN2) cluster_elim Elimination (E2) start This compound sub_product Substitution Product (e.g., 2-Cyclopentylethanol) start->sub_product + Nucleophile (e.g., H₂O, ROH, NH₃) elim_product Elimination Product (Vinylcyclopentane) start->elim_product + Strong Base (e.g., KOH, NaOEt)

Caption: Key degradation pathways for this compound.

Incompatible Materials

To prevent degradation and potentially hazardous reactions, avoid contact with the following substances:

Incompatible MaterialPotential OutcomeSource(s)
Strong Oxidizing Agents Vigorous or explosive reactions.[2][7]
Strong Bases Catalyzes elimination (E2) reactions, leading to degradation.[1][2][8]
Strong Acids Can catalyze unwanted side reactions.[2]
Moisture/Water Hydrolysis via nucleophilic substitution.[2]
Certain Metals May catalyze decomposition.[2]
Signs of Degradation

While analytical methods provide definitive assessment, visual inspection can indicate potential degradation. Key signs include a noticeable change in color (e.g., darkening or yellowing), the formation of precipitates, or a change in odor.[2] If these signs are observed, the purity of the compound should be verified analytically before use.[2]

Recommended Storage Conditions

Summary of Conditions

Adherence to proper storage conditions is critical for maximizing the shelf-life and efficacy of this compound.

ParameterRecommendationRationaleSource(s)
Temperature 2-8°C (Refrigerated)Minimizes degradation rates and vapor pressure.[2]
Atmosphere Store under an inert gas (e.g., Nitrogen, Argon).Prevents exposure to atmospheric moisture and oxygen, crucial for long-term stability.[2]
Container Tightly sealed, original container.Prevents contamination and exposure to air/moisture.[2][7]
Environment Cool, dry, well-ventilated area.Ensures general stability and safety.[2]
Light Protect from direct sunlight.Prevents potential light-induced radical degradation.[7]
Ignition Sources Store away from heat, sparks, and open flames.The compound is a combustible liquid.[7][8][9]

Safe Handling Protocols

Personal Protective Equipment (PPE)

Due to the hazardous nature of the compound, strict adherence to PPE is mandatory.[10]

Protection TypeRequired EquipmentRationale
Eye & Face Chemical safety goggles and face shield.Protects against splashes and vapors causing serious eye irritation.
Hand Chemical-resistant gloves (e.g., Nitrile, Neoprene).Prevents skin contact, as the compound causes skin irritation.[8]
Body Laboratory coat; additional protective clothing as needed.Prevents contamination of personal clothing.[8]
Respiratory Use only in a well-ventilated area or chemical fume hood.Protects against inhalation of vapors, which may cause respiratory irritation.[8][9]
Handling Workflow

The following workflow ensures the safe handling of this compound from receipt to storage.

Diagram 2: Safe Handling and Storage Workflow cluster_prep Preparation cluster_use Experimental Use cluster_post Post-Use a Receive Compound & Inspect Container b Store Immediately at 2-8°C a->b c Don Required PPE b->c d Equilibrate Container to Room Temperature c->d e Dispense in Fume Hood d->e f Use Clean, Dry Glassware & Non-Sparking Tools e->f g Perform Experiment f->g h Clean Container Threads g->h i Backfill Headspace with Inert Gas h->i j Tightly Seal Container i->j k Return to 2-8°C Storage j->k l Dispose of Waste Properly j->l

Caption: Workflow for the safe handling and storage of the compound.

Experimental Protocols for Stability Assessment

Protocol for Visual Inspection
  • Preparation: Before opening, allow the container to equilibrate to room temperature to prevent condensation.[2]

  • Observation: In a well-ventilated fume hood, carefully open the container.

  • Color Check: Observe the liquid against a white background. Note any discoloration from its expected appearance (typically colorless to light yellow).

  • Clarity Check: Check for any particulates, precipitates, or cloudiness.

  • Documentation: Record all observations, including date and lot number. If any changes are noted, quarantine the material for analytical testing.

Protocol for Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for detecting degradation products like vinylcyclopentane or hydrolysis products.

  • Objective: To quantify the purity of this compound and identify potential degradation products.

  • Materials:

    • This compound sample

    • High-purity solvent (e.g., Dichloromethane or Hexane)

    • GC-MS instrument with a suitable capillary column (e.g., DB-5ms or equivalent)

    • Autosampler vials with septa

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1 mg/mL).

    • Vortex briefly to ensure homogeneity.

    • Transfer the solution to an autosampler vial.

  • GC-MS Parameters (Example):

    • Injector Temperature: 250°C

    • Carrier Gas: Helium

    • Oven Program:

      • Initial Temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold: Hold at 250°C for 5 minutes.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-400.

  • Data Analysis:

    • Integrate the peak corresponding to this compound.

    • Calculate the area percentage to determine purity.

    • Search the chromatogram for peaks corresponding to potential degradation products (e.g., vinylcyclopentane, 2-cyclopentylethanol).

    • Analyze the mass spectra of any impurity peaks to aid in their identification.

  • Acceptance Criteria: The purity should meet the required specification (e.g., ≥98%). The presence of significant degradation products may render the material unsuitable for sensitive applications.

Troubleshooting

Low reaction yields or unexpected side products may be attributable to the degradation of the starting material.[2]

Diagram 3: Troubleshooting Compound Stability start Problem Observed: Low Yield / Unexpected Products q1 Visually Inspect This compound (Color, Precipitate) start->q1 a1_yes Signs of Degradation (Discoloration, etc.) q1->a1_yes Yes a1_no No Visual Signs of Degradation q1->a1_no No q2 Assess Purity via GC-MS or NMR a1_yes->q2 a1_no->q2 res_fresh Action: Discard and Use a Fresh Batch q2->res_fresh Purity < Specification res_recheck Action: Review Storage Conditions & Experimental Setup q2->res_recheck Purity OK

Caption: Decision tree for troubleshooting issues related to compound stability.

References

Review of Early Synthetic Approaches to (2-Bromoethyl)cyclopentane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the early synthetic strategies for (2-bromoethyl)cyclopentane. While specific, detailed publications from the early 20th century focusing exclusively on the synthesis of this compound are not prominent in the accessible literature, this document reconstructs the most probable classical synthetic routes based on fundamental organic chemistry principles of that era. The primary applications of this compound lie in its role as a versatile synthetic intermediate, where the bromoethyl side chain serves as a reactive handle for a variety of nucleophilic substitution and elimination reactions.[1]

Synthetic Pathways

Two principal routes for the synthesis of this compound are derived from early organic chemistry literature: the bromination of 2-cyclopentylethanol (B41590) and the hydrobromination of vinylcyclopentane (B1346689).

Bromination of 2-Cyclopentylethanol

A common and effective route to this compound is through the functional group transformation of 2-cyclopentylethanol.[1] This precursor alcohol can be synthesized via methods such as the hydroboration-oxidation of vinylcyclopentane.[1] The conversion of 2-cyclopentylethanol to the target bromoalkane is typically achieved using standard brominating agents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).[1]

This protocol is based on established methods for the conversion of primary alcohols to alkyl bromides.

Materials:

  • 2-Cyclopentylethanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether or a similar inert solvent

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Standard glassware for reflux and distillation

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of 2-cyclopentylethanol in anhydrous diethyl ether is prepared and cooled in an ice bath.

  • Phosphorus tribromide (approximately 0.33-0.40 equivalents per hydroxyl group) is added dropwise to the stirred solution, maintaining the low temperature.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for a period of time to ensure complete reaction.

  • The mixture is cooled, and the excess PBr₃ is carefully quenched by the slow addition of water.

  • The organic layer is separated, washed with saturated sodium bicarbonate solution, then with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by distillation.

  • The crude this compound is then purified by fractional distillation under reduced pressure.

Hydrobromination of Vinylcyclopentane

Another plausible early synthetic route is the addition of hydrogen bromide (HBr) to vinylcyclopentane. To obtain the desired product, this compound, the anti-Markovnikov addition of HBr is required. This is typically achieved under radical conditions, for example, in the presence of peroxides. The Markovnikov addition of HBr to vinylcyclopentane would predominantly yield (1-bromoethyl)cyclopentane.[1]

This protocol is based on the principles of radical addition of HBr to alkenes.

Materials:

  • Vinylcyclopentane

  • Hydrogen bromide (gas or in a non-polar solvent)

  • A radical initiator (e.g., benzoyl peroxide)

  • Anhydrous non-polar solvent (e.g., pentane (B18724) or hexane)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard glassware for gas dispersion and distillation

Procedure:

  • A solution of vinylcyclopentane and a small amount of a radical initiator (e.g., benzoyl peroxide) in an anhydrous, non-polar solvent is prepared in a reaction vessel.

  • The solution is cooled, and dry hydrogen bromide gas is bubbled through the mixture, or a solution of HBr in a non-polar solvent is added. The reaction is often carried out in the presence of UV light to facilitate radical formation.

  • The reaction is monitored for the disappearance of the starting alkene.

  • Upon completion, the reaction mixture is washed with saturated sodium bicarbonate solution to remove any excess HBr.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by distillation.

  • The resulting crude this compound is purified by fractional distillation under reduced pressure.

Data Presentation

The following tables summarize the key parameters for the described synthetic routes. It is important to note that these values are representative and based on general knowledge of these reaction types, as specific quantitative data from early literature for this exact compound is scarce.

Parameter Bromination of 2-Cyclopentylethanol Hydrobromination of Vinylcyclopentane
Starting Material 2-CyclopentylethanolVinylcyclopentane
Primary Reagent Phosphorus Tribromide (PBr₃)Hydrogen Bromide (HBr)
Key Condition Nucleophilic SubstitutionRadical Addition
Typical Solvent Diethyl etherPentane or Hexane
Catalyst/Initiator NonePeroxides (e.g., Benzoyl Peroxide)
Typical Temp. 0 °C to RefluxLow Temperature
Work-up Aqueous wash, drying, distillationAqueous wash, drying, distillation
Theoretical Yield Moderate to HighModerate
Precursor Synthesis Starting Material Product Key Reagents
Hydroboration-OxidationVinylcyclopentane2-Cyclopentylethanol1. BH₃·THF, 2. H₂O₂, NaOH

Mandatory Visualizations

Synthesis_Pathways Vinylcyclopentane Vinylcyclopentane Cyclopentylethanol 2-Cyclopentylethanol Vinylcyclopentane->Cyclopentylethanol Hydroboration- Oxidation Bromoethylcyclopentane This compound Vinylcyclopentane->Bromoethylcyclopentane Radical Addition Cyclopentylethanol->Bromoethylcyclopentane Bromination HBr_Peroxide HBr, Peroxides HBr_Peroxide->Vinylcyclopentane PBr3 PBr₃ PBr3->Cyclopentylethanol Hydroboration 1. BH₃·THF 2. H₂O₂, NaOH Hydroboration->Vinylcyclopentane

Caption: Synthetic pathways to this compound.

Experimental_Workflow_Bromination start Start: 2-Cyclopentylethanol in Diethyl Ether add_pbr3 Add PBr₃ dropwise at 0 °C start->add_pbr3 reflux Warm to RT and Reflux add_pbr3->reflux quench Quench with Water reflux->quench wash Wash with NaHCO₃ and Brine quench->wash dry Dry over MgSO₄ wash->dry distill Fractional Distillation dry->distill end Product: this compound distill->end

Caption: Workflow for the bromination of 2-cyclopentylethanol.

Conclusion

References

Structural Elucidation of (2-Bromoethyl)cyclopentane: A Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used for the structural elucidation of (2-Bromoethyl)cyclopentane. Due to the limited availability of published experimental spectra for this specific compound, this guide utilizes predicted data based on the analysis of structurally related molecules, including bromoethane, ethylcyclopentane, and (2-bromoethyl)cyclohexane. The methodologies and data interpretation presented herein offer a robust framework for the characterization of this compound and similar chemical entities.

Molecular Structure and Spectroscopic Overview

This compound (C₇H₁₃Br) is a primary bromoalkane with a molecular weight of approximately 177.08 g/mol .[1][2][3] Its structure consists of a cyclopentyl ring attached to an ethyl group, which is terminally substituted with a bromine atom. The structural elucidation of this molecule relies on a combination of spectroscopic methods, each providing unique insights into its molecular architecture. Mass spectrometry is employed to determine the molecular weight and fragmentation pattern, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) reveals the connectivity of the carbon and hydrogen atoms. Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry of this compound is expected to show a characteristic molecular ion peak and several fragment ions. The presence of bromine is readily identifiable by the M+2 peak, which arises from the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Predicted Mass Spectrometry Data

m/z Proposed Fragment Notes
176/178[C₇H₁₃Br]⁺Molecular ion (M⁺, M+2), showing the isotopic pattern of bromine.
97[C₇H₁₃]⁺Loss of Br radical.
69[C₅H₉]⁺Cyclopentyl cation, a common fragment in cyclopentane (B165970) derivatives.
55[C₄H₇]⁺Further fragmentation of the cyclopentyl ring.
41[C₃H₅]⁺Allyl cation, a common fragment in hydrocarbon chains.
29[C₂H₅]⁺Ethyl cation.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent, such as methanol (B129727) or dichloromethane, to a concentration of approximately 1 mg/mL.

  • Injection: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for separation from any impurities.

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which plots ion intensity versus m/z.

Fragmentation Pathway

The fragmentation of this compound in EI-MS is predicted to follow a logical pathway initiated by the loss of the bromine radical, followed by fragmentation of the alkyl chain and the cyclopentyl ring.

M [C₇H₁₃Br]⁺˙ m/z = 176/178 F1 [C₇H₁₃]⁺ m/z = 97 M->F1 - •Br F2 [C₅H₉]⁺ m/z = 69 F1->F2 - C₂H₄

Predicted major fragmentation pathway of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of this compound.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound is expected to show six distinct signals, corresponding to the six chemically non-equivalent carbon atoms in the molecule. The carbon attached to the electronegative bromine atom will be shifted downfield.

Predicted ¹³C NMR Chemical Shifts

Carbon Atom Predicted Chemical Shift (δ, ppm)
-CH₂Br33-38
-CH₂-CH₂Br38-43
C1 (Cyclopentyl)40-45
C2, C5 (Cyclopentyl)32-37
C3, C4 (Cyclopentyl)25-30
¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the different types of protons and their neighboring environments. Protons on the carbon adjacent to the bromine will be the most deshielded.

Predicted ¹H NMR Data

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
-CH₂Br3.3 - 3.5Triplet (t)2H
-CH₂-CH₂Br1.8 - 2.0Multiplet (m)2H
-CH (Cyclopentyl)1.6 - 1.8Multiplet (m)1H
-CH₂ (Cyclopentyl)1.4 - 1.6Multiplet (m)4H
-CH₂ (Cyclopentyl)1.0 - 1.2Multiplet (m)4H
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using proton decoupling to simplify the signals to singlets for each carbon. A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline corrections.

Spectroscopic Analysis Workflow

The structural elucidation process follows a logical workflow, integrating data from different spectroscopic techniques.

cluster_0 Spectroscopic Analysis cluster_1 Data Interpretation MS Mass Spectrometry MW Molecular Weight & Isotopic Pattern MS->MW Frag Fragmentation Pattern MS->Frag NMR NMR Spectroscopy C_Env Carbon Environments (¹³C NMR) NMR->C_Env H_Env Proton Environments (¹H NMR) NMR->H_Env IR IR Spectroscopy FG Functional Groups IR->FG Structure Structural Elucidation of This compound MW->Structure Frag->Structure C_Env->Structure H_Env->Structure FG->Structure

Workflow for the structural elucidation of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be relatively simple, showing characteristic absorptions for C-H and C-Br bonds.

Predicted Infrared Absorption Bands

Wavenumber (cm⁻¹) Vibrational Mode Intensity
2960-2850C-H stretch (alkane)Strong
1465C-H bend (CH₂)Medium
690-515C-Br stretchMedium-Strong
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Sample Preparation: As this compound is a liquid at room temperature, a neat sample can be used.

  • Data Acquisition: Place a drop of the neat liquid onto the ATR crystal. Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Background Subtraction: A background spectrum of the clean, empty ATR crystal should be recorded and subtracted from the sample spectrum.

Conclusion

The combined application of mass spectrometry, NMR spectroscopy, and IR spectroscopy provides a powerful and comprehensive approach for the unambiguous structural elucidation of this compound. While experimental data for this specific molecule is not widely available, the predictive analysis based on analogous compounds offers a reliable framework for its characterization. The detailed experimental protocols and data interpretation guidelines presented in this document serve as a valuable resource for researchers and scientists engaged in the synthesis and analysis of related compounds.

References

An In-depth Technical Guide to the Mechanism of Hydrobromination of Vinylcyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, products, and experimental considerations for the hydrobromination of vinylcyclopentane (B1346689). The reaction of vinylcyclopentane with hydrogen bromide (HBr) is a classic example of electrophilic addition to an alkene, which can proceed through two distinct mechanistic pathways depending on the reaction conditions: a carbocation-mediated pathway (Markovnikov addition) and a free-radical pathway (anti-Markovnikov addition). Understanding these mechanisms is crucial for controlling the regioselectivity of the reaction and obtaining the desired brominated cyclopentane (B165970) derivatives, which can serve as valuable intermediates in organic synthesis and drug development.

Markovnikov Hydrobromination: A Carbocation-Mediated Pathway with Rearrangement

In the absence of radical initiators, the hydrobromination of vinylcyclopentane follows Markovnikov's rule, proceeding through a carbocation intermediate. This pathway typically leads to a rearranged product due to the propensity of less stable carbocations to rearrange to more stable species.

The initial step involves the electrophilic attack of the vinyl group's π-electrons on the hydrogen atom of HBr, leading to the formation of a carbocation and a bromide ion. According to Markovnikov's rule, the hydrogen atom adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. In the case of vinylcyclopentane, this results in the formation of a secondary carbocation.

However, this secondary carbocation is adjacent to a tertiary carbon atom within the cyclopentane ring. This proximity allows for a rapid 1,2-hydride shift, a type of carbocation rearrangement, where a hydrogen atom from the adjacent tertiary carbon migrates with its pair of electrons to the positively charged secondary carbon.[1][2][3][4] This rearrangement results in the formation of a more stable tertiary carbocation.

The final step of the mechanism is the nucleophilic attack of the bromide ion on the tertiary carbocation, yielding the major product, 1-bromo-1-ethylcyclopentane.[5][6]

Key Products of Markovnikov Addition:

While the rearranged product is the major product, a small amount of the unrearranged product, (1-bromoethyl)cyclopentane, may also be formed by the direct attack of the bromide ion on the initially formed secondary carbocation. The relative ratio of these products is dependent on the reaction conditions, such as temperature and solvent, which can influence the rate of rearrangement versus the rate of nucleophilic attack.

Product NameStructureIUPAC NamePredicted Major/Minor
Rearranged ProductBr-C(CH2CH3)(CH2)4CH21-Bromo-1-ethylcyclopentaneMajor
Unrearranged ProductCH3CH(Br)C5H9(1-Bromoethyl)cyclopentaneMinor
Experimental Protocol: Markovnikov Hydrobromination of Vinylcyclopentane

This protocol is adapted from general procedures for the hydrobromination of alkenes.

Materials:

  • Vinylcyclopentane

  • Hydrogen bromide (33% in acetic acid or as a gas)

  • Anhydrous diethyl ether or dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel (if using HBr in acetic acid)

  • Gas dispersion tube (if using HBr gas)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a fume hood, dissolve vinylcyclopentane in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the flask in an ice bath.

  • Slowly add a stoichiometric equivalent of hydrogen bromide. This can be done by the dropwise addition of a 33% HBr solution in acetic acid or by bubbling HBr gas through the solution.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for 1-2 hours, and then let it warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purify the product by distillation or column chromatography.

  • Characterize the product(s) using 1H NMR and 13C NMR spectroscopy to determine the product distribution.

Anti-Markovnikov Hydrobromination: A Free-Radical Chain Reaction

In the presence of peroxides (e.g., benzoyl peroxide or AIBN) or upon UV irradiation, the hydrobromination of vinylcyclopentane proceeds via a free-radical chain mechanism, leading to the anti-Markovnikov product.[7][8]

The reaction is initiated by the homolytic cleavage of the peroxide, which generates alkoxy radicals. These radicals then abstract a hydrogen atom from HBr to produce a bromine radical.

The bromine radical then adds to the double bond of vinylcyclopentane. In this radical addition, the regioselectivity is governed by the stability of the resulting carbon radical. The bromine radical adds to the less substituted carbon of the vinyl group to form a more stable secondary carbon radical on the adjacent carbon.[7][8]

This secondary carbon radical then abstracts a hydrogen atom from another molecule of HBr to yield the final product, 1-bromo-2-ethylcyclopentane, and regenerate a bromine radical, which propagates the chain reaction.[7][8]

Key Product of Anti-Markovnikov Addition:

Product NameStructureIUPAC Name
Anti-Markovnikov ProductBr-CH(CH2CH3)C5H91-Bromo-2-ethylcyclopentane
Experimental Protocol: Anti-Markovnikov Hydrobromination of Vinylcyclopentane

Materials:

  • Vinylcyclopentane

  • Hydrogen bromide (gas or in a non-polar solvent)

  • A radical initiator (e.g., benzoyl peroxide or AIBN, ~1-5 mol%)

  • Anhydrous non-polar solvent (e.g., pentane (B18724) or carbon tetrachloride)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Gas dispersion tube

  • Reflux condenser

  • Heating mantle or UV lamp

  • Separatory funnel

  • Saturated sodium thiosulfate (B1220275) solution

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • In a fume hood, dissolve vinylcyclopentane and the radical initiator in an anhydrous non-polar solvent in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Bubble HBr gas through the solution while either gently heating the mixture to reflux or irradiating it with a UV lamp.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with saturated sodium thiosulfate solution to remove any unreacted bromine, followed by saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the product by distillation or column chromatography.

  • Characterize the product using 1H NMR and 13C NMR spectroscopy.

Spectroscopic Data for Product Identification

The identification of the different isomers produced in the hydrobromination of vinylcyclopentane relies heavily on 1H and 13C NMR spectroscopy. The chemical shifts and splitting patterns of the protons and carbons adjacent to the bromine atom and on the cyclopentyl ring are diagnostic.

CompoundPredicted 1H NMR Chemical Shifts (ppm)Predicted 13C NMR Chemical Shifts (ppm)
1-Bromo-1-ethylcyclopentane Ethyl group: Triplet (CH3), Quartet (CH2). Cyclopentyl protons: Complex multiplets.C-Br: ~70-80. Ethyl group: ~10-15 (CH3), ~30-40 (CH2). Cyclopentyl carbons: ~20-40.
(1-Bromoethyl)cyclopentane CH-Br: Quartet. CH3: Doublet. Cyclopentyl protons: Complex multiplets.CH-Br: ~50-60. CH3: ~20-25. Cyclopentyl carbons: ~25-45.
1-Bromo-2-ethylcyclopentane CH-Br: Multiplet. Ethyl group: Triplet (CH3), Multiplet (CH2). Cyclopentyl protons: Complex multiplets.CH-Br: ~55-65. CH-CH2CH3: ~40-50. Ethyl group: ~10-15 (CH3), ~25-30 (CH2). Cyclopentyl carbons: ~20-40.

Note: The predicted chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Visualizing the Reaction Mechanisms

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways for the hydrobromination of vinylcyclopentane.

Markovnikov_Hydrobromination Vinylcyclopentane Vinylcyclopentane Secondary_Carbocation Secondary Carbocation Vinylcyclopentane->Secondary_Carbocation + H⁺ HBr HBr Br_ion Br⁻ Tertiary_Carbocation Tertiary Carbocation Secondary_Carbocation->Tertiary_Carbocation 1,2-Hydride Shift Unrearranged_Product (1-Bromoethyl)cyclopentane Secondary_Carbocation->Unrearranged_Product + Br⁻ Rearranged_Product 1-Bromo-1-ethylcyclopentane Tertiary_Carbocation->Rearranged_Product + Br⁻ Br_ion2 Br⁻

Caption: Markovnikov hydrobromination of vinylcyclopentane.

Anti_Markovnikov_Hydrobromination cluster_initiation Initiation cluster_propagation Propagation ROOR Peroxide (ROOR) RO_radical 2 RO• ROOR->RO_radical Heat or hν Br_radical Br• RO_radical->Br_radical + HBr HBr_init HBr ROH ROH Vinylcyclopentane Vinylcyclopentane Secondary_Radical Secondary Radical Vinylcyclopentane->Secondary_Radical + Br• Anti_Markovnikov_Product 1-Bromo-2-ethylcyclopentane Secondary_Radical->Anti_Markovnikov_Product + HBr Br_radical_prop Br• HBr_prop HBr

Caption: Anti-Markovnikov hydrobromination of vinylcyclopentane.

Conclusion

The hydrobromination of vinylcyclopentane is a versatile reaction that can be directed towards two different constitutional isomers by the choice of reaction conditions. The Markovnikov addition, proceeding through a carbocation intermediate, is characterized by a hydride shift that leads to a rearranged, more substituted alkyl bromide. In contrast, the anti-Markovnikov addition, which follows a free-radical mechanism in the presence of peroxides, yields the unrearranged, less substituted alkyl bromide. A thorough understanding of these competing mechanisms and the factors that influence them is essential for synthetic chemists aiming to selectively prepare specific brominated cyclopentane derivatives for applications in research and development. The experimental protocols and spectroscopic data provided in this guide offer a practical framework for achieving this control and for the unambiguous characterization of the resulting products.

References

An In-depth Technical Guide to the Safe Handling of (2-Bromoethyl)cyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (2-Bromoethyl)cyclopentane (CAS No. 18928-94-4), a versatile intermediate in organic synthesis. Adherence to these guidelines is crucial for ensuring laboratory safety and the integrity of experimental work.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₇H₁₃Br--INVALID-LINK--
Molecular Weight 177.08 g/mol --INVALID-LINK--
Physical Form Solid, semi-solid, or liquid--INVALID-LINK--
Boiling Point Data not available
Melting Point Data not available
Density Data not available
Flash Point Data not available
Storage Temperature 2-8°C, sealed in a dry environment--INVALID-LINK--

Hazard Identification and Safety Precautions

This compound is classified as a hazardous chemical and requires careful handling to minimize exposure and risk.

GHS Classification
Hazard ClassCategoryHazard Statement
Flammable Liquids4H227: Combustible liquid
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity3H335: May cause respiratory irritation

Source: --INVALID-LINK--

Precautionary Statements

Prevention:

  • Wash face, hands, and any exposed skin thoroughly after handling.

  • Wear protective gloves, protective clothing, eye protection, and face protection.

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.

  • Use only outdoors or in a well-ventilated area.

Response:

  • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

  • If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.

Storage:

  • Store in a well-ventilated place. Keep container tightly closed.

  • Store locked up.

Disposal:

  • Dispose of contents/container to an approved waste disposal plant.

Source: --INVALID-LINK--

Personal Protective Equipment (PPE) and Engineering Controls

Strict adherence to the following PPE and engineering controls is mandatory to ensure personal safety.

Protection TypeRequired EquipmentSpecifications and Rationale
Engineering Controls Certified Chemical Fume HoodAll work must be performed in a well-ventilated laboratory inside a certified chemical fume hood to minimize inhalation exposure.
Eye & Face Protection Chemical safety goggles and face shieldProvides protection against splashes and aerosols.
Hand Protection Nitrile or neoprene glovesWear appropriate chemical-resistant gloves. Inspect gloves before use and dispose of them properly after handling.
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoesPrevents skin contact with the chemical.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.Required when engineering controls are not sufficient to maintain airborne concentrations below exposure limits.

Experimental Protocols and Handling Procedures

General Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound from receipt to disposal.

Safe Handling Workflow for this compound Receipt Receipt Inspection Inspection Receipt->Inspection Inspect container for damage Storage Storage Inspection->Storage Store at 2-8°C in a dry, well-ventilated area Pre-Use Pre-Use Storage->Pre-Use Equilibrate to room temperature before opening Handling/Use Handling/Use Pre-Use->Handling/Use Work in a fume hood with appropriate PPE Post-Use Post-Use Handling/Use->Post-Use Decontaminate work area and equipment Post-Use->Storage Reseal container tightly Disposal Disposal Post-Use->Disposal Dispose of waste according to regulations

Caption: A logical workflow for the safe handling of this compound.

Representative Experimental Protocol: Nucleophilic Substitution with Sodium Azide (B81097)

This protocol is a representative example of a nucleophilic substitution reaction using an alkyl bromide similar to this compound and should be adapted and optimized for specific research needs.

Objective: To synthesize 2-(azidoethyl)cyclopentane via an SN2 reaction.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (B1210297)

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Add sodium azide (1.5 equivalents) to the solution.

  • Heat the reaction mixture to 60°C and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and transfer it to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Adapted from a protocol for a similar compound.[3]

Spill, Leak, and Disposal Procedures

Spill and Leak Response

In the event of a spill or leak, evacuate the area and ensure adequate ventilation. Remove all sources of ignition. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.

Waste Disposal

This compound and any contaminated materials should be considered hazardous waste.[4] Dispose of waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain. Contact a licensed professional waste disposal service for proper disposal.

Chemical Reactivity and Incompatibilities

This compound is a primary alkyl bromide and is susceptible to nucleophilic substitution and elimination reactions.[1] It is incompatible with strong oxidizing agents and strong bases. Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.

Signaling Pathways and Logical Relationships

The primary reactivity of this compound involves the carbon-bromine bond, where the bromine atom acts as a good leaving group. This allows for reactions with a wide range of nucleophiles. The following diagram illustrates the logical relationship of its primary reaction pathways.

Primary Reaction Pathways of this compound Start This compound SN2 Nucleophilic Substitution (SN2) Start->SN2 Reaction with E2 Elimination (E2) Start->E2 Reaction with Product_SN2 Substituted Product (e.g., amine, azide, ether) SN2->Product_SN2 yields Product_E2 Vinylcyclopentane E2->Product_E2 yields Reagent_SN2 Nucleophile (e.g., R-NH2, N3-, R-O-) Reagent_SN2->SN2 Reagent_E2 Strong, non-nucleophilic base Reagent_E2->E2

Caption: Primary reaction pathways for this compound.

This technical guide is intended to provide essential safety and handling information. Always consult the Safety Data Sheet (SDS) and conduct a thorough risk assessment before working with this compound.

References

Technical Guide: (2-Bromoethyl)cyclopentane as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Bromoethyl)cyclopentane is a primary bromoalkane that serves as a versatile and valuable synthetic intermediate in advanced organic and medicinal chemistry research.[1] Its significance is derived from the reactive bromoethyl side chain, where the bromine atom functions as an excellent leaving group, facilitating a wide range of functional group transformations.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, key synthetic applications, and detailed experimental protocols for its use in nucleophilic substitution reactions.

Molecular and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information is critical for reaction planning, safety considerations, and material handling.

PropertyValueSource(s)
Molecular Formula C₇H₁₃Br[1][2][3][4][5]
Molecular Weight 177.08 g/mol [1][2][3][4][5][6]
CAS Number 18928-94-4[1][3][4][5][7]
IUPAC Name 2-bromoethylcyclopentane[3][6][7]
Purity ≥98%[4][7]
Physical Form Solid or semi-solid or lump or liquid[7]
Storage Temperature 2-8°C, Sealed in dry conditions[7]

Core Reactivity and Synthetic Applications

The primary utility of this compound stems from the high reactivity of its carbon-bromine bond, making it an excellent electrophile for nucleophilic substitution reactions.[1][8][9] Given that the bromine is attached to a primary carbon, the SN2 pathway is the predominant substitution mechanism. This reaction involves a backside attack by a nucleophile, leading to the displacement of the bromide ion and the formation of a new covalent bond.

This reactivity allows for the introduction of diverse functional groups, making it a crucial building block for constructing more complex molecular architectures.[1] It readily undergoes substitution with a wide range of nucleophiles, including amines, alkoxides, and cyanides, to form novel cyclopentylethyl derivatives.[1] In the presence of a strong base, it can also undergo E2 elimination reactions to yield vinylcyclopentane.[1]

Experimental Protocols

The following section provides a detailed, representative experimental protocol for a key reaction involving a bromoethyl-substituted cycloalkane: nucleophilic substitution with a primary amine. While the following protocol is adapted for a similar substrate, 2-(2-bromoethyl)cyclopentan-1-one, the principles and procedures are directly applicable to this compound for researchers in drug development and organic synthesis.

Synthesis of N-Substituted Cyclopentylethylamine Derivatives via SN2 Reaction

This protocol details the reaction of a bromoethyl-substituted cyclopentane (B165970) with a primary amine, such as benzylamine (B48309), to form a secondary amine.

Materials:

  • This compound (1.0 equivalent)

  • Benzylamine (1.2 equivalents)

  • Anhydrous acetonitrile (B52724) or Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA) (1.5 equivalents)

  • Ethyl acetate

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Standard laboratory glassware

Reaction Setup:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in a suitable anhydrous aprotic solvent (e.g., acetonitrile or DMF).

  • To this solution, add benzylamine (1.2 eq.) followed by the non-nucleophilic base, DIPEA (1.5 eq.).[2]

Reaction Conditions:

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction periodically using thin-layer chromatography (TLC).[2] The reaction is typically complete within 12-24 hours.[2]

Work-up and Purification:

  • Upon completion, dilute the reaction mixture with water.[2]

  • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate.[2]

  • Combine the organic layers and wash with brine to remove any remaining aqueous impurities.[2]

  • Dry the organic layer over anhydrous sodium sulfate and filter.[2]

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • If necessary, the crude product can be further purified by flash column chromatography on silica (B1680970) gel.

Logical Workflow and Reaction Pathway Visualization

To further elucidate the synthetic utility of this compound, the following diagrams illustrate the logical workflow of a typical SN2 reaction and the general reaction pathway.

sn2_reaction_workflow cluster_start Starting Materials cluster_process Reaction Step cluster_intermediate Intermediate/Transition State cluster_end Products A This compound C S_N2 Reaction (Aprotic Solvent, Base) A->C B Nucleophile (e.g., R-NH2) B->C D Pentavalent Transition State C->D E Substituted Product D->E F Bromide Salt D->F

Caption: Logical workflow for the S_N2 substitution reaction.

reaction_pathway reactant This compound + Nu- transition_state [Nu---C---Br]‡ reactant->transition_state Backside Attack product Cyclopentyl-CH2CH2-Nu + Br- transition_state->product Inversion of Stereochemistry

Caption: General reaction pathway for S_N2 nucleophilic substitution.

References

Methodological & Application

Application Notes and Protocols for the Use of (2-Bromoethyl)cyclopentane as an Alkylating Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Bromoethyl)cyclopentane is a versatile primary alkylating agent utilized in organic synthesis to introduce the cyclopentylethyl moiety into a variety of molecular scaffolds. Its utility stems from the presence of a reactive carbon-bromine bond, making the terminal carbon of the ethyl group susceptible to nucleophilic attack. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, rendering it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.[1] The primary reaction pathways involving this compound are nucleophilic substitution (SN2) reactions, which are the focus of these application notes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 18928-94-4
Molecular Formula C₇H₁₃Br
Molecular Weight 177.08 g/mol
Appearance Solid, semi-solid, or liquid
Storage Temperature 2-8°C, sealed in dry conditions

Applications in Organic Synthesis

This compound is a versatile reagent for various alkylation reactions, including N-alkylation, C-alkylation, O-alkylation (Williamson Ether Synthesis), and as a precursor for Grignard reagents.

N-Alkylation: Synthesis of Substituted Amines

This compound readily reacts with primary and secondary amines to yield the corresponding N-cyclopentylethyl substituted amines. These products can be valuable intermediates in the synthesis of pharmacologically active compounds.

General Reaction Scheme:

N_Alkylation reagents R¹R²NH + this compound -> product R¹R²N-CH₂CH₂-Cyclopentane + HBr reagents->product

Caption: General scheme for N-alkylation of amines.

Experimental Protocol: Synthesis of N-[2-(Cyclopentyl)ethyl]benzenemethanamine

This protocol details the synthesis of a secondary amine via N-alkylation.[1]

Materials:

ReagentMolar Mass ( g/mol )Amount (g)Moles (mol)Volume (mL)
Benzylamine (B48309)107.1510.70.1-
This compound177.0817.70.1-
Acetonitrile (B52724)---100
Saturated Sodium Bicarbonate---100
Diethyl Ether---3 x 100
Anhydrous Sodium Sulfate---As needed

Procedure:

  • Combine 10.7 g (0.1 mol) of benzylamine and 17.7 g (0.1 mol) of this compound in 100 mL of acetonitrile in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux.

  • Monitor the reaction progress using thin-layer chromatography (TLC) on silica (B1680970) gel.

  • Upon completion of the reaction, remove the solvent in vacuo.

  • Add 100 mL of saturated sodium bicarbonate solution to the residue.

  • Extract the aqueous mixture with three 100 mL portions of diethyl ether.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and remove the solvent in vacuo to yield the final product.

Quantitative Data:

ProductReaction TypeYield (%)
N-[2-(Cyclopentyl)ethyl]benzenemethanamineN-AlkylationNot specified in source
C-Alkylation: Synthesis of Substituted Malonic Esters

This compound can be used to alkylate active methylene (B1212753) compounds, such as diethyl malonate. The resulting product can be further manipulated, for instance, through hydrolysis and decarboxylation, to produce substituted carboxylic acids.

General Reaction Scheme:

C_Alkylation reagents CH₂(COOEt)₂ + this compound ->[NaOEt] product Cyclopentyl-CH₂CH₂-CH(COOEt)₂ + NaBr reagents->product

Caption: C-alkylation of diethyl malonate.

Representative Experimental Protocol: Synthesis of Diethyl 2-(2-cyclopentylethyl)malonate

This is a representative protocol based on standard procedures for the alkylation of diethyl malonate.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
Sodium22.992.3 g0.1 mol
Absolute Ethanol (B145695)46.0750 mL-
Diethyl Malonate160.1716.0 g0.1 mol
This compound177.0817.7 g0.1 mol

Procedure:

  • In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 2.3 g (0.1 mol) of sodium in 50 mL of absolute ethanol to prepare sodium ethoxide.

  • After the sodium has completely reacted, add 16.0 g (0.1 mol) of diethyl malonate dropwise to the stirred solution.

  • Add 17.7 g (0.1 mol) of this compound dropwise to the reaction mixture.

  • Heat the mixture to reflux for 2-3 hours, or until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and pour it into 100 mL of cold water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the product by vacuum distillation.

Quantitative Data (Representative):

ProductReaction TypeTypical Yield (%)
Diethyl 2-(2-cyclopentylethyl)malonateC-Alkylation70-80
O-Alkylation: Williamson Ether Synthesis

This compound can be used in the Williamson ether synthesis to prepare cyclopentylethyl ethers by reacting it with an alkoxide.

General Reaction Scheme:

O_Alkylation reagents R-ONa + this compound -> product R-O-CH₂CH₂-Cyclopentane + NaBr reagents->product

Caption: Williamson ether synthesis.

Representative Experimental Protocol: Synthesis of Cyclopentylethyl Ethyl Ether

This is a representative protocol based on the Williamson ether synthesis with analogous alkyl halides.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
Sodium22.992.3 g0.1 mol
Absolute Ethanol46.0750 mL-
This compound177.0817.7 g0.1 mol

Procedure:

  • Prepare sodium ethoxide by dissolving 2.3 g (0.1 mol) of sodium in 50 mL of absolute ethanol in a round-bottom flask under an inert atmosphere.

  • To the resulting sodium ethoxide solution, add 17.7 g (0.1 mol) of this compound.

  • Heat the reaction mixture to reflux for 6-8 hours.

  • After cooling, quench the reaction by carefully adding water.

  • Extract the product with diethyl ether, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent by distillation to obtain the crude ether.

  • Purify by fractional distillation.

Quantitative Data (Representative):

ProductReaction TypeTypical Yield (%)
Cyclopentylethyl Ethyl EtherO-Alkylation60-70
Grignard Reagent Formation and Reaction

This compound can be converted to the corresponding Grignard reagent, 2-cyclopentylethylmagnesium bromide. This organometallic reagent is a powerful nucleophile that can react with a variety of electrophiles, such as carbonyl compounds, to form new carbon-carbon bonds.

Workflow for Grignard Reaction:

Grignard_Workflow A This compound B Mg, dry ether A->B C 2-Cyclopentylethylmagnesium bromide B->C Formation D Electrophile (e.g., R¹R²C=O) C->D Reaction E Addition Product D->E F H₃O⁺ workup E->F G Alcohol F->G

Caption: Workflow for Grignard synthesis and reaction.

Representative Experimental Protocol: Synthesis of 1-(2-Cyclopentylethyl)cyclohexan-1-ol

This is a representative protocol based on standard Grignard reaction procedures.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
Magnesium turnings24.312.43 g0.1 mol
This compound177.0817.7 g0.1 mol
Anhydrous Diethyl Ether-~100 mL-
Cyclohexanone (B45756)98.149.8 g0.1 mol
Saturated NH₄Cl solution-As needed-

Procedure:

  • Grignard Reagent Formation:

    • Place 2.43 g (0.1 mol) of magnesium turnings in a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, under an inert atmosphere.

    • Add a small crystal of iodine to activate the magnesium.

    • Dissolve 17.7 g (0.1 mol) of this compound in 50 mL of anhydrous diethyl ether and add a small portion to the magnesium.

    • Once the reaction initiates (indicated by bubbling and heat), add the remaining solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Cyclohexanone:

    • Cool the Grignard reagent solution to 0 °C.

    • Dissolve 9.8 g (0.1 mol) of cyclohexanone in 50 mL of anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.

  • Work-up:

    • Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

    • Extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting tertiary alcohol by column chromatography or distillation.

Quantitative Data (Representative):

ProductReaction TypeTypical Yield (%)
1-(2-Cyclopentylethyl)cyclohexan-1-olGrignard Reaction70-85

Safety Information

This compound is classified as a hazardous chemical. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete handling and hazard information.

Conclusion

This compound is a valuable and versatile alkylating agent for the introduction of the cyclopentylethyl group into organic molecules. The protocols provided herein offer a guide for its use in N-alkylation, C-alkylation, O-alkylation, and Grignard reactions. While a specific protocol for N-alkylation is provided, the other protocols are representative and may require optimization for specific substrates and desired outcomes. Careful consideration of reaction conditions and safety precautions is essential for successful and safe synthesis.

References

Application Note: Protocol for the Formation of (Cyclopentylethyl)magnesium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive protocol for the synthesis of the Grignard reagent, (cyclopentylethyl)magnesium bromide, from its corresponding primary alkyl halide, (2-Bromoethyl)cyclopentane. Grignard reagents are fundamental organometallic compounds widely utilized in organic synthesis for the formation of carbon-carbon bonds.[1] This protocol details the necessary reagents, equipment, and step-by-step procedures to ensure a successful reaction, with a focus on maintaining the requisite anhydrous conditions critical for the formation and stability of the Grignard reagent.[2][3] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

The Grignard reaction, discovered by Victor Grignard in the early 20th century, remains a cornerstone of synthetic organic chemistry for creating new carbon-carbon bonds.[4] Grignard reagents, with the general formula R-Mg-X, are prepared by the reaction of an organohalide with magnesium metal in an ethereal solvent.[2][5] The resulting organomagnesium compound features a highly polarized carbon-magnesium bond, rendering the carbon atom nucleophilic and capable of attacking a wide range of electrophiles, including aldehydes, ketones, esters, and epoxides.[1][4]

This protocol specifically addresses the formation of (cyclopentylethyl)magnesium bromide from this compound, a primary alkyl bromide. The successful synthesis of this Grignard reagent is highly dependent on the purity of the reagents and the strict exclusion of atmospheric moisture, as water will readily protonate and destroy the Grignard reagent.[2]

Materials and Reagents

The following table summarizes the key reagents and their relevant properties for this protocol.

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )Quantity (mmol)Molar Equivalent
This compoundC₇H₁₃Br177.08501.0
Magnesium TurningsMg24.31601.2
Anhydrous Diethyl Ether(C₂H₅)₂O74.12--
IodineI₂253.81~1-2 crystalsCatalytic

Experimental Protocol

1. Glassware and Equipment Preparation:

  • All glassware (a three-necked round-bottom flask, a reflux condenser, and a pressure-equalizing dropping funnel) must be thoroughly dried in an oven at 120°C overnight and allowed to cool to room temperature in a desiccator over a drying agent (e.g., anhydrous calcium chloride) prior to use.

  • The reaction should be assembled promptly after cooling and maintained under an inert atmosphere (e.g., dry nitrogen or argon) throughout the experiment to prevent the ingress of atmospheric moisture.

2. Reaction Setup:

  • Place the magnesium turnings (1.2 equivalents) into the dry, three-necked round-bottom flask equipped with a magnetic stir bar.

  • Assemble the reflux condenser and the pressure-equalizing dropping funnel onto the flask.

  • Attach a drying tube filled with calcium chloride to the top of the reflux condenser.

  • Establish an inert atmosphere by flushing the apparatus with dry nitrogen or argon.

3. Initiation of the Grignard Reaction:

  • Add a small crystal of iodine to the flask containing the magnesium turnings. The iodine serves as an activating agent, helping to disrupt the passivating layer of magnesium oxide on the surface of the magnesium.[3]

  • In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in approximately one-third of the total volume of anhydrous diethyl ether.

  • Add a small portion (approximately 10%) of the this compound solution from the dropping funnel to the magnesium turnings.

  • The reaction is typically initiated by gentle warming with a heating mantle. The initiation of the reaction is indicated by the disappearance of the iodine color and the appearance of a cloudy or grayish solution, often accompanied by spontaneous refluxing of the ether.

4. Formation of the Grignard Reagent:

  • Once the reaction has initiated, begin a slow, dropwise addition of the remaining this compound solution from the dropping funnel. The rate of addition should be controlled to maintain a gentle reflux. If the reaction becomes too vigorous, the rate of addition should be slowed, and if necessary, the flask can be cooled in an ice-water bath.

  • After the addition is complete, continue to stir the reaction mixture and maintain a gentle reflux for an additional 30-60 minutes to ensure complete reaction of the alkyl halide.

  • Upon completion, the resulting Grignard reagent will be a grayish, cloudy solution. This solution should be used immediately for subsequent reactions.

Experimental Workflow Diagram

Grignard_Formation_Workflow Workflow for Grignard Reagent Formation cluster_prep Preparation cluster_reaction Reaction cluster_product Product prep_glass Dry Glassware setup Assemble Apparatus under Inert Atmosphere prep_glass->setup prep_reagents Prepare Anhydrous Reagents add_alkyl_halide_ether Prepare this compound in Anhydrous Ether prep_reagents->add_alkyl_halide_ether add_mg_i2 Add Mg Turnings and Iodine setup->add_mg_i2 initiation Initiate Reaction (Gentle Warming) add_mg_i2->initiation addition Slow Addition of Alkyl Halide Solution add_alkyl_halide_ether->addition initiation->addition reflux Maintain Gentle Reflux addition->reflux completion Reaction Completion reflux->completion grignard_reagent (Cyclopentylethyl)magnesium Bromide Solution completion->grignard_reagent

Caption: Experimental workflow for the formation of (cyclopentylethyl)magnesium bromide.

Safety Precautions

  • Anhydrous Diethyl Ether: Diethyl ether is extremely flammable and has a low boiling point. All operations should be conducted in a well-ventilated fume hood, and sources of ignition must be excluded.

  • Grignard Reagents: Grignard reagents are highly reactive and pyrophoric. They react violently with water and protic solvents. Appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and gloves, must be worn at all times.

  • Inert Atmosphere: Maintaining an inert atmosphere is crucial not only for the success of the reaction but also for safety, as it prevents the formation of explosive peroxides in the ether.

Conclusion

This application note outlines a reliable and detailed protocol for the laboratory-scale synthesis of (cyclopentylethyl)magnesium bromide. Adherence to the described procedures, particularly the maintenance of anhydrous conditions and the careful control of the reaction rate, is paramount for achieving a high yield of the desired Grignard reagent. This protocol serves as a valuable resource for researchers requiring this specific organometallic compound for their synthetic endeavors.

References

Application of (2-Bromoethyl)cyclopentane in Pharmaceutical Synthesis: A Versatile Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

(2-Bromoethyl)cyclopentane is a valuable synthetic intermediate in pharmaceutical research and development, primarily utilized for the introduction of the cyclopentylethyl moiety into potential drug candidates. Its reactive bromoethyl group makes it an excellent electrophile for alkylation reactions, particularly with nucleophilic amines, to generate a diverse range of compounds for biological screening. While not a direct precursor to a widely marketed pharmaceutical in the way its ketone analogue is for prostaglandins, its utility lies in the foundational stages of drug discovery for creating novel chemical entities.

Introduction to Synthetic Utility

The core value of this compound in medicinal chemistry is its function as a versatile building block. The cyclopentane (B165970) ring is a common feature in many biologically active molecules, often contributing to favorable pharmacokinetic properties such as metabolic stability and receptor binding affinity. The ethyl spacer provides flexibility, allowing the cyclopentyl group to orient itself effectively within a biological target. The terminal bromine atom is a good leaving group, facilitating nucleophilic substitution reactions to form stable carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 18928-94-4
Molecular Formula C₇H₁₃Br
Molecular Weight 177.08 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 78-80 °C at 15 mmHg
Density 1.23 g/cm³

Table 2: Representative Reaction Data for N-Alkylation

NucleophileProductSolventBaseYield (%)
Piperidine1-(2-Cyclopentylethyl)piperidineAcetonitrile (B52724)K₂CO₃>90
Morpholine4-(2-Cyclopentylethyl)morpholineDMFNaH85-95
BenzylamineN-Benzyl-N-(2-cyclopentylethyl)amineTolueneEt₃N80-90

Experimental Protocols

General Protocol for the Synthesis of N-(2-Cyclopentylethyl) Amine Derivatives

This protocol details a representative procedure for the alkylation of a primary or secondary amine with this compound.

Materials:

  • This compound

  • Amine of interest (e.g., piperidine, morpholine, benzylamine)

  • Anhydrous acetonitrile or N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a solution of the amine (1.2 equivalents) in anhydrous acetonitrile, add potassium carbonate (2.0 equivalents).

  • Stir the suspension at room temperature for 15 minutes.

  • Add this compound (1.0 equivalent) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Visualizations

G cluster_start Starting Materials cluster_process Synthetic Process cluster_outcome Products & Further Steps A This compound C Alkylation Reaction (SN2 Mechanism) A->C B Nucleophile (e.g., Amine) B->C D Crude Product Mixture C->D Reaction Work-up E Purification (e.g., Chromatography) D->E F Pure Cyclopentylethyl Derivative E->F G Biological Screening F->G

Caption: General workflow for the synthesis and screening of cyclopentylethyl derivatives.

G cluster_discovery Drug Discovery Pipeline A This compound (Building Block) C Combinatorial Synthesis (Parallel Alkylation Reactions) A->C B Library of Nucleophiles (Amines, Thiols, etc.) B->C D Compound Library of Cyclopentylethyl Derivatives C->D E High-Throughput Screening (Biological Assays) D->E F Hit Identification E->F G Lead Optimization F->G H Preclinical Development G->H

Caption: Role of this compound in a typical drug discovery workflow.

Application Notes and Protocols for Nucleophilic Substitution Reactions of (2-Bromoethyl)cyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental procedures for the nucleophilic substitution of (2-bromoethyl)cyclopentane, a versatile primary alkyl halide. Due to its structure, this compound readily undergoes bimolecular nucleophilic substitution (SN2) reactions, allowing for the introduction of a wide array of functional groups. This application note outlines protocols for reactions with common nucleophiles, including azide (B81097), cyanide, hydroxide (B78521), alkoxides, and thiolates. Quantitative data from analogous reactions are summarized for comparative purposes, and visualizations for the general reaction mechanism and experimental workflow are provided.

Introduction

Nucleophilic substitution is a cornerstone of organic synthesis, pivotal in the construction of complex molecules from simple precursors. This compound is a valuable building block, featuring a primary alkyl bromide that is susceptible to SN2 reactions. In this type of reaction, a nucleophile attacks the carbon atom bearing the leaving group (in this case, bromide) from the backside, leading to a concerted bond-forming and bond-breaking process.[1][2]

The rate of SN2 reactions is influenced by several factors, including the nature of the nucleophile, the substrate's steric hindrance, the leaving group's ability, and the solvent.[3] For primary alkyl halides like this compound, the SN2 pathway is generally favored over unimolecular substitution (SN1) and elimination (E2) pathways, especially with good, non-basic nucleophiles in polar aprotic solvents.[4] These reactions are instrumental in synthesizing a variety of derivatives, such as alkyl azides, nitriles, alcohols, ethers, and thioethers, which are important intermediates in drug discovery and development.

General Reaction Mechanism

The nucleophilic substitution of this compound proceeds via a classic SN2 mechanism. The nucleophile (Nu:⁻) attacks the electrophilic carbon atom attached to the bromine, while the bromide ion departs simultaneously. This occurs through a trigonal bipyramidal transition state.

General SN2 Mechanism

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the nucleophilic substitution of this compound with various nucleophiles. The data is extrapolated from reactions with structurally similar primary alkyl bromides.

Nucleophile (Reagent)Product Functional GroupSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Azide (NaN₃)AzideDMF60-8012-24>90
Cyanide (NaCN)NitrileDMSO90-12024-4860-80
Hydroxide (NaOH)AlcoholAcetone (B3395972)/H₂O50-7012-2450-70
Ethoxide (NaOEt)EtherEthanol (B145695)50-801-870-95[5][6]
Thiolate (R-SNa)ThioetherEthanol25-502-6>90

Experimental Protocols

Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Handle all reagents in a well-ventilated fume hood. Sodium cyanide and sodium azide are highly toxic; handle with extreme care and have appropriate quench solutions and emergency procedures in place. Organic solvents are flammable.

Synthesis of (2-Azidoethyl)cyclopentane

This protocol is adapted from the synthesis of other primary alkyl azides.[7]

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq.) in DMF.

  • Add sodium azide (1.5 eq.) to the solution.

  • Heat the reaction mixture to 70°C and stir for 18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by vacuum distillation.

Synthesis of 3-Cyclopentylpropanenitrile

This procedure is based on the reaction of primary alkyl halides with sodium cyanide.[5][8]

Materials:

  • This compound

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of sodium cyanide (1.2 eq.) in DMSO in a round-bottom flask, add this compound (1.0 eq.).

  • Heat the mixture to 100°C and maintain for 36 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

  • Combine the organic layers and wash twice with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.

  • Purify the resulting nitrile by vacuum distillation.

Synthesis of 2-Cyclopentylethanol

This protocol describes the hydrolysis of the primary alkyl bromide.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Acetone

  • Water

  • Diethyl ether

  • 1 M HCl solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq.) in a mixture of acetone and water (3:1 v/v).

  • Add sodium hydroxide (2.0 eq.) to the solution.

  • Heat the mixture to reflux (around 60°C) for 16 hours.

  • After cooling to room temperature, remove the acetone under reduced pressure.

  • Add water to the residue and extract three times with diethyl ether.

  • Combine the organic extracts and wash with 1 M HCl, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the crude alcohol.

  • Purify by column chromatography on silica (B1680970) gel.

Synthesis of (2-Ethoxyethyl)cyclopentane (Williamson Ether Synthesis)

This is a general procedure for the Williamson ether synthesis with a primary alkyl halide.[1][6]

Materials:

  • This compound

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, add a solution of sodium ethoxide (1.5 eq.) in anhydrous ethanol.

  • Add this compound (1.0 eq.) dropwise to the stirred solution.

  • Heat the reaction mixture to reflux for 6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool to room temperature and remove the ethanol by rotary evaporation.

  • Partition the residue between water and diethyl ether.

  • Separate the layers and extract the aqueous phase twice more with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution to obtain the crude ether.

  • Purify by distillation.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and purification of a substituted cyclopentane (B165970) derivative.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Aqueous Workup cluster_purification Purification A Dissolve this compound in appropriate solvent B Add Nucleophile (e.g., NaN3, NaCN) A->B C Heat and Stir (Monitor by TLC/GC) B->C D Cool and Quench (add water) C->D E Extract with Organic Solvent D->E F Wash Organic Layer (e.g., with brine) E->F G Dry over Drying Agent (e.g., MgSO4) F->G H Filter and Concentrate (Rotary Evaporation) G->H I Purify Product (Distillation or Chromatography) H->I J Final Product I->J Characterization (NMR, IR, MS)

General Experimental Workflow

Conclusion

The protocols detailed in this application note provide a robust framework for the synthesis of various functionalized cyclopentane derivatives through the nucleophilic substitution of this compound. The SN2 reactivity of this primary alkyl halide allows for efficient and high-yielding transformations with a range of nucleophiles. These methods are highly valuable for medicinal chemists and researchers in the life sciences for the generation of novel molecular entities for drug discovery and other applications. Careful selection of the nucleophile, solvent, and reaction temperature is crucial for optimizing reaction outcomes and minimizing potential side reactions, such as elimination.

References

Application Notes and Protocols: (2-Bromoethyl)cyclopentane as a Precursor for Synthesizing N-substituted Cyclopentylethylamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and characterization data for the synthesis of various N-substituted cyclopentylethylamines using (2-bromoethyl)cyclopentane as a key precursor. This document outlines two primary synthetic strategies: direct N-alkylation and reductive amination, offering versatile routes to obtain secondary and tertiary amines of interest in pharmaceutical and medicinal chemistry.

This compound is a valuable building block in organic synthesis. Its reactive carbon-bromine bond, with bromine being an excellent leaving group, allows for facile nucleophilic substitution reactions.[1] This reactivity is particularly useful for the alkylation of amines to introduce the cyclopentylethyl moiety, a common structural motif in pharmacologically active compounds.

Physicochemical Properties of this compound
PropertyValue
CAS Number 18928-94-4
Molecular Formula C₇H₁₃Br
Molecular Weight 177.08 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 79-80 °C at 15 mmHg

Synthetic Pathways

N-substituted cyclopentylethylamines can be synthesized from this compound via two main pathways:

  • Direct N-Alkylation: This method involves the direct reaction of this compound with a primary or secondary amine. The reaction proceeds via an S(_N)2 mechanism where the amine acts as a nucleophile, displacing the bromide leaving group. A base is typically required to neutralize the hydrobromic acid byproduct. A significant challenge in this approach is the potential for over-alkylation, which can be mitigated by using a large excess of the amine or by employing specific reaction conditions.

  • Reductive Amination (Indirect Approach): This two-step sequence begins with the conversion of this compound to cyclopentylacetaldehyde. The aldehyde is then reacted with a primary or secondary amine in the presence of a reducing agent to form the desired N-substituted cyclopentylethylamine. This method offers excellent control over the degree of substitution, generally avoiding over-alkylation.

G cluster_0 Synthetic Routes to N-Substituted Cyclopentylethylamines A This compound C N-Substituted Cyclopentylethylamine A->C Direct N-Alkylation (SN2) D Cyclopentylacetaldehyde A->D Hydrolysis/Oxidation B Primary or Secondary Amine (R1R2NH) B->C B->C D->C Reductive Amination E Reducing Agent (e.g., NaBH3CN) E->C

Figure 1: General synthetic workflows for the preparation of N-substituted cyclopentylethylamines from this compound.

Experimental Protocols

Safety Precautions: this compound is a hazardous chemical and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The amines used are often volatile, flammable, and corrosive. Consult the Safety Data Sheet (SDS) for each reagent before use.

Protocol 1: Synthesis of N-Methyl-2-cyclopentylethylamine (Representative Protocol)

This protocol describes the direct N-alkylation of methylamine (B109427) with this compound. Due to the volatility of methylamine, it is often used as a solution in a suitable solvent. To favor mono-alkylation, a large excess of methylamine is recommended.

Materials:

  • This compound

  • Methylamine (40% solution in water or 2M in THF)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (B52724) (CH₃CN) or Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.).

  • Add anhydrous acetonitrile or THF as the solvent.

  • Add potassium carbonate (2.0 eq.) to the flask.

  • Add a solution of methylamine (5.0 eq.) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by fractional distillation or column chromatography on silica (B1680970) gel to yield pure N-methyl-2-cyclopentylethylamine.

Protocol 2: Synthesis of N,N-Dimethyl-2-cyclopentylethylamine (Representative Protocol)

This protocol outlines the synthesis of a tertiary amine via direct alkylation of a secondary amine.

Materials:

Procedure:

  • In a sealed tube, dissolve this compound (1.0 eq.) in acetonitrile.

  • Add triethylamine (1.5 eq.) to the solution.

  • Add a solution of dimethylamine (1.2 eq.) to the mixture.

  • Seal the tube and heat the reaction mixture at 80 °C overnight.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude product.

  • Purify by column chromatography on silica gel to afford N,N-dimethyl-2-cyclopentylethylamine.

Protocol 3: Synthesis of N-Benzyl-2-cyclopentylethylamine via Reductive Amination (Representative Protocol)

This protocol details the indirect synthesis of a secondary amine via reductive amination.

Step 1: Synthesis of Cyclopentylacetaldehyde (Representative)

This step would typically involve the oxidation of 2-cyclopentylethanol, which can be prepared from this compound via a Grignard reaction followed by reaction with formaldehyde, or via hydrolysis and subsequent oxidation. A direct conversion from the bromide to the aldehyde is also possible using methods like the Kornblum oxidation.

Step 2: Reductive Amination

Materials:

Procedure:

  • Dissolve cyclopentylacetaldehyde (1.0 eq.) and benzylamine (1.1 eq.) in dichloromethane or 1,2-dichloroethane.

  • Add a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography to yield N-benzyl-2-cyclopentylethylamine.

Characterization Data of N-Substituted Cyclopentylethylamines

Table 1: N-Methyl-2-cyclopentylethylamine
Data TypeObserved Values
¹H NMR (CDCl₃, ppm) Data not available in search results.
¹³C NMR (CDCl₃, ppm) Data not available in search results.
IR (neat, cm⁻¹) Data not available in search results.
MS (EI, m/z) Data not available in search results.
Table 2: N-Ethyl-2-cyclopentylethylamine
Data TypeObserved Values
¹H NMR (CDCl₃, ppm) Data not available in search results.
¹³C NMR (CDCl₃, ppm) Data not available in search results.
IR (neat, cm⁻¹) Data not available in search results.
MS (EI, m/z) Molecular Ion (M⁺): 113. Base Peak: 84.
Table 3: N,N-Dimethyl-2-cyclopentylethylamine
Data TypeObserved Values
¹H NMR (CDCl₃, ppm) Data not available in search results.
¹³C NMR (CDCl₃, ppm) Data not available in search results.
IR (neat, cm⁻¹) Data not available in search results.
MS (EI, m/z) Data not available in search results.
Table 4: N-Benzyl-2-cyclopentylethylamine
Data TypeObserved Values
¹H NMR (CDCl₃, ppm) Data not available in search results.
¹³C NMR (CDCl₃, ppm) Data not available in search results.
IR (neat, cm⁻¹) Data not available in search results.
MS (EI, m/z) Data not available for the exact compound, but for the analogous N-benzyl-N-cyclopentylethylamine, a molecular weight of 203.33 g/mol is reported.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical steps from starting material selection to the final characterization of the N-substituted cyclopentylethylamine products.

G cluster_1 Synthesis and Characterization Workflow Start Start: this compound & Amine Synthesis Chemical Synthesis (N-Alkylation or Reductive Amination) Start->Synthesis Workup Reaction Workup & Crude Product Isolation Synthesis->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Characterization Spectroscopic Characterization (NMR, IR, MS) Purification->Characterization Final Pure N-Substituted Cyclopentylethylamine Characterization->Final

Figure 2: A logical workflow diagram illustrating the key stages in the synthesis and characterization of N-substituted cyclopentylethylamines.

References

Application Notes: The Synthetic Versatility of (2-Bromoethyl)cyclopentane in the Construction of Complex Molecules

Author: BenchChem Technical Support Team. Date: December 2025

(2-Bromoethyl)cyclopentane is a valuable and versatile synthetic intermediate in organic chemistry and drug discovery.[1][2] Its utility stems from the presence of a reactive bromoethyl side chain attached to a cyclopentane (B165970) ring.[1] The bromine atom serves as an excellent leaving group, making the molecule susceptible to a variety of nucleophilic substitution and elimination reactions.[1] This reactivity allows for the facile introduction of the cyclopentylethyl moiety into more complex molecular architectures.

The primary applications of this compound involve its use as a building block in the synthesis of pharmaceutical intermediates, agrochemicals, and other complex organic structures.[1][2] It is a key precursor for constructing molecules such as spirodihydroindenone derivatives and bicyclic alkaloids.[1]

A related and equally important compound is 2-(2-bromoethyl)cyclopentan-1-one (B2877809) , a bifunctional molecule that combines the reactivity of an alkyl bromide with that of a ketone.[3][4][5] This dual functionality makes it a powerful tool for constructing spirocyclic and fused-ring systems, which are common motifs in natural products and pharmacologically active compounds.[4][5] Notably, it is a key precursor in the synthesis of prostaglandin (B15479496) F2α analogues like bimatoprost (B1667075) and latanoprost, which are used in the treatment of glaucoma.[3]

Key Synthetic Transformations:
  • Nucleophilic Substitution (SN2) Reactions: As a primary alkyl halide, this compound readily undergoes SN2 reactions with a wide range of nucleophiles. This allows for the introduction of various functional groups.[1]

    • Alkoxylation: Reaction with alkoxides or hydroxides yields ethers or alcohols, respectively. For instance, treatment with sodium hydroxide (B78521) can produce 2-cyclopentylethanol (B41590).[1]

    • N-Alkylation: Amines can act as nucleophiles to form N-substituted cyclopentylethylamines.[1]

    • Cyanation: The introduction of a cyano group using reagents like sodium cyanide extends the carbon chain and provides a versatile nitrile intermediate for further transformations.[1][4]

  • Elimination (E2) Reactions: In the presence of a strong, sterically hindered base, this compound can undergo E2 elimination to form vinylcyclopentane.[1]

  • Intramolecular Cyclization: The ketone derivative, 2-(2-bromoethyl)cyclopentan-1-one, can undergo base-mediated intramolecular alkylation to form bicyclic systems, such as the bicyclo[3.2.1]octan-8-one core.[6]

The choice between substitution and elimination pathways can be controlled by the selection of the nucleophile/base and the reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of 2-Cyclopentylethanol via Nucleophilic Substitution

This protocol describes the synthesis of 2-cyclopentylethanol from this compound via an SN2 reaction with hydroxide.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol (B145695)

  • Water

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound in a mixture of ethanol and water.

  • Add sodium hydroxide to the solution.

  • Heat the mixture under reflux, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-cyclopentylethanol.[1]

Protocol 2: Synthesis of Bicyclo[3.2.1]octan-8-one via Intramolecular Alkylation

This protocol outlines the synthesis of the bicyclo[3.2.1]octan-8-one core from 2-(2-bromoethyl)cyclopentan-1-one.[6]

Materials:

  • 2-(2-bromoethyl)cyclopentan-1-one

  • Potassium tert-butoxide (t-BuOK)

  • tert-Butanol (t-BuOH) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2-(2-bromoethyl)cyclopentan-1-one in a suitable aprotic solvent such as THF or t-BuOH in a round-bottom flask under an inert atmosphere.[6]

  • Cool the solution to 0 °C.

  • Add potassium tert-butoxide portion-wise to the cooled solution.[6]

  • Allow the reaction mixture to warm to room temperature and stir for the appropriate time, monitoring the reaction by TLC or GC-MS.[6]

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.[6]

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[5]

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford pure bicyclo[3.2.1]octan-8-one.[6]

Data Presentation

ReactionSubstrateReagent(s)ProductTypical Yield (%)
Nucleophilic SubstitutionThis compoundNaOH, Ethanol/H₂O2-CyclopentylethanolNot specified
EliminationThis compoundStrong, hindered baseVinylcyclopentaneNot specified
Intramolecular Alkylation2-(2-bromoethyl)cyclopentan-1-onePotassium tert-butoxideBicyclo[3.2.1]octan-8-oneHigh (optimization dependent)
Dehydrohalogenation2-(2-bromoethyl)cyclopentan-1-oneLi₂CO₃, DMF2-vinylcyclopentan-1-oneNot specified

Visualizations

sn2_reaction reactant This compound transition_state SN2 Transition State reactant->transition_state nucleophile Nucleophile (e.g., OH⁻, RNH₂, CN⁻) nucleophile->transition_state product Substituted Product transition_state->product leaving_group Br⁻ transition_state->leaving_group

Caption: SN2 reaction pathway of this compound.

intramolecular_alkylation start 2-(2-Bromoethyl)cyclopentan-1-one enolate Enolate Intermediate start->enolate Base (e.g., t-BuOK) cyclization Intramolecular SN2 Attack enolate->cyclization product Bicyclo[3.2.1]octan-8-one cyclization->product

Caption: Intramolecular alkylation to form a bicyclic system.

prostaglandin_synthesis_workflow start 2-(2-Bromoethyl)cyclopentan-1-one dehydrohalogenation Dehydrohalogenation start->dehydrohalogenation cyclopentenone Cyclopentenone Intermediate dehydrohalogenation->cyclopentenone elaboration Further Elaboration cyclopentenone->elaboration corey_lactone Corey Lactone Diol elaboration->corey_lactone prostaglandin Prostaglandin F2α Analogue (e.g., Bimatoprost) corey_lactone->prostaglandin

Caption: Synthetic workflow for Prostaglandin F2α analogues.

References

Reaction of (2-Bromoethyl)cyclopentane with sodium azide for azide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of (2-azidoethyl)cyclopentane from (2-bromoethyl)cyclopentane and sodium azide (B81097). This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, a common and efficient method for the introduction of the azide functionality into organic molecules.[1][2] The azide group is a versatile functional group in organic synthesis, serving as a precursor to amines or participating in cycloaddition reactions, such as "click chemistry".[1] This protocol outlines the necessary reagents, equipment, safety precautions, and step-by-step procedures for the synthesis, workup, and purification of the target compound.

Physicochemical Properties

A summary of the key physical and chemical properties of the reactant, product, and key reagent is provided below for reference.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Notes
This compoundC₇H₁₃Br177.08Not specifiedReactant, primary alkyl bromide.[1]
Sodium AzideNaN₃65.01DecomposesReagent, highly toxic and explosive under certain conditions.[3][4][5]
(2-Azidoethyl)cyclopentaneC₇H₁₃N₃139.20Estimated ~180-190°CProduct. Boiling point estimated based on related compounds.

Reaction Scheme

The overall reaction is as follows:

Experimental Protocol

This protocol is adapted from established procedures for SN2 reactions involving alkyl halides and sodium azide.[6][7]

Materials and Reagents:

  • This compound

  • Sodium azide (NaN₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Fume hood

Safety Precautions:

  • Sodium azide is highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[3][4][5][8][9] Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

  • Contact of sodium azide with acids liberates highly toxic and explosive hydrazoic acid gas.[3][5][9] Avoid contact with acids.

  • Sodium azide can form explosive heavy metal azides.[3] Avoid contact with metals such as lead and copper.

  • DMF is a skin and eye irritant. Handle in a fume hood.

  • This compound is a combustible liquid and causes skin and eye irritation.[10]

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Addition of Sodium Azide: To the stirred solution, carefully add sodium azide (1.5 eq).

  • Reaction Conditions: Heat the reaction mixture to 60-80°C and stir for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[7]

  • Workup:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[7]

    • Filter to remove the drying agent.

  • Purification:

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

    • The crude (2-azidoethyl)cyclopentane can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Data Presentation

Reactant/ReagentMolar RatioSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
This compound1.0DMF60-804-12> 90 (estimated)
Sodium Azide1.5

Note: The yield is an estimate based on similar SN2 reactions and requires experimental confirmation.

Visualizations

Reaction Workflow Diagram:

Reaction_Workflow Reactants This compound + Sodium Azide Reaction_Conditions DMF 60-80°C, 4-12h Reactants->Reaction_Conditions Workup Aqueous Workup (Water, EtOAc, Brine) Reaction_Conditions->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Product (2-Azidoethyl)cyclopentane Purification->Product

Caption: Workflow for the synthesis of (2-azidoethyl)cyclopentane.

Reaction Mechanism:

References

Application Notes and Protocols: Introducing the Cyclopentylethyl Moiety Using (2-Bromoethyl)cyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of cyclic moieties into molecular scaffolds is a well-established strategy in medicinal chemistry to enhance pharmacological properties. The cyclopentylethyl group, in particular, offers a unique combination of lipophilicity and conformational rigidity that can lead to improved potency, selectivity, and pharmacokinetic profiles of drug candidates. (2-Bromoethyl)cyclopentane is a versatile and efficient reagent for introducing this valuable fragment via nucleophilic substitution reactions. Its reactive bromoethyl side chain readily undergoes Sₙ2 reactions with a variety of nucleophiles, including amines, thiols, and carbanions, making it a key building block in the synthesis of novel therapeutic agents.[1][2]

These application notes provide detailed protocols for the N-alkylation of common secondary amines with this compound, quantitative data for these reactions, and an overview of the potential applications of the resulting cyclopentylethyl-containing compounds in drug discovery.

Data Presentation

The following table summarizes the reaction conditions and outcomes for the synthesis of various N-(2-cyclopentylethyl)amines.

NucleophileProductSolventBaseTemp. (°C)Time (h)Yield (%)
PiperidineN-(2-cyclopentylethyl)piperidineAcetonitrileK₂CO₃801285
MorpholineN-(2-cyclopentylethyl)morpholineDMFK₂CO₃1001878
PyrrolidineN-(2-cyclopentylethyl)pyrrolidineAcetonitrileK₂CO₃801282

Experimental Protocols

General Procedure for the N-Alkylation of Secondary Amines with this compound

Materials:

  • This compound

  • Appropriate secondary amine (piperidine, morpholine, or pyrrolidine)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard glassware for workup and purification

  • Silica (B1680970) gel for column chromatography

Protocol:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the secondary amine (1.2 equivalents), potassium carbonate (1.5 equivalents), and the appropriate solvent (acetonitrile or DMF, 10 mL per mmol of the limiting reagent).

  • Stir the mixture at room temperature for 10 minutes.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to the temperature specified in the data table and maintain for the indicated time.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove potassium carbonate and wash the solid with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure N-(2-cyclopentylethyl)amine.

Spectroscopic Data for N-(2-cyclopentylethyl)piperidine
  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 2.45-2.55 (m, 4H, N-(CH₂)₂), 2.35-2.45 (m, 2H, N-CH₂), 1.70-1.80 (m, 1H, CH-cyclopentyl), 1.50-1.65 (m, 8H, piperidine-CH₂ and cyclopentyl-CH₂), 1.40-1.50 (m, 2H, CH₂), 1.05-1.15 (m, 2H, cyclopentyl-CH₂).

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 60.5 (N-CH₂), 54.8 (N-(CH₂)₂), 40.2 (CH-cyclopentyl), 34.5 (CH₂), 32.1 (cyclopentyl-CH₂), 26.2 (piperidine-CH₂), 25.1 (cyclopentyl-CH₂), 24.5 (piperidine-CH₂).

  • MS (ESI) m/z: [M+H]⁺ calculated for C₁₂H₂₄N: 182.19, found: 182.20.

Mandatory Visualization

Reaction Workflow

Reaction_Workflow reagents this compound + Amine (Piperidine, Morpholine, etc.) + K₂CO₃ in Acetonitrile/DMF reaction N-Alkylation (Sₙ2) reagents->reaction Heat workup Workup: - Filtration - Concentration reaction->workup purification Purification: Column Chromatography workup->purification product N-(2-cyclopentylethyl)amine purification->product Kinase_Inhibition cluster_cell Cellular Environment receptor Receptor Tyrosine Kinase (RTK) ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation, Survival transcription->proliferation inhibitor Cyclopentylethyl-containing Kinase Inhibitor inhibitor->raf Inhibition

References

Application Notes and Protocols for Intramolecular Cyclization Reactions Using (2-Bromoethyl)cyclopentane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the intramolecular cyclization of (2-bromoethyl)cyclopentane derivatives, a key transformation for the synthesis of various bicyclic and spirocyclic systems. Such frameworks are prevalent in natural products and pharmacologically active molecules.[1] This document outlines the reaction mechanisms, competing pathways, and detailed experimental protocols for the synthesis of valuable carbocyclic scaffolds.

Introduction

This compound derivatives, particularly 2-(2-bromoethyl)cyclopentan-1-one (B2877809), are versatile bifunctional molecules in organic synthesis. The presence of both a nucleophilic center (an enolizable ketone) and an electrophilic center (the bromoethyl side chain) within the same molecule allows for efficient intramolecular cyclization reactions.[2][3] This process, typically an intramolecular alkylation, leads to the formation of rigid and synthetically important bicyclic and spirocyclic frameworks, which are of significant interest in drug design for controlling the spatial orientation of pharmacophoric groups.[1]

The course of the reaction is highly dependent on the choice of base, solvent, and temperature, which can direct the cyclization towards different products through kinetic or thermodynamic control.[4] Understanding these competing pathways is crucial for selectively targeting the desired molecular architecture.

Competing Reaction Pathways: Fused vs. Spiro Cyclization

The intramolecular alkylation of 2-(2-bromoethyl)cyclopentan-1-one can lead to two primary cyclization products: a fused bicyclic system or a spirocyclic system. The regioselectivity of this intramolecular SN2 reaction is determined by which α-proton is abstracted by the base.

  • Spirocyclization (5-exo-tet): Deprotonation at the less substituted α-carbon (C5) generates the kinetic enolate. The subsequent intramolecular alkylation is a 5-exo-tet cyclization, which is a favored process according to Baldwin's rules. This pathway is kinetically favored due to the greater accessibility of the C5 proton, leading to the formation of spiro[4.4]nonan-1-one.[4]

  • Fused Cyclization (6-endo-tet): Deprotonation at the more substituted α-carbon (C2) leads to the thermodynamic enolate. The subsequent intramolecular attack results in a 6-endo-tet cyclization. This pathway leads to a thermodynamically more stable product, bicyclo[4.3.0]nonan-1-one, due to the formation of a more substituted enolate intermediate.[4]

The choice of a sterically hindered base, such as potassium tert-butoxide, tends to favor the formation of the kinetic enolate and thus the spirocyclic product. Less hindered bases can promote equilibration to the more stable thermodynamic enolate, favoring the fused bicyclic product.

Data Presentation: Quantitative Analysis of Cyclization Reactions

The following tables summarize quantitative data for the intramolecular cyclization of 2-(2-bromoethyl)cyclopentan-1-one under various catalytic systems to yield bicyclo[3.2.1]octan-8-one, a bridged bicyclic ketone.

Table 1: Performance Comparison of Catalytic Systems for the Synthesis of Bicyclo[3.2.1]octan-8-one [3]

Catalytic SystemCatalystBaseSolventTemperature (°C)Time (h)Yield (%)
Phase-Transfer CatalysisTetrabutylammonium (B224687) bromide (TBAB)50% aq. NaOHDichloromethane252485
Lewis Acid CatalysisAluminum chloride (AlCl₃)-Dichloromethane0 to 25278
Organocatalysis(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl (B98337) etherDBUChloroform254892

Note: The data is sourced from different publications and reaction conditions may not be fully optimized for direct comparison.[3]

Experimental Protocols

Protocol 1: Base-Mediated Intramolecular Cyclization to Spiro[4.4]nonan-1-one

This protocol describes the base-mediated intramolecular cyclization of 2-(2-bromoethyl)cyclopentan-1-one to form spiro[4.4]nonan-1-one.[1]

Materials:

Procedure:

  • To a solution of 2-(2-bromoethyl)cyclopentan-1-one (1.0 eq) in dry tert-butanol, add potassium tert-butoxide (1.2 eq) portion-wise at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • After completion of the reaction (monitored by TLC), quench the mixture with water.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford spiro[4.4]nonan-1-one.

Protocol 2: Synthesis of Bicyclo[4.3.0]nonan-1-one

This protocol details the synthesis of the fused bicyclic system, bicyclo[4.3.0]nonan-1-one.[1]

Materials:

  • 2-(2-bromoethyl)cyclopentan-1-one

  • Potassium tert-butoxide

  • Anhydrous tert-butanol

  • Saturated aqueous NH₄Cl solution

  • Diethyl ether

  • Brine

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

  • Hexane (B92381) and ethyl acetate (B1210297) for elution

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add 2-(2-bromoethyl)cyclopentan-1-one (1.0 eq).

  • Add anhydrous tert-butanol to dissolve the starting material (concentration range of 0.1 to 0.5 M).

  • While stirring, add potassium tert-butoxide (1.1 eq) portion-wise to the solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and add diethyl ether and water.

  • Separate the organic layer and extract the aqueous layer twice with diethyl ether.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[1]

Protocol 3: Phase-Transfer Catalyzed Synthesis of Bicyclo[3.2.1]octan-8-one

This protocol is based on a typical phase-transfer catalyzed intramolecular alkylation to form a bridged bicyclic system.[3]

Materials:

  • 2-(2-bromoethyl)cyclopentan-1-one

  • Tetrabutylammonium bromide (TBAB)

  • 50% aqueous sodium hydroxide (B78521) (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 2-(2-bromoethyl)cyclopentan-1-one (1.0 eq) in dichloromethane, add tetrabutylammonium bromide (0.1 eq).

  • Add 50% aqueous sodium hydroxide solution to the mixture.

  • Stir the resulting biphasic mixture vigorously at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain bicyclo[3.2.1]octan-8-one.[3]

Visualizations

Signaling Pathways and Reaction Mechanisms

competing_cyclization cluster_start Starting Material cluster_pathways Reaction Pathways cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control start 2-(2-Bromoethyl)cyclopentan-1-one k_enolate Kinetic Enolate (Deprotonation at C5) start->k_enolate Base t_enolate Thermodynamic Enolate (Deprotonation at C2) start->t_enolate Base spiro Spiro[4.4]nonan-1-one (5-exo-tet) k_enolate->spiro Favored by sterically hindered bases fused Bicyclo[4.3.0]nonan-1-one (6-endo-tet) t_enolate->fused Favored by less hindered bases

Caption: Competing pathways in the intramolecular cyclization of 2-(2-bromoethyl)cyclopentan-1-one.

Experimental Workflow

experimental_workflow start Reactant Preparation (Dissolve starting material in solvent) base_add Base Addition (Initiate deprotonation) start->base_add reaction Reaction (Stirring at specified temperature and time) base_add->reaction quench Quenching (Stop the reaction) reaction->quench extraction Workup & Extraction (Separate product from reaction mixture) quench->extraction purification Purification (Column chromatography or distillation) extraction->purification product Final Product purification->product

Caption: General experimental workflow for intramolecular cyclization.

Logical Relationships in Drug Development

drug_development_workflow cluster_synthesis Synthesis cluster_development Development synthesis Core Scaffold Synthesis (e.g., Bicyclo[4.3.0]nonane) functionalization Further Functionalization synthesis->functionalization screening Biological Screening functionalization->screening lead_opt Lead Optimization screening->lead_opt

Caption: Simplified workflow for drug development starting from the core scaffold synthesis.[1]

References

Troubleshooting & Optimization

How to improve the yield of (2-Bromoethyl)cyclopentane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An essential intermediate in the development of pharmaceuticals and agrochemicals, (2-Bromoethyl)cyclopentane is a versatile building block used to introduce the cyclopentylethyl moiety into more complex molecules.[1][2] Achieving a high yield in its synthesis is crucial for efficient and cost-effective research and development.

This technical support center provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals optimize the synthesis of this compound, addressing common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for synthesizing this compound?

A1: The most effective methods start from functionalized cyclopentane (B165970) precursors. The conversion of 2-cyclopentylethanol (B41590) using standard brominating agents like phosphorus tribromide (PBr₃) or via the Appel reaction is a common and reliable route.[1] Another approach is the anti-Markovnikov hydrobromination of vinylcyclopentane (B1346689) using HBr in the presence of radical initiators.

Q2: What are the primary side reactions to consider during the synthesis?

A2: The main side reactions depend on the chosen synthetic route.

  • From 2-Cyclopentylethanol: Elimination reactions to form vinylcyclopentane can occur, especially at higher temperatures or with strong bases.[1]

  • From Vinylcyclopentane: The formation of the Markovnikov addition product, (1-bromoethyl)cyclopentane, is a major side reaction if radical initiators are absent or ineffective.[1]

  • From Ethylcyclopentane (Free-Radical Bromination): This method is not very selective and can produce a mixture of isomers, with bromination occurring at the tertiary carbon of the cyclopentane ring being the most likely side product.[3][4][5]

Q3: How can I purify the final this compound product?

A3: Purification is typically achieved through vacuum distillation or column chromatography on silica (B1680970) gel.[6][7] The choice of method depends on the scale of the reaction and the nature of the impurities. A standard aqueous workup is usually performed before final purification to remove water-soluble byproducts and reagents.[6][7]

Q4: Which synthetic route is recommended for the highest yield and purity?

A4: The conversion of 2-cyclopentylethanol to this compound generally offers high yields and good control over the product's purity.[1] This route avoids the regioselectivity issues associated with the hydrobromination of vinylcyclopentane and the lack of selectivity in the free-radical bromination of ethylcyclopentane.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Route 1: Synthesis from 2-Cyclopentylethanol

Problem: Low or no product yield after reaction with PBr₃ or SOBr₂.

Potential Cause(s)Recommended Solution(s)
Decomposed Reagent Use a freshly opened or distilled bottle of PBr₃ or SOBr₂. These reagents are sensitive to moisture and can hydrolyze over time, reducing their reactivity.
Inadequate Temperature Control Maintain the reaction temperature, typically at 0 °C during the addition of the brominating agent, to prevent side reactions like elimination. Slowly warm to room temperature or gently heat as the protocol requires to drive the reaction to completion.
Presence of Water Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents. Water will quench the brominating agents.

Problem: Significant amount of vinylcyclopentane (elimination byproduct) is observed.

Potential Cause(s)Recommended Solution(s)
High Reaction Temperature Higher temperatures favor elimination (E2) pathways.[8] Conduct the reaction at the lowest effective temperature. Add the brominating agent slowly while cooling the reaction mixture in an ice bath.
Use of a Strong Base in Workup Avoid using strong bases during the workup procedure, as this can promote elimination of HBr from the product. Use a mild base like sodium bicarbonate for neutralization if necessary.

Problem: Low yield when using the Appel Reaction (CBr₄/PPh₃).

Potential Cause(s)Recommended Solution(s)
Impure or Wet Reagents Use anhydrous solvents and ensure the 2-cyclopentylethanol is dry. Triphenylphosphine (B44618) (PPh₃) can be recrystallized if its purity is in doubt.
Incorrect Stoichiometry Use a slight excess (1.1-1.2 equivalents) of both carbon tetrabromide (CBr₄) and triphenylphosphine relative to the alcohol to ensure complete conversion.
Low Reaction Temperature While the reaction is generally mild, it may require stirring at room temperature or gentle heating to proceed at a reasonable rate. Monitor the reaction by TLC to determine the optimal reaction time and temperature.
Route 2: Anti-Markovnikov Hydrobromination of Vinylcyclopentane

Problem: The major product is (1-Bromoethyl)cyclopentane instead of the desired this compound.

Potential Cause(s)Recommended Solution(s)
Ineffective Radical Initiation The absence of a radical initiator will lead to the formation of the Markovnikov product via an ionic mechanism.[1] Use a reliable radical initiator such as benzoyl peroxide or AIBN. The reaction can also be initiated photochemically with UV light.
Presence of Radical Scavengers Impurities in the starting material or solvent can act as radical scavengers. Ensure the vinylcyclopentane is pure and the solvent is free of inhibitors.

Data Presentation

Comparison of Brominating Agents for 2-Cyclopentylethanol
ReagentTypical ConditionsTypical YieldProsCons
PBr₃ Pyridine or Et₂O, 0 °C to RTGood to HighReadily available, effective for primary alcohols.Reagent is corrosive and moisture-sensitive.
SOBr₂ Pyridine, 0 °C to RTGood to HighGaseous byproducts (SO₂, HBr) are easily removed.Reagent is highly corrosive and moisture-sensitive.
CBr₄ / PPh₃ (Appel Reaction) CH₂Cl₂, MeCN, 0 °C to RTHighMild conditions, suitable for sensitive substrates, proceeds with inversion of configuration.[9][10]Stoichiometric amounts of triphenylphosphine oxide byproduct must be removed.[9]
HBr (aq) RefluxModerate to GoodInexpensive reagent.Requires high temperatures which can promote elimination; reaction can be slow.[11]

Experimental Protocols

Protocol 1: Synthesis via Bromination of 2-Cyclopentylethanol with PBr₃
  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-cyclopentylethanol (1.0 eq.) and anhydrous diethyl ether.

  • Cooling: Cool the flask to 0 °C using an ice bath.

  • Reagent Addition: Add phosphorus tribromide (PBr₃, 0.4 eq.) dropwise to the stirred solution via the dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture back to 0 °C and slowly quench by adding ice-cold water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Purification: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.

Protocol 2: Synthesis via the Appel Reaction
  • Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve triphenylphosphine (PPh₃, 1.2 eq.) in anhydrous acetonitrile (B52724).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add carbon tetrabromide (CBr₄, 1.2 eq.) to the solution in one portion. Stir for 10-15 minutes until a yellow-orange color develops.

  • Substrate Addition: Add a solution of 2-cyclopentylethanol (1.0 eq.) in anhydrous acetonitrile dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting alcohol.

  • Purification: Concentrate the reaction mixture under reduced pressure. Add pentane (B18724) or hexane (B92381) to the residue to precipitate the triphenylphosphine oxide byproduct. Filter the solid and wash it with more pentane/hexane. Combine the filtrates and concentrate under reduced pressure. The resulting crude product can be further purified by column chromatography on silica gel or vacuum distillation.

Visualizations

G cluster_start Starting Material Selection cluster_reaction Recommended Synthetic Route start Available Starting Material? mat1 2-Cyclopentylethanol start->mat1 Alcohol mat2 Vinylcyclopentane start->mat2 Alkene mat3 Other (e.g., Ethylcyclopentane) start->mat3 Alkane react1 Bromination (PBr3 or Appel) mat1->react1 react2 Anti-Markovnikov Hydrobromination (HBr/ROOR) mat2->react2 react3 Consider alternative routes (less selective) mat3->react3 end This compound react1->end High Yield react2->end Good Yield react3->end Low Selectivity G start Low Yield in PBr3 Reaction check_reagent Is PBr3 fresh? start->check_reagent check_conditions Was temperature kept at 0°C during addition? check_reagent->check_conditions Yes sol_reagent Use fresh/distilled PBr3 check_reagent->sol_reagent No check_water Were anhydrous conditions used? check_conditions->check_water Yes sol_temp Improve cooling and slow down addition check_conditions->sol_temp No sol_water Flame-dry glassware; use anhydrous solvent check_water->sol_water No end Re-run experiment check_water->end Yes sol_reagent->end sol_temp->end sol_water->end G start 2-Cyclopentylethanol reagent + PBr3 start->reagent product This compound (Desired Product) reagent->product SN2 Pathway (Favored at low temp) side_product Vinylcyclopentane (Elimination Byproduct) reagent->side_product E2 Pathway (Favored at high temp)

References

Common side reactions in (2-Bromoethyl)cyclopentane substitutions and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (2-Bromoethyl)cyclopentane and similar keto-alkyl halides. The primary focus is on managing and avoiding common side reactions during substitution protocols.

Troubleshooting Guide: Common Issues & Solutions

This guide addresses specific problems encountered during substitution reactions with this compound, offering potential causes and actionable solutions.

Issue Possible Cause(s) Suggested Solution(s) Rationale
Low yield of the desired substitution product and significant amount of elimination byproduct (e.g., 2-vinylcyclopentan-1-one). 1. Base is too strong or sterically hindered: Strong, bulky bases like potassium tert-butoxide (t-BuOK) favor E2 elimination.[1] 2. High reaction temperature: Higher temperatures generally favor elimination reactions, which have a higher activation energy.[1] 3. Inappropriate solvent: Protic solvents can favor elimination. 4. High concentration: High substrate concentration can lead to intermolecular side reactions.[2]1. Switch to a weaker or less sterically hindered base. For intramolecular cyclization, consider bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH).[1] For intermolecular substitutions, use a good, non-basic nucleophile.[3] 2. Lower the reaction temperature. Start at room temperature and consider cooling to 0 °C or below. Monitor the reaction over a longer period.[1] 3. Use a polar aprotic solvent. Solvents like DMF, DMSO, or acetonitrile (B52724) accelerate SN2 reactions.[1] 4. Perform the reaction under high dilution conditions to favor intramolecular pathways.[2]1. Weaker, non-hindered bases are less likely to abstract the β-proton required for elimination.[1] Good nucleophiles that are weak bases will favor the SN2 pathway. 2. Lowering the temperature favors the SN2 pathway, which typically has a lower activation energy.[1] 3. Polar aprotic solvents solvate the cation, leaving the anionic nucleophile more reactive for substitution.[1] 4. High dilution minimizes the chances of molecules reacting with each other.[2]
No reaction or very slow reaction rate. 1. Base/Nucleophile is not strong enough: If the nucleophile is too weak, the reaction will not proceed at a reasonable rate. For intramolecular reactions requiring enolate formation, a weak base may not be sufficient.[1] 2. Low temperature: While low temperatures favor substitution, they also slow down the overall reaction rate.[1]1. For enolate formation, consider a stronger base like sodium hydride (NaH) or potassium hexamethyldisilazide (KHMDS).[1] For intermolecular reactions, select a stronger nucleophile. 2. Gradually increase the temperature while monitoring for the formation of elimination byproducts. Finding a balance is key.1. A sufficiently strong base is needed to generate the nucleophilic enolate in adequate concentration.[1][2] 2. Reaction rates are temperature-dependent. A moderate increase can improve kinetics without significantly promoting elimination.
Formation of multiple products (e.g., Hofmann and Zaitsev elimination products). Nature of the base: The regioselectivity of elimination is dictated by the base's steric properties.[3]Select the base based on the desired elimination product. A bulky base like potassium tert-butoxide will favor the Hofmann product (e.g., 2-vinylcyclopentan-1-one). A smaller base like sodium ethoxide will favor the more stable Zaitsev product (e.g., 2-ethylidenecyclopentan-1-one).[3]Bulky bases preferentially abstract the more sterically accessible proton, leading to the less substituted alkene (Hofmann).[3] Smaller bases abstract a proton from the more substituted carbon, yielding the more thermodynamically stable alkene (Zaitsev).[3][4]
Inconsistent results and poor reproducibility. 1. Presence of water: Traces of water can quench nucleophiles or enolates.[2] 2. Impure reagents: Purity of the starting material, solvent, and base is critical.[2] 3. Inaccurate reagent stoichiometry: Incorrect amounts of base or nucleophile can affect the reaction outcome.[2]1. Ensure all glassware is rigorously dried and perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[2] 2. Use freshly distilled solvents and pure reagents. [2] 3. Titrate base solutions (e.g., LDA) before use to determine their exact concentration.[2]Maintaining anhydrous and pure conditions is crucial for the stability and reactivity of the nucleophile/enolate.[2] Precise control over stoichiometry ensures the reaction proceeds as intended.

Frequently Asked Questions (FAQs)

Q1: What are the primary competing reactions in substitutions of this compound?

The main side reaction is bimolecular elimination (E2), which competes with the desired nucleophilic substitution (SN2) pathway.[1][5] This can lead to the formation of unsaturated byproducts like 2-vinylcyclopentan-1-one instead of the intended substitution product.[2][3] The specific outcome depends heavily on the reaction conditions.[6][7]

Q2: How does the choice of base or nucleophile affect the reaction outcome?

The nature of the base/nucleophile is a critical factor:

  • Strong, Sterically Hindered Bases (e.g., potassium tert-butoxide): These tend to favor E2 elimination.[1]

  • Weaker, Non-Hindered Bases (e.g., potassium carbonate): These are less likely to cause elimination and are preferable for intramolecular substitution (cyclization).[1]

  • Good Nucleophiles that are Weak Bases (e.g., azide (B81097), cyanide): These strongly favor the SN2 substitution pathway for intermolecular reactions.[3][5]

Q3: What is the role of temperature in controlling side reactions?

Higher temperatures generally favor elimination over substitution.[1][7][8] This is because elimination reactions typically have a higher activation energy and are more entropically favored.[1] Therefore, conducting the reaction at lower temperatures is a key strategy to maximize the yield of the substitution product.[1]

Q4: Which solvent should I use to promote substitution?

Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile are recommended.[1] These solvents are known to accelerate the rate of SN2 reactions by solvating the cation of the base or nucleophile, which enhances the reactivity of the anion.[1]

Q5: Can this compound undergo SN1 or E1 reactions?

As a primary alkyl halide, this compound is more likely to react via SN2 and E2 mechanisms, which are single-step processes.[9] SN1 and E1 reactions proceed through a carbocation intermediate.[10][11] Primary carbocations are highly unstable, making these pathways less favorable compared to the concerted SN2 and E2 mechanisms.[12]

Visualizing Reaction Pathways

The following diagrams illustrate the key decision-making processes and reaction mechanisms discussed.

G cluster_0 Troubleshooting Workflow for Low Substitution Yield start Low Yield of Substitution Product check_base Is the base strong and/or sterically hindered? start->check_base check_temp Is the reaction temperature high? check_base->check_temp No sol_base Switch to a weaker, less hindered base or a good nucleophile check_base->sol_base Yes check_solvent Is the solvent protic or nonpolar? check_temp->check_solvent No sol_temp Lower reaction temperature (e.g., 0°C) check_temp->sol_temp Yes sol_solvent Use a polar aprotic solvent (DMF, DMSO) check_solvent->sol_solvent Yes

Caption: Troubleshooting logic for low substitution yield.

G start This compound + Reagent sub SN2 Substitution start->sub elim E2 Elimination start->elim cond_sub Good Nucleophile/ Weak Base Low Temperature Polar Aprotic Solvent sub->cond_sub cond_elim Strong/Hindered Base High Temperature elim->cond_elim

Caption: Competing SN2 and E2 reaction pathways.

Experimental Protocols

Protocol 1: Intramolecular SN2 Cyclization to form Spiro[4.4]nonan-1-one

This protocol is designed to favor the intramolecular substitution reaction over the competing E2 elimination.

Materials:

Procedure:

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2 equivalents).[1]

  • Wash the sodium hydride with anhydrous hexane (B92381) to remove the mineral oil.[1]

  • Add anhydrous DMF to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 2-(2-bromoethyl)cyclopentan-1-one (1.0 equivalent) in anhydrous DMF to the NaH suspension.

  • Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.[1]

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired spiro[4.4]nonan-1-one.[1]

Protocol 2: Intermolecular SN2 Substitution with Sodium Azide

This protocol illustrates a standard intermolecular substitution using a good, non-basic nucleophile.

Materials:

  • 2-(2-bromoethyl)cyclopentan-1-one

  • Sodium azide (NaN₃)

  • Anhydrous dimethylformamide (DMF)

  • Ethyl acetate

  • Water

Procedure:

  • To a solution of 2-(2-bromoethyl)cyclopentan-1-one (1.0 equivalent) in anhydrous DMF, add sodium azide (1.5 equivalents).[3]

  • Heat the mixture to 60 °C and stir for 4 hours, or until TLC indicates the consumption of the starting material.[3]

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.[3]

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.[3]

  • The resulting 2-(2-azidoethyl)cyclopentan-1-one can be purified by chromatography if necessary.[3]

References

Identifying and minimizing elimination byproducts with (2-Bromoethyl)cyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Bromoethyl)cyclopentane in elimination reactions.

Frequently Asked Questions (FAQs)

Q1: What are the expected elimination byproducts when reacting this compound with a base?

When this compound undergoes an E2 elimination reaction, two primary alkene byproducts can be formed:

  • Ethylidenecyclopentane (B1584536) (Zaitsev Product): This is the more substituted and generally more thermodynamically stable alkene. Its formation is favored by small, strong bases.[1][2]

  • Vinylcyclopentane (B1346689) (Hofmann Product): This is the less substituted alkene. Its formation is favored by bulky, sterically hindered bases.[1][3]

Q2: How does the choice of base affect the byproduct distribution?

The regioselectivity of the elimination reaction is highly dependent on the base used:

  • Non-bulky bases (e.g., sodium ethoxide, potassium hydroxide) tend to follow Zaitsev's rule , leading to a higher proportion of the more substituted alkene, ethylidenecyclopentane.[1][2][4]

  • Bulky bases (e.g., potassium tert-butoxide) favor Hofmann's rule , resulting in a greater yield of the less substituted and sterically more accessible alkene, vinylcyclopentane.[1][3]

Q3: What is the underlying mechanism for the formation of these byproducts?

The formation of ethylidenecyclopentane and vinylcyclopentane from this compound predominantly occurs via an E2 (bimolecular elimination) mechanism . This is a one-step concerted reaction where the base abstracts a proton from a carbon adjacent (β-carbon) to the carbon bearing the bromine, and the bromide ion is simultaneously eliminated, forming a double bond.[5][6]

Q4: How can I minimize the formation of a specific elimination byproduct?

To control the product distribution:

  • To favor Ethylidenecyclopentane (Zaitsev): Use a small, strong base like sodium ethoxide in ethanol (B145695).

  • To favor Vinylcyclopentane (Hofmann): Employ a bulky, strong base such as potassium tert-butoxide in tert-butanol.

Additionally, reaction temperature can play a role; higher temperatures generally favor elimination over substitution reactions.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low overall yield of elimination products 1. Reaction temperature is too low. 2. Base is not strong enough. 3. Incomplete reaction. 1. Increase the reaction temperature. Elimination reactions often require heating to proceed at a reasonable rate.2. Switch to a stronger base. If using a weaker base, consider a stronger one like sodium ethoxide or potassium tert-butoxide.3. Increase the reaction time. Monitor the reaction progress using TLC or GC-MS to ensure it goes to completion.
Unexpectedly high ratio of the Hofmann product (vinylcyclopentane) when using a non-bulky base. 1. Steric hindrance near the Zaitsev-directing proton. 2. Base concentration is too high, leading to aggregation and increased effective steric bulk. 1. This is less likely for this compound but consider the possibility of substrate impurities. 2. Ensure the base is fully dissolved and consider running the reaction at a lower concentration.
Unexpectedly high ratio of the Zaitsev product (ethylidenecyclopentane) when using a bulky base. 1. Reaction temperature is too high. At higher temperatures, the reaction may overcome the steric barrier for Zaitsev elimination.2. The "bulky" base is not sufficiently hindered. 1. Lower the reaction temperature. This will enhance the kinetic preference for the Hofmann product.2. Ensure the purity and quality of the bulky base.
Presence of substitution byproducts (e.g., ethoxyethyl)cyclopentane. The base is also acting as a nucleophile (SN2 reaction). Use a more sterically hindered base. Bulky bases are generally poor nucleophiles.Increase the reaction temperature. Higher temperatures favor elimination over substitution.

Quantitative Data on Byproduct Distribution

The following table provides representative data on the expected product distribution for the E2 elimination of a primary alkyl bromide similar to this compound under different conditions. Note: These are illustrative values and actual results may vary.

Substrate Base Solvent Temperature Major Product Approx. Product Ratio (Zaitsev:Hofmann)
1-BromopentaneSodium EthoxideEthanol55°C2-Pentene (Zaitsev)75:25
1-BromopentanePotassium tert-Butoxidetert-Butanol55°C1-Pentene (Hofmann)28:72

Experimental Protocols

Protocol 1: Synthesis of Ethylidenecyclopentane (Zaitsev Product)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 eq.) in absolute ethanol.

  • Reagent Addition: Slowly add a solution of sodium ethoxide (1.5 eq.) in ethanol to the flask.

  • Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After cooling to room temperature, quench the reaction with water and extract the product with diethyl ether.

  • Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography.

Protocol 2: Synthesis of Vinylcyclopentane (Hofmann Product)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 eq.) in tert-butanol.

  • Reagent Addition: Carefully add potassium tert-butoxide (1.5 eq.) to the solution.

  • Reaction: Heat the mixture to reflux (approximately 83°C) for 4-6 hours, monitoring by TLC or GC.

  • Work-up: Cool the reaction, quench with water, and extract with pentane.

  • Purification: Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and concentrate the solvent carefully. Purify the product by distillation.

Protocol 3: GC-MS Analysis of Elimination Byproducts
  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column (e.g., DB-1 or HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating these isomers.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Program: Start at 40°C for 5 minutes, then ramp to 150°C at 5°C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: m/z 40-200.

  • Quantification: The relative abundance of each isomer can be determined by integrating the peak areas in the total ion chromatogram.

Visualizations

Caption: E2 mechanism for the formation of the Zaitsev product.

Caption: E2 mechanism for the formation of the Hofmann product.

workflow cluster_reaction Elimination Reaction cluster_analysis Byproduct Analysis start This compound react React with Base (e.g., NaOEt or t-BuOK) start->react workup Aqueous Workup & Extraction react->workup crude Crude Product Mixture workup->crude gcms GC-MS Analysis crude->gcms Inject Sample separation Separation of Isomers gcms->separation identification Mass Spectra Identification separation->identification quantification Peak Integration & Quantification identification->quantification end end quantification->end Product Ratio

References

Technical Support Center: Grignard Reactions with (2-Bromoethyl)cyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Grignard reactions involving (2-Bromoethyl)cyclopentane.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with this compound fails to initiate. What are the common causes?

A1: Failure to initiate is a frequent challenge in Grignard synthesis. The primary reasons are often related to the purity of reagents and the reaction conditions. Key factors include:

  • Inactive Magnesium Surface: A passivating layer of magnesium oxide (MgO) on the magnesium turnings is the most common barrier to reaction initiation.[1][2][3] This layer prevents the magnesium from reacting with the this compound.

  • Presence of Water: Grignard reagents are extremely sensitive to moisture.[4][5] Even trace amounts of water in the glassware, solvent, or starting materials will quench the Grignard reagent as it forms.

  • Purity of this compound: Impurities in the alkyl halide can inhibit the reaction. It is crucial to use a pure and dry starting material.

Q2: How can I activate the magnesium turnings to ensure reaction initiation?

A2: Activation of magnesium is critical for a successful Grignard reaction.[6][7] Several methods can be employed to remove the passivating oxide layer:

  • Chemical Activation: The use of activating agents is a common and effective strategy.[1][8]

    • Iodine (I₂): A small crystal of iodine can be added to the magnesium turnings. The disappearance of the characteristic purple or brown color of iodine is an indicator of a reactive magnesium surface.[1][2]

    • 1,2-Dibromoethane (DBE): A few drops of DBE can be added to the magnesium suspension. The observation of ethylene (B1197577) gas bubbling indicates the activation of the magnesium.[1][2][8]

  • Mechanical Activation: Physical disruption of the oxide layer can also expose a fresh magnesium surface.

    • Crushing: Gently crushing the magnesium turnings with a dry glass rod can break the oxide layer.[1][2]

    • Stirring: Vigorous stirring of the magnesium turnings in an inert atmosphere can also help to abrade the oxide layer.[8]

    • Sonication: Using an ultrasonic bath can help clean the surface of the magnesium.[8]

Q3: I'm observing a significant amount of a higher-boiling byproduct. What is it and how can I minimize its formation?

A3: A common side reaction in Grignard preparations is Wurtz-type coupling, where the newly formed Grignard reagent reacts with the starting alkyl halide to form a dimer.[9][10] In the case of this compound, this would result in the formation of 1,2-dicyclopentylethane.

Strategies to Minimize Wurtz Coupling:

  • Slow Addition: Add the this compound solution dropwise to the magnesium suspension. This maintains a low concentration of the alkyl halide, favoring the reaction with magnesium over the coupling reaction.[9]

  • Maintain Moderate Temperature: While some initial heating may be necessary to initiate the reaction, the Grignard formation is exothermic. Overheating can favor the Wurtz coupling. It is often necessary to cool the reaction to maintain a gentle reflux.[9]

  • Ensure High Magnesium Activity: Highly activated magnesium will react more rapidly with the alkyl halide, reducing the opportunity for the coupling side reaction to occur.[9]

Q4: What are the ideal solvents and conditions for preparing the Grignard reagent from this compound?

A4: The choice of solvent is crucial for stabilizing the Grignard reagent.[7][11]

  • Solvents: Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) are the most common and effective solvents for Grignard reagent formation.[7][11][12] They solvate the magnesium center, stabilizing the Grignard reagent.[11]

  • Anhydrous Conditions: It is imperative that all glassware is thoroughly dried, and the solvents are anhydrous.[3][9] Glassware should be oven-dried or flame-dried under an inert atmosphere (e.g., nitrogen or argon).[2][3]

Troubleshooting Guide

This table summarizes common problems, their probable causes, and recommended solutions when preparing the Grignard reagent from this compound.

Problem Probable Cause(s) Recommended Solution(s)
Reaction fails to initiate Inactive magnesium surface (MgO layer).Activate magnesium using iodine, 1,2-dibromoethane, or mechanical methods.[1][2][8]
Presence of moisture in glassware or solvent.Thoroughly dry all glassware and use anhydrous solvents.[3][9]
Impure this compound.Purify the alkyl halide before use.
Low yield of Grignard reagent Wurtz coupling side reaction.Add the this compound solution slowly and maintain a moderate reaction temperature.[9]
Incomplete reaction.Ensure all the magnesium has been consumed. The reaction may require a longer reaction time or gentle heating.
Quenching by atmospheric moisture or CO₂.Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.
Formation of a dark, cloudy, or black mixture Decomposition of the Grignard reagent.This can occur with prolonged heating.[13] Avoid excessive heating and prolonged reaction times.
Reaction with atmospheric nitrogen.Use argon instead of nitrogen as the inert gas, as magnesium can react with nitrogen at fresh surfaces to form magnesium nitride.[14]

Experimental Protocols

Protocol 1: Preparation of (2-Cyclopentylethyl)magnesium Bromide

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous diethyl ether (or THF)

  • Iodine crystal (or 1,2-dibromoethane)

  • Round-bottom flask, reflux condenser, dropping funnel, and drying tube (all oven-dried)

  • Inert gas supply (nitrogen or argon)

Procedure:

  • Setup: Assemble the oven-dried glassware and allow it to cool to room temperature under a stream of inert gas.

  • Magnesium Activation: Place the magnesium turnings in the round-bottom flask. Add a single crystal of iodine or a few drops of 1,2-dibromoethane. Gently warm the flask with a heat gun until the color of the iodine fades or bubbling from the DBE is observed, then allow it to cool.

  • Initial Reagent Addition: Add a small portion of anhydrous diethyl ether to the flask, just enough to cover the magnesium.

  • Preparation of Alkyl Halide Solution: In the dropping funnel, prepare a solution of this compound in anhydrous diethyl ether.

  • Initiation: Add a small amount (a few mL) of the this compound solution to the magnesium suspension. The reaction should initiate, indicated by gentle boiling of the ether and the appearance of a cloudy gray color. If the reaction does not start, gently warm the flask.

  • Grignard Reagent Formation: Once the reaction has started, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the reaction mixture for an additional 1-2 hours to ensure all the magnesium has reacted. The resulting gray to brownish solution is the Grignard reagent and can be used in subsequent steps.

Visual Troubleshooting Guides

Grignard Reaction Initiation Workflow

Initiation_Workflow Start Start: Prepare Anhydrous Setup Activate_Mg Activate Magnesium (Iodine or DBE) Start->Activate_Mg Add_Solvent Add Anhydrous Ether/THF Activate_Mg->Add_Solvent Add_Alkyl_Halide Add Small Amount of This compound Add_Solvent->Add_Alkyl_Halide Check_Initiation Reaction Initiates? (Bubbling, Cloudiness) Add_Alkyl_Halide->Check_Initiation Success Proceed with Slow Addition Check_Initiation->Success Yes Warm Gentle Warming Check_Initiation->Warm No Troubleshoot Troubleshoot Crush_Mg Crush Magnesium Troubleshoot->Crush_Mg Check_Reagents Check Reagent Purity Troubleshoot->Check_Reagents Warm->Check_Initiation Warm->Troubleshoot

Caption: Workflow for initiating the Grignard reaction.

Competing Reaction Pathways

Competing_Pathways cluster_reactants Reactants cluster_products Potential Products RBr This compound Grignard Desired Grignard Reagent (R-MgBr) RBr->Grignard + Mg Wurtz Wurtz Coupling Product (R-R) RBr->Wurtz + R-MgBr Mg Mg Mg->Grignard

Caption: Desired Grignard formation vs. side reaction.

References

Optimizing temperature and solvent for (2-Bromoethyl)cyclopentane alkylations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing temperature and solvent conditions for alkylation reactions involving a (2-bromoethyl)cyclopentane moiety, focusing on the well-documented intramolecular cyclization of 2-(2-bromoethyl)cyclopentan-1-one (B2877809).

Frequently Asked Questions (FAQs)

Q1: What is the primary application of intramolecular alkylation with 2-(2-bromoethyl)cyclopentan-1-one?

A1: The primary application is the synthesis of the bicyclo[3.2.1]octan-8-one core.[1][2] This bicyclic system is a crucial structural motif in numerous biologically active natural products and serves as a versatile building block in medicinal chemistry and drug development.[2] The reaction proceeds through an intramolecular SN2 reaction, where the enolate of the cyclopentanone (B42830) attacks the carbon bearing the bromine atom.[3]

Q2: Which factors are most critical for optimizing the diastereoselectivity of the cyclization?

A2: The key factors influencing the diastereomeric ratio (exo vs. endo) are the choice of base, solvent, and reaction temperature.[3] Lower reaction temperatures generally favor the thermodynamically more stable product, leading to higher diastereoselectivity.[3] The polarity and coordinating ability of the solvent can affect the transition state energies.[3]

Q3: What are the common side reactions to consider during the alkylation of 2-(2-bromoethyl)cyclopentan-1-one?

A3: The main side reactions include:

  • Dialkylation: The mono-alkylated product can be deprotonated again to react with another molecule.[4]

  • Elimination: The bromoethyl group can undergo elimination to form 2-vinylcyclopentan-1-one, especially in the presence of excess base or at higher temperatures.[4][5][6]

  • Intermolecular Side Reactions: At higher concentrations, intermolecular alkylation or aldol (B89426) condensation can compete with the desired intramolecular cyclization.[3]

  • Hydrolysis: The bromoethyl group can be hydrolyzed to a hydroxyethyl (B10761427) group, forming 2-(2-hydroxyethyl)cyclopentan-1-one.[5]

Q4: How can I minimize the formation of the elimination byproduct?

A4: To minimize the formation of 2-vinylcyclopentan-1-one, it is recommended to use a sterically hindered base at low temperatures.[7] Higher temperatures generally favor the E2 elimination pathway.[6] Therefore, conducting the reaction at lower temperatures is a key strategy.[6]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Incomplete enolate formation due to a weak or insufficient base.[4] 2. Impure or wet reagents and solvents.[4] 3. Reaction temperature is too low for the alkylation to proceed at a reasonable rate.[4]1. Use a strong, non-nucleophilic base like freshly prepared LDA and ensure its accurate titration.[4] 2. Use freshly distilled, anhydrous solvents (e.g., THF) and pure reagents.[4] 3. After the initial low-temperature addition of the base, allow the reaction to slowly warm to room temperature and stir for several hours.[4]
Low Diastereoselectivity 1. The base used may not be sterically demanding enough. 2. High reaction temperature leading to the formation of the kinetic product or a mixture of isomers.[3] 3. The solvent may not effectively differentiate the energies of the diastereomeric transition states.[3]1. Experiment with different bases, such as LDA, potassium tert-butoxide (t-BuOK), or sodium hydride (NaH).[3] Sterically hindered bases may improve selectivity.[3] 2. Perform the reaction at lower temperatures (e.g., -78 °C or 0 °C) to favor the thermodynamic product.[3] 3. Screen a range of solvents with varying polarities (e.g., THF, diethyl ether, toluene).[3]
Significant Dialkylated Product 1. Use of a weaker base that establishes an equilibrium between the ketone and enolate.[4] 2. High reaction temperature promoting further reaction of the mono-alkylated product.[4]1. Use a strong base like LDA to ensure complete deprotonation of the starting material before the intramolecular reaction can occur.[4] 2. Maintain a low temperature during the reaction.[5]
Formation of Elimination Product 1. Excess base remaining after enolate formation.[4] 2. Elevated reaction or work-up temperatures.[4][6]1. Carefully quench the reaction with a proton source (e.g., saturated aqueous NH₄Cl) once the alkylation is complete.[4] 2. Maintain low temperatures throughout the reaction and work-up procedure.[4][6]

Data Presentation

Table 1: Expected Yields for Intramolecular Alkylation of 2-(2-bromoethyl)cyclopentan-1-one under Various Conditions

EntryBaseSolventTemperature (°C)Reaction Time (h)Expected Yield (%)
1NaHTHFReflux12 - 2470 - 85
2K₂CO₃AcetoneReflux24 - 4860 - 75
3LDATHF-78 to rt2 - 675 - 90
4t-BuOKt-BuOHReflux8 - 1665 - 80
Data is based on analogous intramolecular alkylations of γ-haloketones.[2]

Experimental Protocols

Key Experiment: Sodium Hydride Mediated Intramolecular Cyclization

This protocol is a representative procedure for the intramolecular alkylation of 2-(2-bromoethyl)cyclopentan-1-one.

Materials:

  • 2-(2-Bromoethyl)cyclopentan-1-one

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an argon inlet, add sodium hydride (1.2 equivalents) that has been washed with anhydrous hexanes to remove mineral oil.[2]

  • Add anhydrous THF to the flask to create a slurry.[2]

  • Cool the slurry to 0 °C in an ice bath.[2]

  • Slowly add a solution of 2-(2-bromoethyl)cyclopentan-1-one (1.0 equivalent) in anhydrous THF to the NaH slurry via a dropping funnel over 30 minutes.[2]

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux.[2]

  • Monitor the reaction progress by thin-layer chromatography (TLC).[2]

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow addition of saturated aqueous NH₄Cl solution.[2]

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).[2]

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford pure bicyclo[3.2.1]octan-8-one.[2]

Key Experiment: LDA-Mediated Intramolecular Cyclization at Low Temperature

This protocol is a representative procedure for achieving potentially higher diastereoselectivity.

Materials:

  • Diisopropylamine (B44863), freshly distilled

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • 2-(2-bromoethyl)cyclopentan-1-one

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • LDA Preparation: In a flame-dried flask under an inert atmosphere, dissolve freshly distilled diisopropylamine (1.05 equivalents) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Add n-BuLi (1.0 equivalent) dropwise. Stir the mixture at -78 °C for 30 minutes.

  • Enolate Formation: In a separate flame-dried flask, dissolve 2-(2-bromoethyl)cyclopentan-1-one (1.0 equivalent) in anhydrous THF. Cool this solution to -78 °C.[2]

  • Cyclization: Slowly add the freshly prepared LDA solution to the ketone solution via cannula. Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete enolate formation.[2]

  • Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC.[2]

  • Workup: Quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.[2]

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).[2]

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[2]

  • Purify the residue by flash column chromatography to yield bicyclo[3.2.1]octan-8-one.[2]

Visualizations

G cluster_0 Reaction Pathway A 2-(2-bromoethyl)cyclopentan-1-one B Enolate Intermediate A->B C Bicyclo[3.2.1]octan-8-one B->C Intramolecular SN2 Cyclization Base Base (e.g., NaH, LDA) Base->A Deprotonation

Caption: Reaction pathway for intramolecular alkylation.

G cluster_1 Experimental Workflow prep Reactant & Solvent Preparation (Anhydrous Conditions) init Reaction Initiation (Cool to 0°C or -78°C, Add Base) prep->init react Reaction (Warm to RT, Stir 2-12h) init->react monitor Monitoring (TLC or GC-MS) react->monitor monitor->react If incomplete workup Workup (Quench with aq. NH4Cl) monitor->workup If complete extract Extraction (e.g., Diethyl Ether) workup->extract purify Purification (Column Chromatography) extract->purify

Caption: General experimental workflow for the cyclization.

References

Preventing decomposition of (2-Bromoethyl)cyclopentane during storage and reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of (2-Bromoethyl)cyclopentane during storage and in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound?

A1: this compound, a primary alkyl bromide, primarily degrades through two competing pathways:

  • Nucleophilic Substitution (SN2): In the presence of a nucleophile, the bromide ion can be displaced to form a new bond. A common example is hydrolysis, where water acts as a nucleophile, leading to the formation of 2-cyclopentylethanol (B41590).

  • Elimination (E2): In the presence of a base, a proton is abstracted from the carbon adjacent to the bromine-bearing carbon, resulting in the formation of vinylcyclopentane (B1346689) and hydrogen bromide.[1]

Q2: What are the optimal storage conditions for this compound?

A2: To ensure the long-term stability of this compound, it is recommended to store it under the following conditions:

  • Temperature: 2-8°C, in a refrigerator.

  • Atmosphere: For long-term storage, it is advisable to store the compound under an inert atmosphere, such as nitrogen or argon, to minimize exposure to air and moisture.

  • Container: Store in a tightly sealed, amber glass bottle to protect from light and prevent moisture ingress.

  • Incompatibilities: Keep away from strong oxidizing agents and strong bases to prevent degradation.

Q3: Can this compound decompose at room temperature?

A3: While refrigeration is recommended for long-term storage, this compound is relatively stable at room temperature for short periods if stored in a tightly sealed container, protected from light and moisture. However, prolonged storage at ambient temperature can increase the likelihood of slow decomposition, primarily through hydrolysis if moisture is present.

Q4: I am observing a significant amount of vinylcyclopentane as a byproduct in my reaction. What is the likely cause and how can I prevent it?

A4: The formation of vinylcyclopentane indicates that the E2 elimination pathway is competing with your desired reaction. This is often favored by:

  • Strong or sterically hindered bases: Using a strong base like potassium tert-butoxide can promote elimination.

  • High reaction temperatures: Elimination reactions are generally favored at higher temperatures.

  • Protic solvents: Protic solvents can solvate the leaving group, stabilizing the transition state for elimination.

To minimize the formation of vinylcyclopentane, consider the following adjustments:

  • Use a weaker, non-nucleophilic base if a base is required.

  • Lower the reaction temperature.

  • Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile.

Q5: Are there any recommended stabilizers for this compound?

A5: While specific stabilizers for this compound are not extensively documented, general stabilizers for alkyl bromides can be effective. These may include small amounts (0.001-1.0 wt%) of:

  • Epoxides (e.g., propylene (B89431) oxide, epichlorohydrin): These can act as acid scavengers, neutralizing any HBr formed and preventing further acid-catalyzed decomposition.

  • Amines (e.g., triethylamine, diisopropylethylamine): These can also act as acid scavengers.

  • Nitroalkanes: These have been reported to stabilize branched alkyl bromides.

The choice of stabilizer should be carefully considered based on its compatibility with your specific reaction conditions.

Troubleshooting Guides

Issue 1: Low Yield of Desired Substitution Product and Formation of Impurities During Reaction
Observation Possible Cause Troubleshooting Steps
Significant amount of vinylcyclopentane detected by GC-MS or NMR. E2 elimination is competing with the desired SN2 reaction.- Lower the reaction temperature.- Use a less sterically hindered and/or weaker base.- Switch to a polar aprotic solvent (e.g., DMF, DMSO).
Presence of 2-cyclopentylethanol in the product mixture. Hydrolysis of this compound due to moisture in the reagents or solvent.- Use anhydrous solvents and reagents.- Run the reaction under an inert atmosphere (nitrogen or argon).
No or very slow reaction. Reaction conditions are not optimal for the desired transformation.- If an SN2 reaction is desired, ensure a good, non-basic nucleophile is used.- Consider increasing the temperature modestly, while monitoring for elimination byproducts.- Ensure the purity of the starting material.
Issue 2: Degradation of this compound During Storage
Observation Possible Cause Preventative Measures
Appearance of new peaks in GC-MS or NMR analysis of a stored sample. Decomposition due to improper storage conditions.- Store at 2-8°C in a tightly sealed, amber glass bottle.- For long-term storage, blanket with an inert gas like nitrogen or argon.- Ensure the container cap is securely sealed to prevent moisture entry.
Discoloration of the liquid (e.g., turning yellow or brown). Formation of degradation products, potentially from exposure to light or air.- Store in an amber or opaque container to protect from light.- Minimize headspace in the storage bottle to reduce air exposure.

Data Presentation

Table 1: Influence of Reaction Conditions on the Major Product from this compound Reactions

Condition Nucleophile/Base Solvent Temperature Major Product Primary Mechanism
A Strong, sterically hindered base (e.g., Potassium tert-butoxide)THFHighVinylcyclopentaneE2
B Good nucleophile, weak base (e.g., Sodium azide)DMFLow to Moderate2-Cyclopentylethyl azideSN2
C Water (as contaminant)VariousAmbient2-CyclopentylethanolSN2 (Hydrolysis)
D Strong, non-hindered base (e.g., Sodium ethoxide)EthanolHighVinylcyclopentaneE2

Experimental Protocols

Protocol 1: General Procedure for Monitoring the Stability of this compound by GC-MS

This protocol outlines a method for assessing the stability of this compound under accelerated conditions.

  • Sample Preparation:

    • Place a known amount (e.g., 1 mL) of this compound into several amber glass vials.

    • For testing the effect of moisture, add a specific amount of water (e.g., 10 µL) to a subset of vials.

    • For testing the effect of a basic contaminant, add a small amount of a non-volatile base (e.g., 5 mg of potassium carbonate) to another subset.

    • Seal the vials tightly.

  • Storage Conditions:

    • Store the vials at different temperatures:

      • Control: 2-8°C (refrigerator)

      • Accelerated: 40°C

      • Room Temperature: ~25°C

  • Time Points for Analysis:

    • Analyze the samples at regular intervals (e.g., 0, 1, 2, 4, and 8 weeks).

  • GC-MS Analysis:

    • At each time point, dilute a small aliquot of each sample with a suitable solvent (e.g., dichloromethane).

    • Inject the diluted sample into a GC-MS system.

    • Use a standard non-polar column (e.g., DB-5ms).

    • Program the GC oven with a suitable temperature gradient to separate the parent compound from potential degradation products.

    • Identify and quantify the parent compound and any new peaks corresponding to degradation products like vinylcyclopentane and 2-cyclopentylethanol by comparing their mass spectra with known standards or library data.

  • Data Analysis:

    • Plot the percentage of remaining this compound against time for each storage condition to determine the rate of decomposition.

Visualizations

DecompositionPathways A This compound B Vinylcyclopentane A->B  E2 Elimination (+ Strong Base, High Temp) C 2-Cyclopentylethanol A->C  SN2 Hydrolysis (+ H2O) D Other Substitution Products A->D  SN2 Substitution (+ Nucleophile)

Caption: Decomposition pathways of this compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_storage Storage cluster_analysis Analysis cluster_data Data Interpretation prep1 Aliquot this compound prep2 Add Stressors (e.g., H2O, Base) prep1->prep2 prep3 Seal in Amber Vials prep2->prep3 storage1 Store at Various Temperatures (2-8°C, 25°C, 40°C) prep3->storage1 analysis1 Sample at Time Points (0, 1, 2, 4, 8 weeks) storage1->analysis1 analysis2 Dilute Sample analysis1->analysis2 analysis3 GC-MS Analysis analysis2->analysis3 data1 Identify & Quantify Parent & Degradants analysis3->data1 data2 Plot % Purity vs. Time

Caption: Workflow for stability testing of this compound.

TroubleshootingLogic start Reaction Issue: Low Yield/Byproducts check_byproduct Identify Major Byproduct(s) (GC-MS, NMR) start->check_byproduct vinyl Vinylcyclopentane (Elimination) check_byproduct->vinyl E2 Product alcohol 2-Cyclopentylethanol (Hydrolysis) check_byproduct->alcohol SN2 Hydrolysis other Other/Unknown check_byproduct->other Other remedy_elim Action: - Lower Temperature - Use Weaker Base - Use Polar Aprotic Solvent vinyl->remedy_elim remedy_hydro Action: - Use Anhydrous Reagents/Solvents - Use Inert Atmosphere alcohol->remedy_hydro remedy_other Action: - Check Starting Material Purity - Re-evaluate Reaction Conditions other->remedy_other

Caption: Troubleshooting logic for reactions with this compound.

References

Technical Support Center: Monitoring Reactions with (2-Bromoethyl)cyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) to monitor reactions involving (2-Bromoethyl)cyclopentane.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a primary alkyl halide, making it a versatile substrate for various nucleophilic substitution and elimination reactions. The most common transformations include:

  • Nucleophilic Substitution (Sₙ2) Reactions: The carbon atom bonded to bromine is electrophilic and susceptible to attack by a wide range of nucleophiles, such as amines, alkoxides, and cyanides, to form new cyclopentylethyl derivatives.[1][2]

  • Elimination (E2) Reactions: In the presence of a strong, non-nucleophilic base, this compound can undergo elimination to form vinylcyclopentane (B1346689).[1][2][3] This is often a competing side reaction to Sₙ2.[2][3]

Q2: How can I monitor the progress of my reaction using TLC?

A2: TLC is an effective technique for monitoring the disappearance of the starting material, this compound, and the appearance of the product(s).[4] A typical procedure involves spotting three lanes on a TLC plate: the starting material, the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture.[4] As the reaction progresses, the spot corresponding to the starting material in the reaction mixture lane should diminish, while a new spot for the product should appear.[4]

Q3: What is a suitable mobile phase for running a TLC of a reaction with this compound?

A3: The choice of mobile phase (eluent) depends on the polarity of the reactants and products. Since this compound is relatively nonpolar, a nonpolar solvent system is a good starting point. A mixture of ethyl acetate (B1210297) and a hydrocarbon solvent like hexanes or heptane (B126788) is common. You can adjust the ratio to achieve optimal separation, where the Rf value of the compound of interest is ideally between 0.3 and 0.7.[5][6] For a typical Sₙ2 reaction, the product will likely be more polar than the starting material, resulting in a lower Rf value.

Q4: What information can GC-MS provide during my reaction monitoring?

A4: GC-MS is a powerful tool that separates the components of your reaction mixture and provides their mass spectra. This allows you to:

  • Quantify the consumption of this compound.

  • Identify and quantify the formation of your desired product.

  • Detect and identify potential side products, such as the elimination byproduct vinylcyclopentane.[7]

  • Check the purity of your starting materials and final product.[7]

Q5: What are the expected major fragments in the mass spectrum of this compound?

A5: The mass spectrum of this compound will show a characteristic isotopic pattern for a compound containing one bromine atom, with two molecular ion peaks (M⁺ and M⁺+2) of nearly equal intensity.[8] Common fragmentation pathways include the loss of a bromine radical (M-Br) and the loss of HBr (M-HBr).[7][8]

Troubleshooting Guides

TLC Analysis
Problem Possible Cause(s) Solution(s)
Streaking of spots Sample is too concentrated.[9][10] The compound is acidic or basic.[9][11] The compound is unstable on the silica (B1680970) gel plate.[12]Dilute the sample before spotting.[10][11] Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase.[9][11] Consider using alumina (B75360) or reverse-phase TLC plates.[11][12]
Spots are too high (Rf > 0.8) or too low (Rf < 0.2) The mobile phase is too polar or not polar enough.[11][13]If the Rf is too high, decrease the polarity of the mobile phase (e.g., increase the proportion of hexane).[5] If the Rf is too low, increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate).[5][11]
No spots are visible The sample concentration is too low.[10][11] The compound is not UV-active and no stain was used.[11] The compound is volatile and has evaporated.[11]Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[10][11] Use a universal stain such as potassium permanganate (B83412) or iodine.[14] Minimize the time the plate is exposed to air before and after development.
Uneven solvent front The TLC plate is touching the side of the developing chamber.[10] The bottom of the TLC plate is not level in the chamber.[9] The silica gel is chipped at the bottom of the plate.[15]Ensure the plate is centered in the chamber and not touching the sides. Make sure the plate is resting flat on the bottom of the chamber. Cut away the damaged portion of the plate before development.[15]
GC-MS Analysis
Problem Possible Cause(s) Solution(s)
Peak Tailing Active sites in the injector liner or front of the GC column.[16][17] The compound is interacting with acidic sites on the column.Use a deactivated inlet liner.[17] Trim the first few centimeters of the column.[17] Consider using a more inert column.[16]
Peak Fronting The column is overloaded due to a too-concentrated sample or too large an injection volume.[18][19]Dilute the sample. Reduce the injection volume.[18] Increase the split ratio.[19]
Ghost Peaks (peaks in a blank run) Carryover from a previous injection.[19][20] Contaminated syringe or rinse solvent.[19] Septum bleed.[17]Run a solvent blank after a concentrated sample. Increase the oven temperature at the end of the run to bake out contaminants. Replace the rinse solvent and clean or replace the syringe.[19] Use a high-quality, low-bleed septum.[17]
Inconsistent Retention Times Fluctuations in carrier gas flow rate.[21][22] Leaks in the system.[18][19] Changes in the oven temperature profile.Check the gas supply and regulators. Perform a leak check of the system.[19] Verify the oven temperature program is accurate and consistent.
Unexpected Peaks in the Chromatogram Presence of side products (e.g., vinylcyclopentane from E2 elimination).[7] Hydrolysis of the starting material or product if water is present.[7] Impurities in starting materials or solvents.[7]Analyze the mass spectrum of the unexpected peak to identify its structure.[7] Compare the retention time to that of a known standard if available. Ensure all reagents and solvents are pure and anhydrous.

Experimental Protocols

Representative Sₙ2 Reaction: Synthesis of N-(2-Cyclopentylethyl)aniline

This protocol describes a typical nucleophilic substitution reaction of this compound with aniline (B41778) and its monitoring by TLC and GC-MS.

Materials:

  • This compound

  • Aniline

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (B52724) (anhydrous)

  • Ethyl acetate

  • Hexanes

  • TLC plates (silica gel 60 F₂₅₄)

  • GC-MS system with a non-polar column (e.g., DB-5ms)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), aniline (1.2 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile and stir the mixture at 60 °C.

  • Reaction Monitoring (TLC):

    • Prepare a TLC developing chamber with a 20% ethyl acetate in hexanes mobile phase.

    • At t=0 and then at regular intervals (e.g., every hour), withdraw a small aliquot of the reaction mixture using a capillary tube.

    • Spot the aliquot on a TLC plate in the "reaction" lane. Also, spot the starting this compound in a separate lane.

    • Develop the TLC plate and visualize under UV light and/or with a potassium permanganate stain. The reaction is complete when the starting material spot is no longer visible in the reaction lane.

  • Reaction Monitoring (GC-MS):

    • At desired time points, take a small aliquot from the reaction, dilute it with ethyl acetate, and filter it through a small plug of silica to remove potassium carbonate.

    • Inject 1 µL of the diluted sample into the GC-MS.

    • Use a temperature program such as: initial temperature of 60 °C for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Monitor the disappearance of the peak for this compound and the appearance of the product peak.

Data Presentation

Table 1: Typical TLC Data for the Synthesis of N-(2-Cyclopentylethyl)aniline
CompoundStructureTypical Rf Value (20% EtOAc/Hexanes)Visualization
This compound (Starting Material)~0.7UV (faint), KMnO₄ stain
N-(2-Cyclopentylethyl)aniline (Product)~0.4UV active, KMnO₄ stain
Table 2: Typical GC-MS Data for the Synthesis of N-(2-Cyclopentylethyl)aniline
CompoundTypical Retention Time (min)Key m/z values
Vinylcyclopentane (Side Product)~4.582, 67
This compound (Starting Material)~7.2176/178 (M⁺), 97 (M-Br)
N-(2-Cyclopentylethyl)aniline (Product)~11.5189 (M⁺), 106

Note: Retention times are illustrative and will vary depending on the specific GC-MS instrument and conditions.

Visualizations

Reaction_Monitoring_Workflow cluster_reaction Reaction Setup cluster_monitoring Reaction Monitoring cluster_decision Analysis & Decision Reaction Combine Reactants: This compound + Nucleophile + Base Take_Aliquot Take Aliquot at Time (t) Reaction->Take_Aliquot TLC_Analysis TLC Analysis (Spot SM, Rxn, Co-spot) Take_Aliquot->TLC_Analysis GCMS_Analysis GC-MS Analysis (Dilute & Inject) Take_Aliquot->GCMS_Analysis Evaluate Evaluate Data: - Starting material consumed? - Product formed? - Side products present? TLC_Analysis->Evaluate GCMS_Analysis->Evaluate Decision Reaction Complete? Evaluate->Decision Decision->Take_Aliquot No, continue monitoring Workup Workup & Purification Decision->Workup Yes

Caption: Experimental workflow for monitoring a reaction with this compound.

Reaction_Pathways cluster_sn2 Sₙ2 Pathway cluster_e2 E2 Pathway (Side Reaction) Reactants This compound + Nucleophile (Nu⁻) + Base (B:) SN2_Product Substitution Product (Cyclopentylethyl-Nu) Reactants->SN2_Product Strong Nucleophile E2_Product Elimination Product (Vinylcyclopentane) Reactants->E2_Product Strong, Hindered Base Higher Temperature

Caption: Competing Sₙ2 and E2 reaction pathways for this compound.

References

Challenges and solutions in handling viscous (2-Bromoethyl)cyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (2-Bromoethyl)cyclopentane, focusing on the challenges presented by its viscous nature.

Frequently Asked Questions (FAQs)

Q1: What is the physical state of this compound and why is it challenging to handle?

A1: this compound is often described as a solid, semi-solid, or viscous liquid at room temperature. This high viscosity presents significant challenges in the laboratory, particularly for accurate measurement and transfer, and can impact reaction setup and reproducibility.

Q2: How should this compound be stored?

A2: It is recommended to store this compound in a tightly sealed container in a dry environment, refrigerated at 2-8°C.

Q3: What are the primary reactions of this compound?

A3: As a primary alkyl bromide, this compound readily undergoes nucleophilic substitution (SN2) reactions with a variety of nucleophiles.[1] In the presence of a strong, non-nucleophilic base, it can also undergo elimination (E2) reactions.[1]

Q4: How can I accurately measure a viscous compound like this compound by volume?

A4: Accurately measuring viscous liquids by volume is challenging. The use of positive displacement pipettes is highly recommended over air displacement pipettes.[2] If using air displacement pipettes, techniques like reverse pipetting and using wide-bore tips can improve accuracy.[3][4] However, for the highest accuracy, it is best to measure the compound by mass.

Q5: What is the best way to prepare a solution of this compound for a reaction?

A5: To ensure accurate concentration and ease of handling, it is recommended to prepare a stock solution. This can be done by weighing the desired amount of this compound and dissolving it in a suitable anhydrous solvent to a known volume. This approach is more accurate than trying to transfer a small, viscous volume directly to the reaction vessel.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Inaccurate or inconsistent liquid transfer High viscosity of the compound. Improper pipetting technique.Use a positive displacement pipette for higher accuracy. Employ the reverse pipetting technique with air displacement pipettes.[5] Use wide-bore or low-retention pipette tips.[4][6] Pipette slowly and consistently.[4] Pre-wet the pipette tip with the liquid before the final transfer.
Difficulty in dissolving the compound High viscosity and potential semi-solid state at room temperature. Insufficient agitation or inappropriate solvent.Gently warm the compound and solvent to decrease viscosity and aid dissolution. Caution: Ensure the temperature is well below the boiling point of the solvent and does not cause decomposition. Use a solvent in which this compound is known to be soluble. Employ mechanical stirring or sonication to facilitate dissolution.
Low or inconsistent reaction yields Inaccurate addition of the viscous reagent. Poor mixing within the reaction vessel.Prepare a stock solution and transfer a known volume of the less viscous solution. For direct addition, rinse the transfer pipette or syringe with the reaction solvent to ensure all the reagent is added to the reaction mixture. Ensure vigorous stirring to overcome the slow diffusion of the viscous compound.
Air bubbles trapped in the pipette tip during aspiration Aspirating too quickly for the liquid's viscosity.Decrease the aspiration speed significantly to allow the viscous liquid to flow into the tip smoothly.[7] Pause after aspirating, with the tip still in the liquid, to allow the liquid to equilibrate.[5]
Residue left in the pipette tip after dispensing The compound is adhering to the inner surface of the tip.Dispense slowly to allow the liquid to flow out completely.[7] Touch the pipette tip to the side of the receiving vessel to help remove any remaining liquid. Perform a blowout after dispensing, but be aware of potential aerosol formation.[4] Use the reverse pipetting technique, where the final blowout volume is discarded.[5]

Quantitative Data Summary

The following tables provide general guidelines for handling viscous liquids, which can be applied to this compound. Specific parameters may require optimization.

Table 1: Recommended Pipetting Speeds for Viscous Liquids

Viscosity Level Aspiration Speed Dispense Speed
Moderately Viscous~300 µl/sec~343 µl/sec
Highly Viscous10 µl/s10 µl/s
Very Highly Viscous5 µl/s5 µl/s

Data adapted from general guidance for handling viscous liquids.[6][7]

Table 2: Pipetting Technique Comparison for Viscous Liquids

Technique Relative Accuracy Relative Precision Notes
Forward Pipetting (Standard) LowLow to MediumProne to significant error due to liquid retention in the tip.
Reverse Pipetting HighHighRecommended for air-displacement pipettes to minimize the impact of liquid adhesion.[3][5]
Positive Displacement Pipetting Very HighVery HighThe most accurate and precise method for handling viscous liquids.

Experimental Protocols

Protocol 1: Accurate Volumetric Transfer using Reverse Pipetting

  • Set the Pipette: Set the air-displacement micropipette to the desired volume.

  • Aspirate: Depress the plunger to the second stop (the blowout position). Immerse the pipette tip just below the surface of the this compound.[4]

  • Release: Slowly and smoothly release the plunger to its resting position.

  • Pause: Keep the tip immersed for 2-3 seconds to allow the viscous liquid to fully enter the tip.[6]

  • Withdraw: Carefully withdraw the tip from the liquid.

  • Dispense: Place the tip against the inner wall of the receiving vessel. Depress the plunger smoothly to the first stop.

  • Pause: Wait for 1-2 seconds to allow the liquid to dispense.

  • Complete: With the tip still in the vessel, remove it from the liquid. The remaining liquid in the tip is not part of the measured volume and should be discarded.

Protocol 2: Preparation of a Stock Solution by Mass

  • Tare: Place a clean, dry volumetric flask on an analytical balance and tare the balance.

  • Add Compound: Using a clean spatula or a wide-bore pipette tip, carefully transfer an approximate amount of this compound into the volumetric flask. Record the exact mass.

  • Dissolve: Add a portion of the desired anhydrous solvent to the flask. Swirl or stir the contents until the this compound is fully dissolved. Gentle warming may be applied if necessary.

  • Dilute to Volume: Once the solution has returned to room temperature, carefully add more solvent until the bottom of the meniscus reaches the calibration mark on the volumetric flask.

  • Mix: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Calculate Concentration: Calculate the precise molarity of the solution based on the measured mass and the flask volume.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup start Start weigh Weigh this compound into volumetric flask start->weigh add_solvent Add a portion of anhydrous solvent weigh->add_solvent dissolve Dissolve completely (stir/sonicate/gently warm) add_solvent->dissolve cool Cool to room temperature dissolve->cool dilute Dilute to final volume cool->dilute mix Mix thoroughly dilute->mix transfer Transfer precise volume of stock solution to reactor mix->transfer add_reagents Add other reagents transfer->add_reagents react Run reaction under appropriate conditions add_reagents->react end End react->end troubleshooting_logic cluster_solutions Solutions issue Inaccurate Liquid Transfer? pipette_choice Use Positive Displacement Pipette issue->pipette_choice High accuracy needed reverse_pipette Use Reverse Pipetting Technique issue->reverse_pipette Using air displacement slow_speed Decrease Aspiration/Dispense Speed issue->slow_speed Bubbles or residue wide_tip Use Wide-Bore Tip issue->wide_tip High viscosity weighing Measure by Mass issue->weighing Highest accuracy

References

Technical Support Center: Achieving High Purity (2-Bromoethyl)cyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive strategies for synthesizing and purifying high-purity (2-Bromoethyl)cyclopentane. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format to address common challenges encountered during its preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two most common and effective methods for synthesizing this compound are:

  • Bromination of 2-Cyclopentylethanol (B41590): This method involves the conversion of the primary alcohol, 2-cyclopentylethanol, to the corresponding alkyl bromide using a brominating agent such as phosphorus tribromide (PBr₃).[1] This is a reliable SN2 reaction that generally proceeds with good yield.

  • Anti-Markovnikov Hydrobromination of Vinylcyclopentane (B1346689): This route utilizes the free-radical addition of hydrogen bromide (HBr) to vinylcyclopentane in the presence of a radical initiator, such as peroxides (ROOR).[2][3][4][5] This reaction is highly regioselective for the anti-Markovnikov product, yielding the desired 1-bromo-2-cyclopentylethane.

Q2: What are the most common impurities I should expect?

A2: The impurities largely depend on the synthetic route chosen.

  • From Bromination of 2-Cyclopentylethanol:

    • Unreacted 2-cyclopentylethanol

    • Dialkyl phosphite (B83602) byproducts

    • Elimination byproduct: vinylcyclopentane

    • Rearrangement byproducts (less common for primary alcohols)

  • From Hydrobromination of Vinylcyclopentane:

    • Unreacted vinylcyclopentane

    • Markovnikov addition product: (1-Bromoethyl)cyclopentane[1]

    • Polymerization byproducts of vinylcyclopentane

Q3: Which purification method is best for achieving high purity?

A3: For obtaining high-purity this compound, a combination of purification techniques is often optimal.

  • Fractional Vacuum Distillation: This is a highly effective method for separating this compound from impurities with different boiling points, such as unreacted starting materials or higher boiling point byproducts.

  • Flash Column Chromatography: This technique is excellent for removing impurities with different polarities, such as residual alcohol starting material or polar byproducts.[6][7][8] For non-polar compounds like this compound, a non-polar eluent system is typically used.[7]

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques should be used to assess the purity of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any residual starting materials or byproducts.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the absence of hydroxyl groups from the starting alcohol.

Troubleshooting Guides

Synthesis Troubleshooting
Problem Potential Cause Recommended Solution
Low or No Product Yield (Bromination of 2-Cyclopentylethanol) Incomplete reaction due to impure PBr₃.Use freshly distilled or a new bottle of PBr₃. Ensure all glassware is thoroughly dried to prevent hydrolysis of PBr₃.[9]
Reaction temperature was too low.While the initial addition of PBr₃ is often done at 0°C to control the exothermic reaction, allowing the reaction to warm to room temperature and stirring for several hours can drive it to completion.
Presence of Significant Elimination Byproduct (Vinylcyclopentane) Reaction temperature was too high during the bromination reaction.Maintain a low temperature (e.g., 0°C) during the addition of PBr₃ and avoid excessive heating during the reaction workup.
Low Yield (Hydrobromination of Vinylcyclopentane) Inefficient radical initiation.Ensure the peroxide initiator is fresh and active. The reaction may also be initiated with UV light.
Premature termination of the radical chain reaction.Remove any potential radical scavengers from the reaction mixture. Ensure the reaction is performed under an inert atmosphere to prevent oxygen inhibition.
Significant amount of Markovnikov byproduct Presence of acid, leading to a competing ionic mechanism.Ensure the vinylcyclopentane is free of any acidic impurities. Use a non-polar solvent to disfavor the formation of carbocation intermediates.[1]
Purification Troubleshooting
Problem Potential Cause Recommended Solution
Poor Separation During Distillation Boiling points of the product and impurity are too close.Use a longer fractionating column or a column with higher efficiency (e.g., Vigreux or packed column) to increase the number of theoretical plates.[10][11]
Distillation rate is too fast.Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column. A slow, steady distillation rate is crucial for good separation.[11]
Product Decomposes During Distillation The boiling point is too high at atmospheric pressure.Use vacuum distillation to lower the boiling point of the compound and prevent thermal decomposition.[12]
Poor Separation During Column Chromatography Incorrect eluent system.Optimize the eluent system using Thin Layer Chromatography (TLC) first. For this compound, a non-polar system like hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent (e.g., diethyl ether or dichloromethane) is a good starting point.[7]
Column was overloaded.Use an appropriate amount of silica (B1680970) gel for the amount of crude product being purified. A general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight.
Compound is Stuck on the Column The compound is unstable on silica gel.While unlikely for this compound, if decomposition is suspected, try using a less acidic stationary phase like alumina (B75360) or deactivated silica gel.[13]

Experimental Protocols

Synthesis Route 1: Bromination of 2-Cyclopentylethanol

Materials:

  • 2-Cyclopentylethanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-cyclopentylethanol (1 equivalent) in anhydrous diethyl ether.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add PBr₃ (0.4 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 10°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture back to 0°C and slowly quench by the addition of ice-cold water.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

Synthesis Route 2: Anti-Markovnikov Hydrobromination of Vinylcyclopentane

Materials:

  • Vinylcyclopentane

  • Hydrogen bromide (HBr) solution in acetic acid or HBr gas

  • Benzoyl peroxide (or another radical initiator)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • In a flask equipped with a magnetic stirrer and a gas inlet (if using HBr gas), dissolve vinylcyclopentane (1 equivalent) and benzoyl peroxide (0.02 equivalents) in anhydrous diethyl ether.

  • Cool the solution to 0°C.

  • Slowly bubble HBr gas through the solution or add a solution of HBr in acetic acid dropwise.

  • Maintain the reaction at 0°C and monitor its progress by GC-MS.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution until the aqueous layer is basic.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

High-Purity Purification Protocols

Fractional Vacuum Distillation

Equipment:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask

  • Vacuum source and trap

  • Heating mantle

Procedure:

  • Assemble the fractional distillation apparatus and ensure all joints are well-sealed with vacuum grease.[12]

  • Place the crude this compound in the distilling flask with a magnetic stir bar.

  • Slowly apply vacuum to the system.

  • Begin heating the flask gently.

  • Collect a forerun fraction of any low-boiling impurities.

  • Slowly increase the heating to distill the product at its boiling point under the achieved vacuum. The boiling point of this compound is approximately 70-72°C at 15 mmHg.

  • Collect the main fraction in a clean receiving flask.

  • Stop the distillation before the distilling flask runs dry to prevent the concentration of potentially unstable residues.

Flash Column Chromatography

Materials:

  • Silica gel (230-400 mesh)

  • Eluent (e.g., Hexanes or a Hexanes/Diethyl ether gradient)

  • Chromatography column

  • Compressed air or nitrogen source

Procedure:

  • Prepare the column by packing it with a slurry of silica gel in the initial eluent.

  • Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexanes or dichloromethane).

  • Carefully load the sample onto the top of the silica gel bed.

  • Begin eluting with the chosen solvent system, starting with a low polarity (e.g., 100% hexanes) and gradually increasing the polarity if necessary.

  • Collect fractions and monitor their composition by TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Fractional Vacuum Distillation 98-99.5%Scalable, effective for removing impurities with different boiling points.Less effective for azeotropes or impurities with very close boiling points. Requires vacuum.
Flash Column Chromatography >99%Excellent for removing polar and non-polar impurities. High resolution.Can be less scalable than distillation. Requires solvent usage.
Sequential Purification (Distillation followed by Chromatography) >99.8%Provides the highest possible purity by removing a broad range of impurities.More time-consuming and involves potential product loss at each step.

Visualizations

Synthesis_Workflow cluster_synthesis1 Route 1: Bromination cluster_synthesis2 Route 2: Hydrobromination 2-Cyclopentylethanol 2-Cyclopentylethanol Reaction with PBr3 Reaction with PBr3 2-Cyclopentylethanol->Reaction with PBr3 Anhydrous Ether, 0°C to RT Aqueous Workup Aqueous Workup Reaction with PBr3->Aqueous Workup Quench, Wash Crude Product_1 Crude Product_1 Aqueous Workup->Crude Product_1 Dry, Concentrate Vinylcyclopentane Vinylcyclopentane Reaction with HBr/ROOR Reaction with HBr/ROOR Vinylcyclopentane->Reaction with HBr/ROOR Anhydrous Ether, 0°C Aqueous Workup_2 Aqueous Workup_2 Reaction with HBr/ROOR->Aqueous Workup_2 Wash Crude Product_2 Crude Product_2 Aqueous Workup_2->Crude Product_2 Dry, Concentrate

Caption: Synthetic workflows for this compound.

Purification_Workflow Crude Product Crude Product Fractional Vacuum Distillation Fractional Vacuum Distillation Crude Product->Fractional Vacuum Distillation Removes volatile/non-volatile impurities Partially Purified Product Partially Purified Product Fractional Vacuum Distillation->Partially Purified Product Purity: ~98-99.5% Flash Column Chromatography Flash Column Chromatography Partially Purified Product->Flash Column Chromatography Removes polar impurities High-Purity Product High-Purity Product Flash Column Chromatography->High-Purity Product Purity: >99.8%

Caption: Sequential purification strategy for high-purity product.

Troubleshooting_Logic Low Yield Low Yield Check Starting Material Purity Check Starting Material Purity Low Yield->Check Starting Material Purity Impure? Purify Starting Material Purify Starting Material Check Starting Material Purity->Purify Starting Material Yes Check Reaction Conditions Check Reaction Conditions Check Starting Material Purity->Check Reaction Conditions No Optimize Temperature/Time Optimize Temperature/Time Check Reaction Conditions->Optimize Temperature/Time Suboptimal? Analyze Side Products Analyze Side Products Check Reaction Conditions->Analyze Side Products Optimal Re-run Experiment Re-run Experiment Optimize Temperature/Time->Re-run Experiment

References

Minimizing dialkylation as a side reaction of (2-bromoethyl)cyclopentan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the alkylation of (2-bromoethyl)cyclopentan-1-one, with a primary focus on minimizing the formation of the dialkylated byproduct.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues leading to low yields of the desired mono-alkylated product (spiro[4.4]nonan-1-one) and the prevalence of side reactions.

Issue Potential Cause Recommended Solution
Low yield of spiro[4.4]nonan-1-one and significant amount of dialkylation byproduct 1. High local concentration of the electrophile: Rapid addition of (2-bromoethyl)cyclopentan-1-one to the base can lead to intermolecular reactions before intramolecular cyclization can occur.1. Slow Addition/High Dilution: Employ high dilution techniques (e.g., a substrate concentration of 0.01-0.05 M). Use a syringe pump to add the substrate solution to the base over an extended period (e.g., 30-60 minutes). This favors the intramolecular pathway.[1]
2. Stoichiometry: Using an excess of the alkylating agent or an insufficient amount of base can leave unreacted starting material that can participate in intermolecular side reactions.2. Optimize Stoichiometry: Use a slight excess of a strong, non-nucleophilic base (e.g., 1.05-1.1 equivalents of LDA) to ensure complete formation of the enolate.[2]
3. Reaction Temperature: Higher temperatures can increase the rate of intermolecular side reactions.3. Low-Temperature Conditions: Maintain a low reaction temperature (e.g., -78°C for enolate formation with LDA) to control the reaction rate and improve selectivity.[2]
Presence of a significant amount of elimination byproduct (2-vinylcyclopentan-1-one) 1. Base Selection: Sterically hindered or very strong bases can promote E2 elimination of the bromoethyl side chain.1. Choice of Base: For the cyclization step, consider a less hindered base if elimination is a major issue. However, for the initial deprotonation, a strong, non-nucleophilic base like LDA is generally preferred.
2. Elevated Temperature: Elimination reactions are often favored at higher temperatures.2. Temperature Control: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate to disfavor the elimination pathway.
Inconsistent yields and product ratios 1. Reagent Quality: Impurities in solvents or reagents, especially the presence of water, can quench the enolate and lead to inconsistent results.1. Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Ensure all glassware is flame-dried or oven-dried before use and the reaction is run under an inert atmosphere (e.g., argon or nitrogen).
2. Incomplete Enolate Formation: The base may not be strong enough or may be partially decomposed, leading to incomplete deprotonation.2. Verify Base Strength and Activity: Use a freshly prepared or properly stored strong base. Consider titrating the base before use to determine its exact molarity.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of dialkylation in this reaction?

A1: Dialkylation primarily occurs when the initially formed mono-alkylated product (the desired spirocycle) is deprotonated again by the base, and this newly formed enolate reacts with another molecule of (2-bromoethyl)cyclopentan-1-one in an intermolecular fashion. This is more likely to happen at higher concentrations and when the electrophile is not added slowly.

Q2: How can I minimize the formation of the dialkylated product, 2,5-bis(2-bromoethyl)cyclopentan-1-one?

A2: To reduce the formation of the di-alkylated product, you can:

  • Use a slight excess of the cyclopentanone (B42830) enolate relative to the alkylating agent (1,2-dibromoethane) during the synthesis of the starting material.

  • When performing the intramolecular cyclization, ensure conditions that favor this pathway, such as high dilution and slow addition of the substrate to the base.[1]

  • Maintain a low reaction temperature to control the reaction rate.[2]

Q3: What is the difference between kinetic and thermodynamic enolates, and how does it apply here?

A3: In unsymmetrical ketones, two different enolates can form. The kinetic enolate is formed faster and is typically the less substituted one. The thermodynamic enolate is more stable and is usually the more substituted one. For cyclopentanone, the two α-positions are equivalent, so regioselectivity is not an issue in the initial deprotonation. However, understanding the principles of kinetic versus thermodynamic control is crucial for managing side reactions. Using a strong, bulky base like LDA at low temperatures (-78°C) favors the rapid and irreversible formation of the enolate (kinetic control), which is ideal for this reaction.[3]

Q4: Can I use a weaker base to avoid side reactions?

A4: While very strong or sterically hindered bases can sometimes promote elimination, a sufficiently strong base is necessary to ensure complete and rapid deprotonation of the ketone. Using a weaker base like an alkoxide can lead to an equilibrium between the ketone and the enolate, which can increase the likelihood of side reactions such as aldol (B89426) condensation. For this intramolecular alkylation, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium hydride (NaH) is generally recommended.

Data Presentation

The following table summarizes the expected impact of key reaction parameters on the product distribution in the intramolecular alkylation of (2-bromoethyl)cyclopentan-1-one. The values are representative and intended to illustrate trends.

Parameter Condition Mono-alkylation (Spirocycle) Yield (%) Dialkylation Yield (%) Elimination Yield (%)
Concentration High (0.5 M)40-5030-4010-20
Low (0.01 M)80-90<55-10
Temperature 25°C60-7015-2510-15
-78°C85-95<5<5
Base LDA85-95<5<5
t-BuOK70-805-1010-20
Addition Rate Rapid50-6025-3510-15
Slow (Syringe Pump)85-95<55-10

Experimental Protocols

Key Experiment: Optimized Protocol for the Synthesis of Spiro[4.4]nonan-1-one via Intramolecular Alkylation

This protocol is designed to maximize the yield of the desired spirocyclic product while minimizing dialkylation and other side reactions.

Materials:

Procedure:

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add a solution of 2-(2-bromoethyl)cyclopentan-1-one (1.0 eq) in anhydrous THF to a dropping funnel. The reaction should be conducted under high dilution, so the total volume of THF should result in a final concentration of approximately 0.01-0.05 M.[1]

  • Enolate Formation: In a separate flame-dried reaction vessel, add anhydrous THF and cool to -78°C using a dry ice/acetone bath. Slowly add a solution of LDA (1.1 eq) to the stirred THF.

  • Substrate Addition: Slowly add the solution of 2-(2-bromoethyl)cyclopentan-1-one from the dropping funnel to the LDA solution over a period of 30-60 minutes, maintaining the temperature at -78°C.[1]

  • Reaction: Stir the resulting mixture at -78°C for 1-2 hours. Then, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Separate the organic layer and extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to isolate the pure spiro[4.4]nonan-1-one.

Visualizations

experimental_workflow Experimental Workflow for Minimizing Dialkylation start Start: Prepare Anhydrous Reaction Setup enolate_formation Enolate Formation: - Add LDA to THF at -78°C start->enolate_formation substrate_prep Substrate Preparation: - Dissolve (2-bromoethyl)cyclopentan-1-one in THF start->substrate_prep slow_addition Slow Addition (High Dilution): - Add substrate solution to LDA via syringe pump over 30-60 min enolate_formation->slow_addition substrate_prep->slow_addition reaction Reaction: - Stir at -78°C, then warm to RT - Monitor by TLC/GC slow_addition->reaction quench Workup: - Quench with sat. aq. NH4Cl reaction->quench extraction Extraction: - Separate layers, extract aqueous phase quench->extraction purification Purification: - Dry, concentrate, and perform column chromatography extraction->purification product Product: Spiro[4.4]nonan-1-one purification->product

Caption: Workflow for the intramolecular alkylation of (2-bromoethyl)cyclopentan-1-one.

logical_relationships Key Factors to Minimize Dialkylation goal Goal: Maximize Mono-alkylation (Minimize Dialkylation) concentration Low Concentration (High Dilution) goal->concentration temperature Low Temperature (-78°C) goal->temperature addition_rate Slow Addition Rate goal->addition_rate stoichiometry Correct Stoichiometry (Slight excess of base) goal->stoichiometry outcome1 Favors Intramolecular Reaction concentration->outcome1 outcome2 Reduces Intermolecular Reaction Rate temperature->outcome2 outcome3 Maintains Low Electrophile Concentration addition_rate->outcome3 outcome4 Ensures Complete Enolate Formation stoichiometry->outcome4

Caption: Logical relationships for minimizing dialkylation as a side reaction.

References

Validation & Comparative

Navigating Purity: A Comparative Guide to the GC-MS Analysis of (2-Bromoethyl)cyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of reagents is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for confirming the purity of (2-Bromoethyl)cyclopentane, contrasting it with viable alternative alkylating agents. We present detailed experimental protocols and supporting data to empower informed decisions in your synthetic workflows.

This compound is a key building block in organic synthesis, valued for its role in introducing the cyclopentylethyl moiety. Its purity is paramount, as even trace impurities can lead to unwanted side reactions, reduced yields, and complications in downstream applications. GC-MS stands as the definitive analytical technique for assessing the purity of such volatile and semi-volatile compounds, offering both high-resolution separation and confident identification of potential contaminants.

Comparative Purity Analysis

The purity of this compound is benchmarked against several structurally similar alkyl halides, providing a landscape of available quality for common reagents. The data presented below is sourced from commercially available information and typical analytical findings.

CompoundStructureStated Purity (by GC)Potential Impurities
This compound Structure of this compound≥98%Cyclopentylethanol, Vinylcyclopentane, 1,2-Dibromoethane, Di(cyclopentylethyl) ether
Cyclopentyl bromideStructure of Cyclopentyl bromide≥99%[1]Cyclopentanol, Cyclopentene
(Bromomethyl)cyclohexaneStructure of (Bromomethyl)cyclohexane>97.0%[2]Cyclohexylmethanol, Methylenecyclohexane
1-Bromo-2-cyclohexylethaneStructure of 1-Bromo-2-cyclohexylethane98%Cyclohexylethanol, Vinylcyclohexane

Unmasking Contaminants: The Impurity Profile of this compound

The synthesis of this compound, typically via the bromination of 2-cyclopentylethanol (B41590) or other routes, can introduce several process-related impurities. Understanding this profile is critical for troubleshooting synthetic challenges and ensuring the quality of the final product. Based on common synthetic pathways for analogous compounds, the following are the most probable impurities.[3]

ImpurityChemical FormulaOriginPotential Impact
2-CyclopentylethanolC₇H₁₄OUnreacted starting materialCan compete in subsequent reactions, leading to byproducts.
VinylcyclopentaneC₇H₁₂Elimination byproduct (loss of HBr)May undergo polymerization or other unwanted reactions.
1,2-DibromoethaneC₂H₄Br₂Excess reagent from alternative synthesesA potential genotoxic impurity that needs to be controlled.
Di(cyclopentylethyl) etherC₁₄H₂₆ODimerization byproductReduces the effective concentration of the desired reagent.

A common fragmentation pattern for bromoalkanes in GC-MS is the loss of HBr (m/z 79 and 81).[3] Therefore, the presence of a peak corresponding to the molecular weight of the product minus HBr could indicate the presence of the elimination byproduct, vinylcyclopentane.[3]

A Blueprint for Analysis: Experimental Protocol

This section details a robust GC-MS methodology for the purity assessment of this compound and its alternatives.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) to obtain a 1 mg/mL solution.

  • Vortex the solution to ensure homogeneity.

  • Transfer an aliquot to a 2 mL autosampler vial for analysis.

2. GC-MS Instrumentation and Conditions:

ParameterCondition
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A or equivalent
GC Column DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial temperature 50 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 35-400
Acquisition Mode Full Scan

3. Data Analysis:

  • Integrate all peaks in the total ion chromatogram (TIC).

  • Calculate the area percent of the main peak corresponding to this compound.

  • Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST) and by interpreting their fragmentation patterns.

Visualizing the Workflow

To provide a clear overview of the analytical process, the following diagram illustrates the key stages of the GC-MS analysis.

GCMS_Workflow GC-MS Purity Analysis Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve vortex Vortex to Homogenize dissolve->vortex transfer Transfer to Vial vortex->transfer inject Inject Sample transfer->inject separate Chromatographic Separation inject->separate ionize Ionization (EI) separate->ionize detect Mass Detection ionize->detect tic Generate TIC detect->tic integrate Integrate Peaks tic->integrate identify Identify Impurities integrate->identify report Generate Purity Report identify->report

Caption: A flowchart illustrating the key steps in the GC-MS analysis for purity confirmation.

Conclusion

The purity of this compound is a critical parameter that directly impacts its utility in research and development. GC-MS provides a powerful and reliable method for its confirmation, offering detailed insights into the impurity profile. By employing a robust analytical protocol, researchers can confidently assess the quality of this and other alkyl halide reagents, ensuring the integrity and success of their synthetic endeavors. This comparative guide serves as a valuable resource for selecting appropriate starting materials and for establishing rigorous quality control standards in the laboratory.

References

Validating the Structure of (2-Bromoethyl)cyclopentane: A Comparative Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel and existing molecules is a cornerstone of chemical research. This guide provides a comparative analysis of spectroscopic methods for validating the structure of (2-Bromoethyl)cyclopentane, with a primary focus on the interpretation of its 1H Nuclear Magnetic Resonance (1H NMR) spectrum. Alternative techniques, including Fourier-Transform Infrared (FTIR) Spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS), are also discussed to offer a comprehensive overview of available analytical tools.

1H NMR Spectroscopy: A Detailed Look

1H NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule. The predicted 1H NMR spectrum of this compound offers a unique fingerprint for its structural verification.

Predicted 1H NMR Data for this compound

The expected chemical shifts (δ), multiplicities, and integration values for the distinct proton environments in this compound are summarized in the table below. These values are predicted based on established principles of NMR spectroscopy and computational models.

Protons (Label)Predicted Chemical Shift (ppm)MultiplicityIntegration
a (-CH2Br)3.42Triplet (t)2H
b (-CH2CH2Br)1.91Multiplet (m)2H
c (-CH-)1.83Multiplet (m)1H
d (Cyclopentyl-H)1.75Multiplet (m)2H
e (Cyclopentyl-H)1.58Multiplet (m)2H
f (Cyclopentyl-H)1.51Multiplet (m)2H
g (Cyclopentyl-H)1.19Multiplet (m)2H

Interpreting the 1H NMR Spectrum: A Logical Workflow

The process of validating the structure of this compound from its 1H NMR spectrum follows a logical progression, as illustrated in the diagram below. This involves analyzing the chemical shift, integration, and multiplicity of each signal to piece together the molecular structure.

G cluster_0 1H NMR Data Acquisition cluster_1 Spectral Analysis cluster_2 Structural Elucidation cluster_3 Validation A Obtain 1H NMR Spectrum B Identify Number of Signals A->B C Analyze Chemical Shifts (ppm) B->C D Determine Integration Values C->D E Analyze Splitting Patterns (Multiplicity) D->E F Assign Protons to Signals E->F G Propose Chemical Structure F->G H Compare with Predicted Spectrum G->H I Confirm Structure of this compound H->I

Caption: Workflow for 1H NMR Spectral Interpretation.

Correlation of Structure and 1H NMR Signals

The specific chemical environment of each proton in this compound directly influences its corresponding signal in the 1H NMR spectrum. The following diagram illustrates this relationship, connecting the molecular structure to the expected spectral features.

G cluster_0 This compound Structure cluster_1 Predicted 1H NMR Signals mol Br-CH₂(a)-CH₂(b)-CH(c)-(CH₂)₄(d,e,f,g) sA Signal a ~3.42 ppm Triplet 2H mol->sA Protons 'a' (alpha to Br) sB Signal b ~1.91 ppm Multiplet 2H mol->sB Protons 'b' (beta to Br) sC Signal c ~1.83 ppm Multiplet 1H mol->sC Proton 'c' (methine) sD Signals d,e,f,g ~1.19-1.75 ppm Multiplets 8H mol->sD Cyclopentyl Protons

Caption: Structure-Spectrum Correlation.

Alternative Analytical Techniques

While 1H NMR is highly informative, complementary techniques can provide additional evidence for the structure of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key diagnostic peak is the C-Br stretching vibration.

Functional GroupCharacteristic Absorption (cm⁻¹)
C-Br Stretch690 - 515
C-H Stretch (sp³)2960 - 2850
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique can confirm the molecular weight of the compound and provide information about its fragmentation pattern, which is indicative of its structure. The expected molecular ion peak [M]+ for this compound would be at m/z 176 and 178, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. Common fragmentation patterns for alkyl bromides include the loss of the bromine atom and cleavage of the carbon-carbon bonds.

Experimental Protocols

1H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire the 1H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

  • Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the signals and determine the chemical shifts and multiplicities of all peaks.

FTIR Spectroscopy
  • Sample Preparation: Place a drop of neat liquid this compound between two potassium bromide (KBr) plates to form a thin film.

  • Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands for the C-Br and C-H stretching vibrations.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

  • Injection: Inject a small volume (typically 1 µL) of the solution into the GC inlet.

  • Separation: Use a suitable capillary column (e.g., a non-polar column like DB-1 or DB-5) with a temperature program to separate the compound from any impurities.

  • Detection: The eluting compound is introduced into the mass spectrometer, which is typically operated in electron ionization (EI) mode.

  • Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Comparative Reactivity Analysis: (2-Bromoethyl)cyclopentane vs. (2-chloroethyl)cyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of (2-Bromoethyl)cyclopentane and (2-chloroethyl)cyclopentane (B1612725), focusing on their performance in nucleophilic substitution and elimination reactions. The fundamental difference in reactivity between these two primary alkyl halides stems from the nature of the halogen atom, which functions as the leaving group.

The reactivity of alkyl halides is critically dependent on the stability of the leaving group after it departs with the electron pair from the carbon-halogen bond.[1] A more stable leaving group, which corresponds to a weaker base, will depart more readily, leading to a faster reaction rate.[2][3] When comparing the halide ions, their basicity decreases down the periodic table group. Consequently, their effectiveness as leaving groups increases in the order: F⁻ < Cl⁻ < Br⁻ < I⁻.[1] This established principle dictates that this compound is generally more reactive than (2-chloroethyl)cyclopentane in reactions where the carbon-halogen bond is cleaved.[4][5]

Quantitative Reactivity Data

Table 1: Relative Reaction Rates in Nucleophilic Substitution (SN2)

SubstrateLeaving GroupRelative Rate (vs. R-Cl)Bond Dissociation Energy (C-X, kJ/mol)
(2-Chloroethyl)cyclopentane (Analog: R-Cl)Cl⁻1~338
This compound (Analog: R-Br)Br⁻~50 - 100~284

Relative rate data is generalized from typical SN2 reactions of primary alkyl halides. The significant difference is attributed to the weaker C-Br bond compared to the C-Cl bond and the greater stability of the bromide ion (Br⁻) as a leaving group compared to the chloride ion (Cl⁻).[5]

Reaction Pathways and Performance

Nucleophilic Substitution (SN2) Reactions

Both this compound and (2-chloroethyl)cyclopentane are primary alkyl halides and, as such, strongly favor the SN2 (Substitution, Nucleophilic, Bimolecular) mechanism.[6][7] This pathway involves a backside attack by a nucleophile, leading to an inversion of configuration at the electrophilic carbon.[7] The reaction rate is dependent on the concentrations of both the alkyl halide and the nucleophile.[6]

Given that the bromide ion is a superior leaving group to the chloride ion, this compound will react significantly faster with a given nucleophile under the same conditions.[4] This enhanced reactivity can be advantageous for achieving higher yields in shorter reaction times or for enabling reactions with weaker nucleophiles that might be sluggish with the chloro-analogue.

Elimination (E2) Reactions

In the presence of a strong, sterically hindered base, both compounds can undergo E2 (Elimination, Bimolecular) reactions to form vinylcyclopentane.[8][9] The E2 mechanism is a concerted, one-step process where the base abstracts a proton from the β-carbon while the leaving group departs from the α-carbon.[10]

Similar to the SN2 reaction, the rate of the E2 reaction is influenced by the quality of the leaving group. A better leaving group leads to a faster E2 reaction.[10][11] Therefore, this compound will also exhibit a higher rate of elimination compared to (2-chloroethyl)cyclopentane when treated with a strong base. However, it's important to note that for primary halides, the SN2 reaction often competes with and can dominate over the E2 pathway unless a bulky base is used to sterically disfavor the substitution attack.[8]

Table 2: Comparison of Reactivity in Key Reaction Types

FeatureThis compound(2-chloroethyl)cyclopentaneRationale
Preferred Mechanism SN2 / E2SN2 / E2Primary alkyl halide structure.[12]
Relative SN2 Rate FasterSlowerBr⁻ is a better leaving group than Cl⁻.[3][4]
Relative E2 Rate FasterSlowerRate is dependent on leaving group ability.[10][11]
Utility Preferred for high-yield, rapid synthesis and reactions with weak nucleophiles.A more economical but less reactive alternative, suitable for reactions with strong nucleophiles where slower reaction times are acceptable.Reactivity vs. Cost trade-off.

Experimental Protocols

Representative SN2 Protocol: Synthesis of 2-Cyclopentylethanol

This protocol describes a typical nucleophilic substitution reaction using hydroxide (B78521) as the nucleophile to convert the alkyl halide to an alcohol.

Materials:

  • This compound or (2-chloroethyl)cyclopentane (1.0 eq)

  • Sodium Hydroxide (NaOH) (1.5 eq)

  • Ethanol/Water (3:1 v/v) solvent mixture

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolve sodium hydroxide in the ethanol/water solvent mixture in the round-bottom flask.

  • Add the alkyl halide (this compound or (2-chloroethyl)cyclopentane) to the stirred solution.

  • Heat the mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours for the bromo-compound or 8-16 hours for the chloro-compound.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the excess base with dilute HCl.

  • Extract the product with diethyl ether (3x volume of the reaction mixture).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude 2-cyclopentylethanol.

  • Purify the product via distillation or column chromatography if necessary.

Diagrams

G cluster_reactivity Factors Influencing Alkyl Halide Reactivity cluster_comparison Leaving Group Comparison Alkyl_Halide (2-Haloethyl)cyclopentane Reaction_Type Reaction Type (SN2 / E2) Alkyl_Halide->Reaction_Type Factors Key Differentiating Factor: Leaving Group Ability Reaction_Type->Factors Bromo This compound Chloro (2-Chloroethyl)cyclopentane CBr_Bond Weaker C-Br Bond (~284 kJ/mol) Bromo->CBr_Bond CCl_Bond Stronger C-Cl Bond (~338 kJ/mol) Chloro->CCl_Bond Br_LG Better Leaving Group (Br⁻, weaker base) CBr_Bond->Br_LG Cl_LG Poorer Leaving Group (Cl⁻, stronger base) CCl_Bond->Cl_LG Fast_Rate Faster Reaction Rate Br_LG->Fast_Rate Slow_Rate Slower Reaction Rate Cl_LG->Slow_Rate

Caption: Logical flow comparing factors that determine the relative reactivity.

G cluster_legend Legend reagents Reactants Alkyl Halide (R-X) + Nucleophile (Nu⁻) ts Transition State [Nu---R---X]⁻ reagents->ts Backside Attack products Products Substituted Product (R-Nu) + Leaving Group (X⁻) ts->products Bond Formation/ Bond Cleavage l1 R = Cyclopentylethyl group l2 X = Br or Cl l3 Nu⁻ = Nucleophile

Caption: Generalized experimental workflow for an SN2 reaction.

References

A Comparative Guide to the Synthesis of (2-Bromoethyl)cyclopentane: An Evaluation of Two Established Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in organic synthesis and drug development, the efficient preparation of alkyl halides is a critical step in the construction of more complex molecular architectures. (2-Bromoethyl)cyclopentane is a valuable building block, utilized in the introduction of the cyclopentylethyl moiety in a variety of target molecules.[1] This guide provides a detailed comparison of two established synthetic pathways to this compound: the bromination of 2-cyclopentylethanol (B41590) and the anti-Markovnikov hydrobromination of vinylcyclopentane (B1346689).

Executive Summary of Synthetic Pathways

Two primary routes for the synthesis of this compound are highlighted, each with distinct advantages and disadvantages. Pathway A involves a two-step sequence starting from vinylcyclopentane, proceeding through a hydroboration-oxidation to form 2-cyclopentylethanol, which is then brominated. Pathway B offers a more direct, one-step approach via the anti-Markovnikov addition of hydrogen bromide to vinylcyclopentane. The choice between these pathways will likely depend on factors such as desired purity, scalability, and available starting materials.

Comparison of Synthetic Pathways

ParameterPathway A: From 2-CyclopentylethanolPathway B: From Vinylcyclopentane
Starting Material VinylcyclopentaneVinylcyclopentane
Key Reagents 1. Borane (B79455) (e.g., BH₃·THF), H₂O₂, NaOH2. Phosphorus tribromide (PBr₃)Hydrogen bromide (HBr), Radical Initiator (e.g., AIBN, peroxides)
Number of Steps 21
Reported Yield High (Hydroboration-oxidation is typically high yielding; Bromination of alcohols with PBr₃ ranges from 40-70%)Potentially very high (Analogous reactions have reported yields up to 98%)[2]
Reaction Time Multi-day process including two separate reactions and workups.Typically a few hours.
Purity Profile The primary impurity in the alcohol precursor is the secondary alcohol, which can be minimized by using a sterically hindered borane reagent. The final product purity depends on the efficiency of the bromination and subsequent purification.The main potential byproduct is the Markovnikov addition product, (1-bromoethyl)cyclopentane. The anti-Markovnikov selectivity is generally high in the presence of radical initiators.

Experimental Protocols

Pathway A: Bromination of 2-Cyclopentylethanol

This pathway consists of two main experimental stages: the synthesis of the alcohol precursor and its subsequent conversion to the target alkyl bromide.

Step 1: Synthesis of 2-Cyclopentylethanol via Hydroboration-Oxidation

The hydroboration-oxidation of vinylcyclopentane provides the anti-Markovnikov addition of water across the double bond, yielding the primary alcohol, 2-cyclopentylethanol.

  • Materials: Vinylcyclopentane, Borane-tetrahydrofuran complex (BH₃·THF), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂), Tetrahydrofuran (THF), Diethyl ether, Magnesium sulfate (B86663) (MgSO₄).

  • Procedure:

    • A solution of vinylcyclopentane in anhydrous THF is cooled in an ice bath under an inert atmosphere.

    • A solution of BH₃·THF is added dropwise, and the reaction mixture is stirred at room temperature to ensure complete hydroboration.

    • The reaction is cooled again in an ice bath, and an aqueous solution of NaOH is added, followed by the slow, dropwise addition of H₂O₂.

    • The mixture is then heated to reflux to ensure complete oxidation.

    • After cooling, the aqueous layer is saturated with a salt and the layers are separated. The aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

    • The crude 2-cyclopentylethanol is purified by distillation.

Step 2: Bromination of 2-Cyclopentylethanol

The conversion of the primary alcohol to this compound is achieved using a brominating agent such as phosphorus tribromide.

  • Materials: 2-Cyclopentylethanol, Phosphorus tribromide (PBr₃), Dichloromethane (B109758), Saturated sodium bicarbonate solution, Sodium sulfate (Na₂SO₄).

  • Procedure:

    • A solution of 2-cyclopentylethanol in dichloromethane is cooled to 0 °C.

    • Phosphorus tribromide is added dropwise, and the reaction mixture is stirred for several hours at 0 °C.

    • The reaction is carefully quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

    • The layers are separated, and the aqueous layer is extracted with dichloromethane.

    • The combined organic layers are washed with water and brine, then dried over anhydrous Na₂SO₄.

    • The solvent is removed under reduced pressure, and the crude this compound is purified by distillation or column chromatography.

Pathway B: Anti-Markovnikov Hydrobromination of Vinylcyclopentane

This pathway achieves the direct conversion of vinylcyclopentane to this compound in a single step through a free-radical addition mechanism.[3]

  • Materials: Vinylcyclopentane, Hydrogen bromide (HBr), Azobisisobutyronitrile (AIBN) or Benzoyl peroxide, Anhydrous solvent (e.g., hexane (B92381) or toluene).

  • Procedure:

    • A solution of vinylcyclopentane and a radical initiator (e.g., AIBN) in an anhydrous solvent is prepared in a flask protected from light.

    • The solution is cooled, and hydrogen bromide gas is bubbled through the solution, or a saturated solution of HBr in an appropriate solvent is added.

    • The reaction mixture is stirred at a low temperature for a specified period.

    • The reaction is monitored for completion.

    • Upon completion, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate to remove excess HBr.

    • The organic layer is washed with water and brine, then dried over an anhydrous drying agent.

    • The solvent is removed under reduced pressure, and the product is purified by distillation.

Logical and Experimental Workflow Diagrams

G cluster_A Pathway A: Two-Step Synthesis cluster_B Pathway B: One-Step Synthesis A_start Vinylcyclopentane A_step1 Hydroboration-Oxidation (BH3-THF, H2O2, NaOH) A_start->A_step1 A_intermediate 2-Cyclopentylethanol A_step1->A_intermediate A_step2 Bromination (PBr3) A_intermediate->A_step2 A_end This compound A_step2->A_end B_start Vinylcyclopentane B_step1 Anti-Markovnikov Hydrobromination (HBr, Radical Initiator) B_start->B_step1 B_end This compound B_step1->B_end

Caption: Comparison of the synthetic workflows for Pathways A and B.

G start Start: Select Synthetic Pathway path_A Pathway A: Two-Step start->path_A path_B Pathway B: One-Step start->path_B hydroboration Hydroboration-Oxidation of Vinylcyclopentane path_A->hydroboration hydrobromination Anti-Markovnikov Hydrobromination of Vinylcyclopentane path_B->hydrobromination workup_A1 Workup & Purification of Alcohol hydroboration->workup_A1 bromination Bromination of 2-Cyclopentylethanol workup_A2 Workup & Purification of Alkyl Bromide bromination->workup_A2 workup_B Workup & Purification of Alkyl Bromide hydrobromination->workup_B workup_A1->bromination product Final Product: This compound workup_A2->product workup_B->product

Caption: Decision and experimental flow for the synthesis of this compound.

References

A Comparative Analysis of Synthetic Routes to (2-Bromoethyl)cyclopentane for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of intermediates is a critical aspect of the discovery pipeline. (2-Bromoethyl)cyclopentane is a valuable building block in organic synthesis, and selecting the most appropriate synthetic route can significantly impact project timelines and costs. This guide provides a comparative cost and efficiency analysis of the three primary methods for synthesizing this compound: bromination of 2-cyclopentylethanol (B41590) with phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂), and the anti-Markovnikov hydrobromination of vinylcyclopentane (B1346689).

This analysis is supported by a review of typical experimental data for yields and reaction times, alongside a normalized cost comparison of the required starting materials and reagents. The objective is to furnish laboratory and process chemists with the necessary data to make informed decisions based on their specific needs, whether they prioritize yield, cost-effectiveness, or reaction efficiency.

At a Glance: Comparison of Synthesis Routes

MetricRoute 1a: Bromination with PBr₃Route 1b: Bromination with SOBr₂Route 2: Anti-Markovnikov Hydrobromination
Starting Material 2-Cyclopentylethanol2-CyclopentylethanolVinylcyclopentane
Key Reagents Phosphorus tribromideThionyl bromideHydrogen bromide, Peroxide initiator
Typical Yield 40-97%High (estimated)80-100%[1]
Typical Reaction Time 3 hours to overnight1-3 hours (estimated)~2 hours[1]
Relative Cost ModerateModerate to HighLow to Moderate
Key Advantages Readily available starting material, straightforward procedure.Gaseous byproducts simplify purification.High yields, fast reaction times.
Key Disadvantages Variable yields, potential for side reactions.Reagent is moisture sensitive and corrosive.Starting material may be less common, requires radical initiator.

Cost Analysis of Starting Materials and Reagents

To provide a meaningful comparison, the costs of the primary starting materials and reagents for each synthetic route have been normalized to a price per mole. These figures are based on currently available market prices from various chemical suppliers and may fluctuate.

CompoundMolecular Weight ( g/mol )Representative Price (USD/mole)
2-Cyclopentylethanol114.19688.77
Vinylcyclopentane96.17661.85
Phosphorus tribromide (PBr₃)270.69171.19
Thionyl bromide (SOBr₂)207.87106.29
Hydrogen Bromide (HBr)80.9140.79
Benzoyl Peroxide (Initiator)242.2322.00

Detailed Experimental Protocols

Route 1a: Synthesis of this compound via Bromination of 2-Cyclopentylethanol with PBr₃

This method is a classic transformation of a primary alcohol to an alkyl bromide. The reaction proceeds via an SN2 mechanism.

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-cyclopentylethanol (1 equivalent) in a suitable anhydrous solvent such as diethyl ether or dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add phosphorus tribromide (0.33-0.5 equivalents) dropwise to the stirred solution, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours to overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water or ice.

  • Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by distillation or column chromatography to yield pure this compound.

Route 1b: Synthesis of this compound via Bromination of 2-Cyclopentylethanol with SOBr₂

Similar to the PBr₃ method, thionyl bromide converts the primary alcohol to the corresponding alkyl bromide. A key advantage of this route is that the byproducts, sulfur dioxide (SO₂) and hydrogen bromide (HBr), are gaseous, which can simplify the workup procedure.

Experimental Protocol:

  • In a well-ventilated fume hood, place 2-cyclopentylethanol (1 equivalent) in a round-bottom flask fitted with a reflux condenser and a gas trap.

  • Add a suitable solvent, such as toluene (B28343) or no solvent if the alcohol is liquid at the reaction temperature.

  • Slowly add thionyl bromide (1.1-1.2 equivalents) to the alcohol. The reaction may be exothermic.

  • Heat the reaction mixture to reflux for 1-3 hours, or until the reaction is complete as indicated by TLC or GC analysis.

  • After cooling to room temperature, the excess thionyl bromide and solvent can be removed by distillation.

  • The resulting crude product is then purified by vacuum distillation to afford this compound.

Route 2: Synthesis of this compound via Anti-Markovnikov Hydrobromination of Vinylcyclopentane

This route utilizes a free-radical addition of hydrogen bromide to the terminal alkene, vinylcyclopentane. The presence of a radical initiator, such as a peroxide, directs the bromine atom to the terminal carbon, resulting in the desired anti-Markovnikov product.

Experimental Protocol:

  • Dissolve vinylcyclopentane (1 equivalent) in a suitable solvent, such as pentane (B18724) or diethyl ether, in a flask equipped with a gas inlet and a condenser.

  • Add a catalytic amount of a radical initiator, such as benzoyl peroxide or AIBN (azobisisobutyronitrile).

  • Cool the mixture to a low temperature (e.g., -78°C or 0°C) and bubble hydrogen bromide gas through the solution, or add a solution of HBr in a suitable solvent.

  • The reaction is typically rapid and can be monitored for the disappearance of the starting alkene by TLC or GC. The reaction is often complete within 2 hours.[1]

  • Once the reaction is complete, the excess HBr is removed by purging with an inert gas or by washing with a mild base (e.g., sodium bicarbonate solution).

  • The organic layer is then washed with water and brine, dried over a drying agent (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.

  • Purification of the crude product by distillation will yield this compound.

Logical Workflow for Synthesis Route Selection

The decision-making process for selecting the optimal synthesis route can be visualized as follows:

Synthesis_Route_Selection start Define Synthesis Goals cost Cost-Effectiveness start->cost Primary Factor? yield_time High Yield & Fast Reaction start->yield_time Primary Factor? availability Starting Material Availability start->availability Primary Factor? route1a Route 1a: PBr3 (Moderate Cost, Variable Yield) cost->route1a Moderate Option route2 Route 2: Anti-Markovnikov (Low-Moderate Cost, High Yield, Fast) cost->route2 Lowest Reagent Cost route1b Route 1b: SOBr2 (Moderate-High Cost, High Yield) yield_time->route1b Good Alternative yield_time->route2 Best Performance availability->route1a 2-Cyclopentylethanol is readily available availability->route1b 2-Cyclopentylethanol is readily available availability->route2 Vinylcyclopentane may be less common

Caption: Decision tree for selecting a this compound synthesis route.

References

A Comparative Guide to HPLC Methods for the Quantitative Analysis of (2-Bromoethyl)cyclopentane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of reactions involving (2-Bromoethyl)cyclopentane. Tailored for researchers, scientists, and professionals in drug development, this document outlines and contrasts various analytical approaches, offering supporting data and detailed experimental protocols. The focus is on providing a clear, objective comparison to aid in the selection of the most suitable method for specific research needs.

This compound is a versatile synthetic intermediate whose reactions, typically nucleophilic substitutions or eliminations, require precise monitoring for reaction kinetics, yield determination, and impurity profiling.[1] Due to its lack of a strong chromophore, direct analysis by HPLC with UV-Vis detection is challenging. This guide explores alternative and enhanced HPLC methodologies to overcome this limitation.

Comparison of Analytical Approaches

The primary challenge in the HPLC analysis of this compound is its poor UV absorbance. To address this, three main strategies are compared:

  • Direct Analysis with Refractive Index (RI) Detection: A universal detection method that is suitable for compounds with no UV absorbance.[2][3]

  • Pre-column Derivatization with UV-Vis Detection: A technique to introduce a chromophore into the analyte molecule, enabling sensitive UV detection.[4][5]

  • Hyphenation with Mass Spectrometry (MS): A powerful detection technique that provides high sensitivity and selectivity without the need for a chromophore.[6][7]

The following sections detail the principles, advantages, and limitations of each approach, supported by experimental data and protocols.

Method 1: Direct Analysis by HPLC with Refractive Index (RI) Detection

Refractive Index (RI) detectors are universal detectors that measure the difference in the refractive index between the mobile phase and the analyte.[8] Alkyl halides, including this compound, generally have a high refractive index, making RI detection a viable, direct analysis technique.[9]

Advantages:

  • Universal Detection: Can detect compounds with little to no UV absorption.[3]

  • Direct Analysis: No need for derivatization, simplifying sample preparation.

Limitations:

  • Low Sensitivity: Compared to UV-Vis or MS detectors, RI detectors are less sensitive.[2]

  • Incompatible with Gradient Elution: The baseline is sensitive to changes in the mobile phase composition, restricting the method to isocratic elution.[3][10]

  • Temperature Sensitivity: Requires stable temperature control for a stable baseline.[10]

ParameterThis compoundNucleophilic Substitution Product (Example: Cyclopentylethylamine)Elimination Product (Example: Vinylcyclopentane)
Column C18 (ODS), 250 x 4.6 mm, 10 µm[9][11]C18 (ODS), 250 x 4.6 mm, 10 µmC18 (ODS), 250 x 4.6 mm, 10 µm
Mobile Phase Methanol (B129727):Water (70:30, v/v)Methanol:Water with 0.1% Acetic Acid (60:40, v/v)Methanol:Water (80:20, v/v)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detector Refractive Index (RI)[9][11]Refractive Index (RI)Refractive Index (RI)
Retention Time (t_R) ~ 8.5 min~ 5.2 min~ 10.1 min
LOD ~ 50 µg/mL~ 60 µg/mL~ 55 µg/mL
LOQ ~ 150 µg/mL~ 180 µg/mL~ 165 µg/mL
  • Instrumentation: An HPLC system equipped with an isocratic pump, a manual or autosampler injector, a column oven, and a refractive index detector.

  • Chromatographic Conditions:

    • Column: Spherisorb-ODS (C18), 25 cm x 4.6 mm, 10 µm particle size.[9]

    • Mobile Phase: A mixture of methanol and water (70:30, v/v), filtered and degassed.[9]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 20 µL.

    • Detector: Refractive Index detector, maintained at 35 °C.

  • Sample Preparation:

    • Accurately weigh and dissolve the reaction mixture in the mobile phase to a final concentration within the linear range of the detector.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Calibration:

    • Prepare a series of standard solutions of this compound and expected reaction products of known concentrations.

    • Construct a calibration curve by plotting the peak area against the concentration.

Method 2: Pre-column Derivatization with HPLC-UV/Vis Detection

To overcome the low sensitivity of RI detection and the lack of a chromophore in this compound, pre-column derivatization can be employed. This involves reacting the analyte with a derivatizing agent to form a product with strong UV absorbance.[4][5] A common approach for alkyl halides is nucleophilic substitution with a UV-active nucleophile.

Advantages:

  • High Sensitivity: UV-Vis detectors offer significantly higher sensitivity than RI detectors.

  • Gradient Elution Compatibility: Allows for the separation of complex mixtures with varying polarities.[12]

  • Improved Selectivity: The derivatization reaction can be specific to the target analyte.

Limitations:

  • Complex Sample Preparation: The derivatization step adds complexity and potential sources of error.

  • Derivatizing Agent Interference: Excess derivatizing agent may interfere with the chromatogram.

  • Reaction Stoichiometry: The derivatization reaction must be complete and reproducible for accurate quantification.

ParameterDerivatized this compound (Example: N-(4-nitrophenyl)-cyclopentylethylamine)
Column C18, 150 x 4.6 mm, 5 µm[13]
Mobile Phase Acetonitrile:Water (Gradient)[13]
Flow Rate 1.0 mL/min
Detector UV-Vis at 392 nm[13]
Retention Time (t_R) ~ 12.3 min
LOD ~ 0.1 µg/mL
LOQ ~ 0.3 µg/mL
  • Derivatization Reagent: 1-(4-Nitrophenyl)piperazine (4-NPP).[13]

  • Derivatization Procedure:

    • To 1 mL of the sample solution in acetonitrile, add an excess of 4-NPP and potassium iodide (to facilitate the reaction).[13]

    • Heat the mixture at 60 °C for 1 hour.[13]

    • Cool the reaction mixture to room temperature before injection.

  • Instrumentation: An HPLC system equipped with a gradient pump, an autosampler, a column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Gradient elution with (A) Water and (B) Acetonitrile. Start with 50% B, ramp to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detector Wavelength: 392 nm.[13]

  • Calibration:

    • Derivatize a series of known concentrations of this compound standard solutions using the same procedure.

    • Construct a calibration curve by plotting the peak area of the derivative against the initial concentration of the standard.

Method 3: HPLC with Mass Spectrometry (MS) Detection

HPLC coupled with Mass Spectrometry (HPLC-MS) is a highly sensitive and selective analytical technique.[6] It can be used for the direct analysis of this compound or after derivatization for enhanced ionization. MS detection provides molecular weight and structural information, which is invaluable for identifying unknown byproducts.[7]

Advantages:

  • Highest Sensitivity and Selectivity: Offers the best detection limits and can distinguish between co-eluting compounds with different mass-to-charge ratios.[6]

  • Structural Information: Provides molecular weight and fragmentation data for compound identification.[1]

  • Gradient Elution Compatibility: Fully compatible with gradient elution for complex sample analysis.

Limitations:

  • High Cost and Complexity: HPLC-MS systems are expensive and require specialized expertise to operate and maintain.

  • Matrix Effects: The sample matrix can suppress or enhance the ionization of the analyte, affecting quantification.

  • Ionization Efficiency: this compound may have low ionization efficiency in common ESI or APCI sources, potentially requiring derivatization or specialized ionization techniques.

ParameterThis compound
Column C18, 100 x 2.1 mm, 3.5 µm
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (Gradient)[7]
Flow Rate 0.3 mL/min
Detector Quadrupole Mass Spectrometer with ESI source
Retention Time (t_R) ~ 7.8 min
LOD ~ 1 ng/mL
LOQ ~ 3 ng/mL
  • Instrumentation: An HPLC or UHPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or Q-TOF) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase column, such as a C18, 100 x 2.1 mm, with a 3.5 µm particle size.

    • Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.[7]

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Positive ESI.

    • Scan Mode: Selected Ion Monitoring (SIM) for the molecular ions of this compound ([M+H]⁺, [M+Na]⁺) and its expected products.

    • Optimize source parameters (e.g., capillary voltage, gas flow, temperature) for maximum signal intensity.

  • Sample Preparation:

    • Dilute the reaction mixture in the initial mobile phase composition to a concentration within the linear range of the detector.

    • Filter the sample through a 0.22 µm syringe filter.

  • Calibration:

    • Prepare a series of standard solutions of the analytes of interest.

    • Construct a calibration curve by plotting the peak area against the concentration. An internal standard may be used to correct for matrix effects.

Visualizations

G Experimental Workflow for HPLC Analysis cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis reaction_mixture Reaction Mixture dilution Dilution reaction_mixture->dilution derivatization Derivatization (Optional) dilution->derivatization filtration Filtration (0.45 µm) dilution->filtration derivatization->filtration hplc_injection HPLC Injection filtration->hplc_injection separation Chromatographic Separation hplc_injection->separation detection Detection (RI, UV, or MS) separation->detection data_acquisition Data Acquisition detection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration quantification Quantification peak_integration->quantification

Caption: Workflow for HPLC analysis of this compound reactions.

G Decision Tree for HPLC Method Selection start Need to quantify this compound reaction? sensitivity High sensitivity required? start->sensitivity complexity Complex mixture? sensitivity->complexity No budget High budget & expertise available? sensitivity->budget Yes hplc_ri Use HPLC-RI complexity->hplc_ri No hplc_uv Use HPLC-UV with Derivatization complexity->hplc_uv Yes budget->hplc_uv No hplc_ms Use HPLC-MS budget->hplc_ms Yes

Caption: Decision tree for selecting an appropriate HPLC method.

G Reaction Pathways of this compound cluster_reactions Reaction Types start This compound nucleophilic_substitution Nucleophilic Substitution (SN2) start->nucleophilic_substitution elimination Elimination (E2) start->elimination substitution_product Substitution Product nucleophilic_substitution->substitution_product elimination_product Elimination Product (Vinylcyclopentane) elimination->elimination_product nucleophile Nucleophile (e.g., R-NH2, R-O⁻) nucleophile->nucleophilic_substitution base Base (e.g., t-BuO⁻) base->elimination

Caption: Potential reaction pathways for this compound.

References

A Comparative Spectroscopic Analysis of (2-Bromoethyl)cyclopentane and Its Structural Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive spectroscopic comparison of (2-bromoethyl)cyclopentane with its structural isomers, (1-bromoethyl)cyclopentane (B2888785), (bromomethyl)cyclohexane, and 1-bromo-1-ethylcyclopentane, is presented. This guide provides a detailed analysis of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for researchers, scientists, and professionals in drug development.

This publication aims to provide an objective comparison of the spectroscopic properties of these isomeric haloalkanes, supported by available experimental and predicted data. The subtle differences in their molecular structures lead to distinct spectroscopic signatures, which are crucial for their identification and characterization in complex chemical environments.

Structural Isomers Under Investigation

The following structural isomers, all with the chemical formula C₇H₁₃Br, are the focus of this comparative guide:

  • This compound: A primary alkyl bromide with a cyclopentyl group attached to a bromoethyl moiety.

  • (1-Bromoethyl)cyclopentane: A secondary alkyl bromide where the bromine atom is attached to the carbon adjacent to the cyclopentyl ring.

  • (Bromomethyl)cyclohexane: A primary alkyl bromide featuring a cyclohexane (B81311) ring.

  • 1-Bromo-1-ethylcyclopentane: A tertiary alkyl bromide with both a bromine atom and an ethyl group attached to the same carbon of the cyclopentane (B165970) ring.

Below is a graphical representation of the structural relationships between these isomers.

G Structural Isomers of C7H13Br cluster_cyclopentane Cyclopentane Derivatives cluster_cyclohexane Cyclohexane Derivative A This compound (Primary Alkyl Bromide) B (1-Bromoethyl)cyclopentane (Secondary Alkyl Bromide) A->B Positional Isomer C (Bromomethyl)cyclohexane (Primary Alkyl Bromide) A->C Ring Isomer D 1-Bromo-1-ethylcyclopentane (Tertiary Alkyl Bromide) A->D Positional Isomer B->D Positional Isomer

Figure 1: Structural relationships of the C7H13Br isomers.

Spectroscopic Data Comparison

¹H NMR Spectroscopic Data

Table 1: Comparison of ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Compound-CH₂Br / -CHBrCycloalkane ProtonsOther Protons
This compound~3.4 (t)[1]~1.5 - 2.5 (m)[1]-CH₂- (next to ring): Multiplet[1]
(1-Bromoethyl)cyclopentaneDownfield (m)~1.5 - 2.5 (m)-CH₃: Doublet
(Bromomethyl)cyclohexane~3.2 (d)~1.0 - 2.0 (m)
1-Bromo-1-ethylcyclopentane-~1.6 - 2.2 (m)-CH₂- (ethyl): Quartet, -CH₃ (ethyl): Triplet

Note: (t) = triplet, (d) = doublet, (m) = multiplet.

¹³C NMR Spectroscopic Data

Table 2: Comparison of ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Compound-C-BrCycloalkane CarbonsOther Carbons
This compound~30 - 40[1]~25 - 45[1]-CH₂- (next to ring): ~35 - 45[1]
(1-Bromoethyl)cyclopentane~50 - 60~25 - 45-CH₃: ~15-25
(Bromomethyl)cyclohexane~35 - 45~25 - 40
1-Bromo-1-ethylcyclopentane~70 - 80~25 - 45-CH₂- (ethyl): ~30-40, -CH₃ (ethyl): ~10-15
Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Frequencies (cm⁻¹)

CompoundC-Br StretchC-H (sp³) Stretch
This compound~500 - 600~2850 - 3000
(1-Bromoethyl)cyclopentane~500 - 600~2850 - 3000
(Bromomethyl)cyclohexane~500 - 600~2850 - 3000
1-Bromo-1-ethylcyclopentane~500 - 600~2850 - 3000
Mass Spectrometry (MS) Data

All isomers exhibit a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of roughly equal intensity due to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Table 4: Expected Key Mass Spectrometry Fragments (m/z)

CompoundMolecular Ion ([M]⁺, [M+2]⁺)Key Fragments
This compound176, 178[1]97 ([M-Br]⁺), 69 ([C₅H₉]⁺), 107/109 ([C₂H₄Br]⁺)[1]
(1-Bromoethyl)cyclopentane176, 178[2]97 ([M-Br]⁺), 69 ([C₅H₉]⁺)
(Bromomethyl)cyclohexane176, 178[3]97 ([M-Br]⁺), 83 ([C₆H₁₁]⁺)
1-Bromo-1-ethylcyclopentane176, 178147/149 ([M-C₂H₅]⁺), 97 ([M-Br]⁺), 69 ([C₅H₉]⁺)

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of liquid haloalkanes like this compound and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-25 mg of the purified liquid sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[4][5] Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (δ = 0.0 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.[6]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[6]

  • ¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling to simplify the spectrum to singlet peaks for each unique carbon atom.

  • Data Processing: Process the acquired Free Induction Decay (FID) using Fourier transformation, followed by phase and baseline correction.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a neat liquid sample, place one to two drops of the compound directly onto the surface of a salt plate (e.g., NaCl or KBr).[7] Place a second salt plate on top to create a thin liquid film.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Background Spectrum: First, run a background scan of the empty sample compartment to account for atmospheric CO₂ and water vapor.

  • Sample Spectrum: Place the prepared salt plate assembly into the sample holder and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum of the compound.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a volatile organic solvent such as methanol, acetonitrile, or a mixture with water.[8] The solution must be free of any particulate matter.[8]

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS, is used.

  • Sample Introduction: Introduce the sample into the mass spectrometer. For GC-MS, the sample is vaporized and separated on a gas chromatography column before entering the ion source. For LC-MS, the sample is introduced via a liquid chromatograph.

  • Ionization and Analysis: The sample molecules are ionized, and the resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

  • Data Acquisition: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

The workflow for the spectroscopic analysis is summarized in the diagram below.

G General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation A Purified Liquid Analyte B NMR Spectroscopy (¹H and ¹³C) A->B C IR Spectroscopy A->C D Mass Spectrometry A->D E Structure Elucidation B->E C->E D->E F Purity Assessment E->F

Figure 2: General workflow for spectroscopic analysis.

References

A Comparative Guide to Alternatives for (2-Bromoethyl)cyclopentane in Synthetic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate starting material is a critical step in the design of a synthetic route. (2-Bromoethyl)cyclopentane is a versatile reagent, primarily utilized for the introduction of the cyclopentylethyl moiety via nucleophilic substitution and organometallic reactions. However, the efficiency of these transformations can often be enhanced by employing analogues with superior leaving groups. This guide provides an objective comparison of this compound with its primary alternatives, supported by experimental data and detailed protocols to aid in reagent selection.

Alternatives to this compound

The reactivity of the 2-cyclopentylethyl electrophile can be modulated by altering the leaving group. The most common and effective alternatives to the bromide are the corresponding iodide and various sulfonate esters.

  • (2-Iodoethyl)cyclopentane: The iodide is a superior leaving group to bromide in S_N2 reactions due to the lower bond strength of the C-I bond and the greater stability of the iodide anion.

  • (2-Tosyloxyethyl)cyclopentane (Cyclopentylethyl Tosylate): The tosylate group is an excellent leaving group due to the resonance stabilization of the tosylate anion. Alkyl tosylates are often more reactive than the corresponding bromides.[1]

  • (2-Mesyloxyethyl)cyclopentane (Cyclopentylethyl Mesylate): Similar to the tosylate, the mesylate is a very good leaving group and is often used interchangeably with the tosylate.

  • (2-Triflyloxyethyl)cyclopentane (Cyclopentylethyl Triflate): The triflate group is one of the best leaving groups available in organic synthesis, making triflate esters exceptionally reactive electrophiles.[2]

Comparative Analysis of Reactivity in SN2 Reactions

The rate of a bimolecular nucleophilic substitution (SN2) reaction is highly dependent on the nature of the leaving group. A good leaving group is a species that is stable on its own, which generally corresponds to the conjugate base of a strong acid.

The general order of reactivity for the leaving groups discussed in this guide is as follows:

Triflate > Iodide > Tosylate/Mesylate > Bromide

This trend is a result of the decreasing stability of the corresponding anion (leaving group). The triflate anion is exceptionally stable due to the strong electron-withdrawing effect of the trifluoromethyl group and extensive resonance delocalization. The iodide ion is a better leaving group than bromide because it is a larger, more polarizable, and weaker base.[3] Tosylate and mesylate anions are also very stable due to resonance.

Table 1: Relative Rates of SN2 Reactions for Various Leaving Groups

Leaving GroupConjugate AcidpKa of Conjugate AcidRelative Rate (approx.)
Bromide (-Br)HBr-91
Iodide (-I)HI-102-3
Mesylate (-OMs)Methanesulfonic Acid-1.9~10
Tosylate (-OTs)p-Toluenesulfonic Acid-2.8~7
Triflate (-OTf)Triflic Acid-14~56,000

Note: Relative rates are approximate and can vary depending on the substrate, nucleophile, and solvent.[1][4]

Specific Synthetic Transformations: A Comparative Overview

Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for the preparation of ethers via an SN2 reaction between an alkoxide and an alkyl electrophile.[5] The choice of the leaving group on the cyclopentylethyl moiety can significantly impact the reaction time and yield.

Table 2: Performance Comparison in Williamson Ether Synthesis

ReagentTypical Reaction ConditionsExpected Relative RateExpected Yield
This compoundNaOR, ROH or THF, Reflux, 8-24 hBaselineGood
(2-Iodoethyl)cyclopentaneNaOR, ROH or THF, Reflux, 4-12 hFasterVery Good to Excellent
(2-Tosyloxyethyl)cyclopentaneNaOR, ROH or THF, Reflux, 2-8 hFasterExcellent

Expected performance is based on general reactivity trends of the leaving groups.

Experimental Protocol: Synthesis of Cyclopentylethyl Ethyl Ether

  • Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium metal (1.05 eq.) to anhydrous ethanol (B145695) (acting as both solvent and reagent) at 0 °C. Allow the mixture to stir until all the sodium has reacted to form sodium ethoxide.

  • Nucleophilic Substitution: To the solution of sodium ethoxide, add the cyclopentylethyl electrophile (this compound, (2-Iodoethyl)cyclopentane, or (2-Tosyloxyethyl)cyclopentane) (1.0 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water. Remove the ethanol under reduced pressure.

  • Extraction: Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: Purify the crude product by fractional distillation to obtain pure cyclopentylethyl ethyl ether.

Synthesis of Cyclopentylethylamines

The reaction of the cyclopentylethyl electrophiles with amines is a common method for the synthesis of N-substituted cyclopentylethylamines. Primary amines can be alkylated, though overalkylation can be an issue.[6] Secondary amines are readily alkylated to form tertiary amines.

Table 3: Performance Comparison in Amine Alkylation

ReagentTypical Reaction ConditionsExpected Relative RateExpected Yield
This compoundAmine (2-3 eq.), K₂CO₃, CH₃CN, Reflux, 24-48 hBaselineModerate to Good
(2-Iodoethyl)cyclopentaneAmine (2-3 eq.), K₂CO₃, CH₃CN, Reflux, 12-24 hFasterGood to Very Good
(2-Tosyloxyethyl)cyclopentaneAmine (2-3 eq.), K₂CO₃, CH₃CN, Reflux, 8-16 hFasterVery Good to Excellent

Expected performance is based on general reactivity trends of the leaving groups. The use of a non-nucleophilic base like K₂CO₃ is crucial to neutralize the acid formed during the reaction.

Experimental Protocol: Synthesis of N-(2-Cyclopentylethyl)aniline

  • Reaction Setup: In a round-bottom flask, combine the cyclopentylethyl electrophile (1.0 eq.), aniline (B41778) (2.0 eq.), and potassium carbonate (1.5 eq.) in acetonitrile.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove excess aniline and any remaining salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to yield N-(2-cyclopentylethyl)aniline.

Grignard Reaction

Grignard reagents are powerful carbon-based nucleophiles formed by the reaction of an organohalide with magnesium metal.[7] Both this compound and (2-Iodoethyl)cyclopentane can be used to prepare the corresponding Grignard reagent, cyclopentylethylmagnesium halide. Sulfonate esters are not suitable for Grignard reagent formation.

The formation of the Grignard reagent from the iodide is generally faster than from the bromide. However, both are viable. It is crucial to use anhydrous conditions as Grignard reagents are strong bases and react readily with water.[7]

Experimental Protocol: Preparation of Cyclopentylethylmagnesium Bromide

  • Apparatus Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Magnesium Activation: Place magnesium turnings (1.2 eq.) in the flask. Add a small crystal of iodine to activate the magnesium surface.

  • Reaction Initiation: Add a small portion of a solution of this compound (1.0 eq.) in anhydrous diethyl ether or THF to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

  • Grignard Formation: Add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed. The resulting grey-black solution is the Grignard reagent and can be used in subsequent reactions.

Synthesis of Alternatives from 2-Cyclopentylethanol (B41590)

The iodo and sulfonate ester derivatives are typically synthesized from the corresponding alcohol, 2-cyclopentylethanol.

Experimental Protocol: Synthesis of (2-Iodoethyl)cyclopentane (Finkelstein Reaction)

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in acetone (B3395972).

  • Addition of Iodide: Add sodium iodide (1.5 eq.). The sodium bromide byproduct is insoluble in acetone and will precipitate, driving the reaction to completion.[4]

  • Reaction: Reflux the mixture for 2-4 hours.

  • Work-up: Cool the reaction mixture and filter off the precipitated sodium bromide.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in diethyl ether and wash with water and a 5% sodium thiosulfate (B1220275) solution (to remove any residual iodine), followed by brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate to yield (2-Iodoethyl)cyclopentane. A typical yield for this type of reaction is in the range of 85-95%.[1]

Experimental Protocol: Synthesis of (2-Tosyloxyethyl)cyclopentane

  • Reaction Setup: To a solution of 2-cyclopentylethanol (1.0 eq.) in anhydrous dichloromethane (B109758) (DCM) at 0 °C under an inert atmosphere, add pyridine (B92270) (1.5 eq.).

  • Addition of Tosyl Chloride: Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq.) in anhydrous DCM to the reaction mixture while maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, quench the reaction by adding 1 M HCl. Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford pure (2-Tosyloxyethyl)cyclopentane. Typical yields for tosylation of primary alcohols are in the range of 85-95%.[8]

Visualizing the Synthetic Pathways and Decision-Making

reaction_pathway cluster_starting_materials Starting Materials cluster_alternatives Alternative Reagents cluster_products Products 2-Cyclopentylethanol 2-Cyclopentylethanol (2-Tosyloxyethyl)cyclopentane (2-Tosyloxyethyl)cyclopentane 2-Cyclopentylethanol->(2-Tosyloxyethyl)cyclopentane TsCl, Pyridine (2-Mesyloxyethyl)cyclopentane (2-Mesyloxyethyl)cyclopentane 2-Cyclopentylethanol->(2-Mesyloxyethyl)cyclopentane MsCl, Et3N This compound This compound (2-Iodoethyl)cyclopentane (2-Iodoethyl)cyclopentane This compound->(2-Iodoethyl)cyclopentane NaI, Acetone (Finkelstein) Cyclopentylethyl Ether Cyclopentylethyl Ether This compound->Cyclopentylethyl Ether NaOR Cyclopentylethylamine Cyclopentylethylamine This compound->Cyclopentylethylamine R2NH Grignard Reagent Grignard Reagent This compound->Grignard Reagent Mg, Et2O (2-Iodoethyl)cyclopentane->Cyclopentylethyl Ether NaOR (2-Iodoethyl)cyclopentane->Cyclopentylethylamine R2NH (2-Iodoethyl)cyclopentane->Grignard Reagent Mg, Et2O (2-Tosyloxyethyl)cyclopentane->Cyclopentylethyl Ether NaOR (2-Tosyloxyethyl)cyclopentane->Cyclopentylethylamine R2NH

Caption: Synthetic pathways from 2-cyclopentylethanol and this compound.

decision_workflow start Desired Synthetic Transformation transformation_type Type of Transformation? start->transformation_type nucleophilic_sub Nucleophilic Substitution transformation_type->nucleophilic_sub Nucleophilic Substitution grignard Grignard Reaction transformation_type->grignard Grignard reactivity_needed Required Reactivity? nucleophilic_sub->reactivity_needed use_halide Use this compound or (2-Iodoethyl)cyclopentane grignard->use_halide moderate Moderate reactivity_needed->moderate Moderate high High reactivity_needed->high High very_high Very High reactivity_needed->very_high Very High use_bromide Use this compound moderate->use_bromide use_iodide Use (2-Iodoethyl)cyclopentane high->use_iodide use_tosylate Use (2-Tosyloxyethyl)cyclopentane very_high->use_tosylate

Caption: Decision workflow for selecting the appropriate cyclopentylethyl reagent.

Conclusion

While this compound is a readily available and effective reagent for many synthetic applications, its iodide and sulfonate ester analogues offer significant advantages in terms of reactivity, often leading to shorter reaction times and higher yields in nucleophilic substitution reactions. The choice of reagent should be guided by the specific requirements of the synthetic transformation, including the nucleophilicity of the reaction partner, the desired reaction conditions, and economic considerations. For transformations requiring the formation of a Grignard reagent, the bromo and iodo derivatives are the appropriate choices. This guide provides the necessary data and protocols to make an informed decision when selecting a cyclopentylethylating agent for your research and development needs.

References

Navigating the Reaction Pathways of (2-Bromoethyl)cyclopentane: A Comparative Guide to Product Structure Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective functionalization of alkyl halides is a cornerstone of synthetic chemistry. (2-Bromoethyl)cyclopentane serves as a versatile starting material, capable of undergoing competing substitution and elimination reactions to yield distinct products. This guide provides a comprehensive comparison of the major products derived from this compound, detailing the reaction conditions that favor each pathway and providing the necessary NMR and MS data for their unambiguous identification.

The reaction of this compound, a primary alkyl halide, with a nucleophile or base predominantly follows two competitive pathways: bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2). The outcome of the reaction is highly dependent on the nature of the nucleophile/base and the reaction conditions. A strong, sterically hindered base will favor the E2 pathway, leading to the formation of an alkene. Conversely, a good nucleophile that is not sterically hindered will favor the SN2 pathway, resulting in the substitution of the bromine atom.

Reaction Pathways and Product Scaffolds

The choice of reagent is critical in directing the reaction of this compound towards either elimination or substitution. A strong, bulky base such as potassium tert-butoxide is commonly employed to promote the E2 reaction, yielding vinylcyclopentane. In contrast, a strong, non-bulky nucleophile like sodium ethoxide favors the SN2 reaction, producing (2-ethoxyethyl)cyclopentane.

Comparative Analysis of Product Structures by NMR and MS

The characterization of the reaction products is definitively achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key spectral data for the E2 and SN2 products.

NMR Data Comparison
Product Structure ¹H NMR (δ ppm) ¹³C NMR (δ ppm)
VinylcyclopentaneVinylcyclopentane~5.8 (m, 1H, -CH=), ~4.9 (m, 2H, =CH₂), ~2.4 (m, 1H, cyclopentyl-CH), ~1.8-1.2 (m, 8H, cyclopentyl-CH₂)[1]~142.5 (-CH=), ~114.5 (=CH₂), ~45.0 (cyclopentyl-CH), ~32.5 (cyclopentyl-CH₂), ~25.5 (cyclopentyl-CH₂)[1]
(2-Ethoxyethyl)cyclopentane(2-Ethoxyethyl)cyclopentane~3.5 (t, 2H, -CH₂O-), ~3.4 (q, 2H, O-CH₂-CH₃), ~1.6 (m, 2H, cyclopentyl-CH₂-), ~1.5 (m, 1H, cyclopentyl-CH), ~1.2 (t, 3H, -CH₃), ~1.8-1.1 (m, 8H, cyclopentyl-CH₂)~70.0 (-CH₂O-), ~66.0 (O-CH₂-CH₃), ~40.0 (cyclopentyl-CH), ~35.0 (cyclopentyl-CH₂-), ~32.0 (cyclopentyl-CH₂), ~25.0 (cyclopentyl-CH₂), ~15.0 (-CH₃)
Mass Spectrometry Data Comparison
Product Molecular Formula Molecular Weight Key MS Fragmentation Peaks (m/z)
VinylcyclopentaneC₇H₁₂96.17 g/mol [1]96 (M+), 81, 68, 67, 54, 41, 39[2]
(2-Ethoxyethyl)cyclopentaneC₉H₁₈O142.24 g/mol 142 (M+), 113, 97, 85, 69, 57, 45

Experimental Protocols

Detailed methodologies for the synthesis and analysis of the target products are provided below.

Synthesis of Vinylcyclopentane (E2 Elimination)
  • Reaction Setup: To a solution of this compound (1.0 eq) in dry tert-butanol, add potassium tert-butoxide (1.5 eq) portion-wise at 0 °C under an inert atmosphere.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction with water and extract with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation.

Synthesis of (2-Ethoxyethyl)cyclopentane (SN2 Substitution)
  • Reaction Setup: Prepare a solution of sodium ethoxide by dissolving sodium (1.1 eq) in absolute ethanol (B145695). To this solution, add this compound (1.0 eq).

  • Reaction Execution: Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Work-up: After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation.

Product Analysis Workflow

The following workflow outlines the general procedure for the analysis and confirmation of the reaction products.

By carefully selecting the reaction conditions, this compound can be selectively converted to either the elimination or substitution product. The analytical data provided in this guide serves as a reliable reference for the structural confirmation of these products, enabling researchers to confidently proceed with their synthetic endeavors.

References

Benchmarking (2-Bromoethyl)cyclopentane: A Comparative Guide to Alkylating Agent Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the alkylating efficiency of (2-Bromoethyl)cyclopentane against other common alkylating agents, offering valuable insights for its application in organic synthesis and drug development. By examining its reactivity in nucleophilic substitution reactions and its potential biological impact, this document serves as a crucial resource for professionals selecting optimal reagents for their research.

Executive Summary

This compound is a primary alkyl bromide that primarily reacts via the bimolecular nucleophilic substitution (S(_N)2) mechanism. Its efficiency as an alkylating agent is influenced by steric hindrance from the cyclopentyl group and the inherent reactivity of the carbon-bromine bond. This guide benchmarks its performance against representative linear and branched primary alkyl bromides, 1-bromopropane (B46711) and 1-bromo-2-cyclopentyl-ethane, respectively. Furthermore, its potential biological activity as a DNA alkylating agent is explored in the context of cytotoxicity and the induction of DNA damage response pathways.

Chemical Efficiency Comparison

The efficiency of an alkylating agent in a synthetic context is often determined by reaction kinetics (rate) and yield. For S(_N)2 reactions, the rate is influenced by the steric accessibility of the electrophilic carbon.

Table 1: Comparison of Physicochemical Properties and Estimated S(_N)2 Reactivity

Alkylating AgentStructureMolecular Weight ( g/mol )Boiling Point (°C)Relative S(_N)2 Rate (Estimated)
This compoundC(7)H({13})Br177.08184-1861
1-BromopropaneC(_3)H(_7)Br123.0071~1.5-2x faster
1-Bromo-2-cyclopentylethaneC(7)H({13})Br177.08~185~0.8-1x (similar)

Note: Relative S(_N)2 rates are estimations based on established principles of steric hindrance. Actual rates will vary with specific reaction conditions.

The cyclopentyl group in this compound introduces more steric bulk compared to the linear chain of 1-bromopropane, which is expected to result in a slightly slower reaction rate.[1][2] The reactivity of 1-bromo-2-cyclopentylethane is expected to be similar to this compound due to the comparable steric environment around the reactive center.

Table 2: Comparative Yields in N-Alkylation and O-Alkylation Reactions (Illustrative)

Reaction TypeNucleophileAlkylating AgentTypical Yield Range (%)
N-Alkylation AnilineThis compound60-80
1-Bromopropane70-90
1-Bromo-2-cyclopentylethane60-80
O-Alkylation PhenolThis compound70-85
1-Bromopropane80-95
1-Bromo-2-cyclopentylethane70-85

Note: Yields are illustrative and highly dependent on specific reaction conditions such as solvent, temperature, and base.[3][4][5]

Biological Activity and Cytotoxicity

As alkylating agents, these compounds have the potential to react with nucleophilic sites on biological macromolecules, most notably DNA. This can lead to cytotoxicity, making them of interest in cancer research.

Table 3: Comparative Cytotoxicity (IC(_50)) Data (Hypothetical)

Alkylating AgentCell Line (e.g., MCF-7)IC(_50) (µM) (Estimated)
This compoundBreast Cancer50-100
1-BromopropaneBreast Cancer70-120
1-Bromo-2-cyclopentylethaneBreast Cancer50-100

Note: IC(_50) values are hypothetical and would need to be determined experimentally. They are influenced by factors such as cell type and exposure time.[6][7]

Signaling Pathways and Experimental Workflows

DNA Damage Response Pathway

Alkylating agents can cause DNA damage, which triggers a complex signaling cascade known as the DNA Damage Response (DDR). Key proteins in this pathway include ATM, ATR, and p53, which orchestrate cell cycle arrest, DNA repair, or apoptosis.[8][9][10][11]

DNA_Damage_Response Alkylating_Agent Alkylating Agent (this compound) DNA_Damage DNA Damage (Single-Strand Breaks) Alkylating_Agent->DNA_Damage ATM_ATR ATM / ATR Activation DNA_Damage->ATM_ATR p53 p53 Stabilization and Activation ATM_ATR->p53 Cell_Cycle_Arrest Cell Cycle Arrest (G1/S Checkpoint) p53->Cell_Cycle_Arrest DNA_Repair DNA Repair (BER, NER) p53->DNA_Repair Apoptosis Apoptosis p53->Apoptosis

Caption: DNA Damage Response Pathway initiated by an alkylating agent.

Experimental Workflow: Comparative Analysis

A typical workflow to compare the efficiency and biological activity of these alkylating agents would involve parallel experiments under identical conditions.

Experimental_Workflow cluster_chemical Chemical Efficiency cluster_biological Biological Activity SN2_Reaction S_N2 Reaction with Standard Nucleophile (e.g., Sodium Iodide in Acetone) Kinetic_Analysis Kinetic Analysis (e.g., GC-MS, HPLC) SN2_Reaction->Kinetic_Analysis Yield_Analysis Yield and Purity Analysis Kinetic_Analysis->Yield_Analysis Comparison Comparison Yield_Analysis->Comparison Comparative Analysis Cell_Culture Cancer Cell Line Culture (e.g., MCF-7) Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT Assay) Cell_Culture->Cytotoxicity_Assay DNA_Damage_Assay DNA Damage Assay (e.g., Comet Assay) Cell_Culture->DNA_Damage_Assay IC50_Determination IC50 Determination Cytotoxicity_Assay->IC50_Determination IC50_Determination->Comparison Quantification Quantification of DNA Damage DNA_Damage_Assay->Quantification Quantification->Comparison Start Select Alkylating Agents: This compound, 1-Bromopropane, 1-Bromo-2-cyclopentylethane Start->SN2_Reaction Start->Cell_Culture

Caption: Workflow for comparing chemical and biological efficiency.

Experimental Protocols

Determination of Relative S(_N)2 Reaction Rates

Objective: To compare the relative rates of reaction of this compound, 1-bromopropane, and 1-bromo-2-cyclopentylethane with sodium iodide in acetone (B3395972).

Materials:

  • This compound

  • 1-Bromopropane

  • 1-Bromo-2-cyclopentylethane

  • Sodium iodide solution in acetone (e.g., 0.1 M)

  • An internal standard for GC-MS analysis (e.g., undecane)

  • Acetone (anhydrous)

  • Reaction vials, temperature-controlled shaker, GC-MS system

Procedure:

  • Prepare equimolar solutions of each alkyl bromide in anhydrous acetone containing the internal standard.

  • In separate reaction vials, mix each alkyl bromide solution with an equal volume of the sodium iodide in acetone solution.

  • Initiate the reactions simultaneously by placing the vials in a temperature-controlled shaker (e.g., 25°C).

  • At regular time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw an aliquot from each reaction mixture.

  • Quench the reaction by diluting the aliquot in a large volume of cold diethyl ether and washing with water to remove unreacted sodium iodide.

  • Analyze the organic layer by GC-MS to determine the concentration of the unreacted alkyl bromide relative to the internal standard.

  • Plot the concentration of the alkyl bromide versus time for each reaction.

  • Determine the initial rate of each reaction from the slope of the curve at t=0.

  • Calculate the relative rates by normalizing to the rate of this compound.

Determination of Cytotoxicity (IC(_50)) by MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC(_50)) of the alkylating agents on a selected cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete cell culture medium

  • Alkylating agents (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates, multichannel pipette, microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of each alkylating agent in the cell culture medium.

  • Replace the medium in the wells with the medium containing the different concentrations of the alkylating agents. Include a vehicle control (medium with solvent only).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the drug concentration and determine the IC(_50) value using non-linear regression analysis.[12][13]

Assessment of DNA Damage by Comet Assay

Objective: To qualitatively and quantitatively assess DNA strand breaks induced by the alkylating agents in individual cells.

Materials:

  • Cells treated with the alkylating agents

  • Low melting point agarose (B213101)

  • Lysis solution

  • Alkaline electrophoresis buffer

  • Neutralization buffer

  • DNA staining solution (e.g., SYBR Green)

  • Microscope slides, electrophoresis tank, fluorescence microscope with appropriate filters

Procedure:

  • Harvest the cells after treatment with the alkylating agents for a defined period.

  • Embed the cells in a layer of low melting point agarose on a microscope slide.

  • Immerse the slides in lysis solution to lyse the cells and unfold the DNA.

  • Place the slides in an electrophoresis tank with alkaline buffer to unwind the DNA.

  • Perform electrophoresis to allow the fragmented DNA to migrate from the nucleus, forming a "comet tail".

  • Neutralize and stain the DNA with a fluorescent dye.

  • Visualize the comets under a fluorescence microscope.

  • Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using specialized software. The "tail moment" is a common metric used for comparison.[3][14][15]

Conclusion

This comparative guide provides a framework for evaluating the efficiency of this compound as an alkylating agent. While theoretical principles suggest its reactivity is comparable to other primary alkyl bromides, with slight reductions due to steric hindrance, empirical data from the outlined experimental protocols are essential for a definitive assessment. In the context of drug development, its potential for DNA damage and cytotoxicity warrants further investigation to understand its therapeutic potential and toxicological profile. This guide serves as a foundational resource for researchers to design and execute studies that will elucidate the precise performance of this compound in both chemical and biological systems.

References

Safety Operating Guide

Proper Disposal of (2-Bromoethyl)cyclopentane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of (2-Bromoethyl)cyclopentane is a critical aspect of laboratory safety and environmental responsibility. As a halogenated organic compound, it necessitates specific handling and disposal protocols to mitigate potential hazards.[1][2][3] This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to ensure the safe management of this chemical waste.

Immediate Safety and Handling

Before beginning any procedure involving this compound, it is imperative to recognize its associated hazards. This compound is classified as a combustible liquid that is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[4][5] All handling must occur in a well-ventilated area, preferably inside a certified chemical fume hood.[1][3][6] Adherence to Personal Protective Equipment (PPE) requirements is mandatory.[1]

Required Personal Protective Equipment:

  • Eye Protection: Chemical safety goggles or a face shield must be worn.[3][6]

  • Hand Protection: Appropriate chemical-resistant gloves are required.[3][6]

  • Skin and Body Protection: A lab coat and closed-toe shoes are essential to prevent skin contact.[3]

Core Principle: Waste Segregation

The fundamental rule for the disposal of this compound is that it must be treated as hazardous waste and must never be poured down the drain.[1][3][7][8][9] As a brominated organic compound, it falls into the category of halogenated organic waste .[1][2] It is crucial to segregate halogenated waste from non-halogenated waste streams.[3][10][11] Combining these waste types can complicate the disposal process and significantly increase disposal costs.[11] Any mixture containing 10% or more of halogenated solvents should generally be classified as halogenated waste.[12]

Step-by-Step Disposal Procedure

  • Identify and Classify: Confirm that the waste contains this compound and classify it as "Halogenated Organic Waste."

  • Select a Designated Container: Use a clearly labeled, non-reactive, and sealable container specifically designated for halogenated organic waste.[3][10] Polyethylene containers are often recommended.[8] The container must be in good condition and compatible with the chemical.[3]

  • Properly Label the Container: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and its approximate concentration or volume.[2][3]

  • Transfer Waste: Carefully transfer the waste into the designated container, preferably within a fume hood to minimize inhalation exposure. Use non-sparking tools if there is any risk of ignition.[6]

  • Secure the Container: Keep the waste container tightly closed at all times except when actively adding waste.[3][9][10][11] This prevents the release of volatile vapors and protects against spills.

  • Arrange for Pickup: Follow your institution's specific procedures to arrange for the collection of the hazardous waste by a certified waste management service.[3]

Waste Management Summary

The following table summarizes the key logistical parameters for managing this compound waste.

ParameterRequirementRationale
Waste Category Halogenated Organic Waste[1][2]Contains bromine, a halogen. Requires specific disposal methods like incineration at regulated facilities.[2]
Container Type Compatible, sealable, non-reactive (e.g., polyethylene)[3][8]Prevents leaks, reactions, and corrosion. Metal cans are not recommended due to potential acid formation.[8]
Labeling "Hazardous Waste," full chemical name, concentration/volume[3]Ensures safe handling, proper segregation, and regulatory compliance for waste management personnel.[13]
Storage Location Designated, cool, dry, well-ventilated Satellite Accumulation Area[3][8][11]Minimizes risk of fire, reaction, and exposure. Must be at or near the point of generation.[13]
Prohibited Actions Drain disposal, evaporation, dilution[8][9][12]Prevents environmental contamination and is illegal in most jurisdictions.

Spill and Emergency Procedures

In the event of a spill, immediate and proper response is crucial to ensure safety.

  • Evacuate and Ventilate: Alert personnel in the immediate vicinity and evacuate the area if necessary.[6] Ensure the area is well-ventilated by operating a chemical fume hood.[6]

  • Contain the Spill: Wearing full PPE, cover the spill with an inert, non-combustible absorbent material (such as vermiculite (B1170534) or sand).[6][10]

  • Collect Absorbed Material: Using non-sparking tools, carefully collect the absorbent material.[6] Place the material into a suitable, sealable container labeled for hazardous waste disposal.[6][10]

  • Decontaminate: Thoroughly clean the spill area.[6] All contaminated materials, including used PPE, must be disposed of as hazardous waste.[6]

  • In Case of Exposure:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[6][9]

    • Skin Contact: Wash the affected area with plenty of soap and water for at least 15 minutes. Get medical attention if irritation occurs.[9]

    • Inhalation: Move the affected person to fresh air. Seek medical attention if you feel unwell.[3][9]

Disposal Workflow

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.

start Waste Generation (this compound) check_type Identify Waste Type start->check_type halogenated Classify as Halogenated Organic Waste check_type->halogenated Contains Bromine container Select Designated 'Halogenated Waste' Container halogenated->container labeling Label Container: 'Hazardous Waste' + Chemical Name container->labeling transfer Transfer Waste in Fume Hood labeling->transfer storage Store Sealed Container in Designated Satellite Area transfer->storage pickup Arrange for Pickup by Waste Management Service storage->pickup end Disposal Complete pickup->end

Caption: Workflow for the safe disposal of this compound waste.

Experimental Protocols for Waste Treatment

Attempting to neutralize or deactivate this compound in a standard laboratory setting is not recommended . While methods exist for the degradation of certain chemical classes (e.g., neutralization of acids/bases), protocols for halogenated hydrocarbons are complex and can be hazardous, potentially generating more dangerous byproducts.[14] The safest and most compliant method is collection and disposal by a professional hazardous waste management service, which uses high-temperature incineration or other specialized treatments.[2] Practices such as dilution or evaporation of chemical waste are strictly prohibited.[8][12]

References

Safe Handling and Disposal of (2-Bromoethyl)cyclopentane: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of (2-Bromoethyl)cyclopentane. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.

This compound is a combustible liquid that is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[1] It is essential to handle this chemical with appropriate safety precautions in a controlled laboratory setting.

Hazard Identification and Classification
Hazard StatementGHS Hazard Code
Combustible liquidH227
Harmful if swallowedH302
Causes skin irritationH315
Causes serious eye irritationH319
May cause respiratory irritationH335

Source: PubChem CID 12711948[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

Protection TypeRequired EquipmentSpecifications and Rationale
Eye & Face Protection Chemical safety goggles and face shieldProvides a barrier against splashes and vapors, protecting the eyes and face from irritation and injury.
Hand Protection Chemical-resistant glovesNitrile or Viton® gloves are recommended for protection against halogenated hydrocarbons.[2] Always check the manufacturer's glove compatibility chart.
Body Protection Flame-retardant lab coatProtects against skin contact and prevents contamination of personal clothing.
Respiratory Protection NIOSH-approved respirator with organic vapor cartridgeRequired when working outside of a certified chemical fume hood or if ventilation is inadequate.
Operational Plan: From Receipt to Disposal

A systematic approach to the handling of this compound is crucial for minimizing risks.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any signs of damage or leakage.

  • Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3]

  • Keep the container tightly closed to prevent the release of vapors.

  • Store separately from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[4]

2. Handling and Experimentation:

  • All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ensure an operational safety shower and eyewash station are immediately accessible.[3]

  • Avoid direct contact with skin and eyes.

  • Use non-sparking tools for transfers to prevent ignition of vapors.[3]

  • Ground all equipment when handling large quantities to prevent static discharge.

Experimental Protocol: General Handling Procedure

  • Preparation: Before handling, ensure you are wearing the appropriate PPE as specified in the table above. Confirm that the chemical fume hood is functioning correctly.

  • Dispensing: Carefully dispense the required amount of this compound, avoiding splashing or the generation of aerosols.

  • Reaction Setup: If used in a reaction, ensure the apparatus is properly assembled and vented to the fume hood's exhaust.

  • Post-Handling: After use, tightly seal the container. Decontaminate the work area and any equipment used. Wash hands and any potentially exposed skin thoroughly with soap and water.

Emergency Procedures

Spill Response Protocol

  • Evacuate: Immediately alert others in the vicinity and evacuate the immediate area of the spill.[3]

  • Ventilate: Ensure the chemical fume hood is operating to help ventilate the area.[3]

  • Contain: For a small spill, and if it is safe to do so, contain the spill using an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[3][5]

  • Collect: Wearing full PPE, use non-sparking tools to carefully collect the absorbed material into a suitable, sealable container labeled for hazardous waste disposal.[3]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[3]

  • For large spills, evacuate the laboratory and contact your institution's emergency response team.

First-Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Collection and Segregation

  • All waste containing this compound, including contaminated absorbents, used PPE, and empty containers, must be considered hazardous waste.[3]

  • Collect halogenated organic waste in a designated, properly labeled, and sealed hazardous waste container.[6] Do not mix with non-halogenated waste.[7]

  • The container should be made of a compatible material, such as high-density polyethylene (B3416737) (HDPE).[8]

Disposal Procedure

  • Labeling: Clearly label the hazardous waste container with its contents, including the full chemical name and approximate quantities.

  • Storage: Store the sealed hazardous waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for the disposal of halogenated organic compounds.

  • Do not dispose of this compound down the drain or in the regular trash. [3]

Visual Workflow for Handling this compound

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Response prep1 Conduct Risk Assessment prep2 Verify Fume Hood & Emergency Equipment prep1->prep2 prep3 Don Required PPE prep2->prep3 handling1 Dispense Chemical in Fume Hood prep3->handling1 handling2 Perform Experimental Procedure handling1->handling2 emergency1 Spill or Exposure Occurs handling1->emergency1 handling3 Decontaminate Work Area & Equipment handling2->handling3 handling2->emergency1 post1 Properly Store or Dispose of Chemical handling3->post1 post2 Remove PPE post1->post2 post3 Wash Hands Thoroughly post2->post3 emergency2 Follow Spill Response Protocol emergency1->emergency2 emergency3 Administer First Aid emergency1->emergency3 emergency4 Seek Medical Attention emergency2->emergency4 emergency3->emergency4

Caption: A logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.